Phenylacetylene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120851-94-7, 25038-69-1 | |
| Record name | Benzene, ethynyl-, homopolymer, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120851-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(phenylacetylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060211 | |
| Record name | Phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | Phenylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.06 [mmHg] | |
| Record name | Phenylacetylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
536-74-3, 28213-80-1 | |
| Record name | Phenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028213801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYNYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239WSR2IBO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Phenylacetylene in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of Phenylacetylene
This compound (Ethynylbenzene), with the chemical formula C₈H₆, is a foundational aromatic alkyne in organic synthesis and materials science.[1] It consists of a phenyl group directly attached to a terminal alkyne, a structural motif that imparts a unique combination of reactivity, rigidity, and electronic properties.[2] While it exists as a colorless, viscous liquid, its utility far surpasses its simple appearance.[3][4] In research and development, this compound often serves as a more manageable liquid analogue for acetylene gas, facilitating a wide range of laboratory-scale reactions.[3][4] Its importance is underscored by its role as a critical building block for pharmaceuticals, agrochemicals, and advanced π-conjugated polymers.[2] This guide provides an in-depth exploration of its core physical and chemical characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Core Physical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic data is paramount for its effective use in experimental design. This compound is a colorless to pale yellow liquid that is prone to oxidation over time, which can cause the yellow discoloration.[5] It is relatively insoluble in water but exhibits good solubility in common organic solvents like ethanol and ether.[2][6]
Physical Data Summary
The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ | [3] |
| Molar Mass | 102.133 g/mol | [3] |
| Appearance | Colorless to yellow viscous liquid | [3][5] |
| Density | 0.93 g/cm³ (at 25 °C) | [3][7] |
| Melting Point | -45 °C to -44.8 °C | [3][5] |
| Boiling Point | 142 to 144 °C | [3][7] |
| Flash Point | 27 °C to 31 °C | [1][5] |
| Water Solubility | Insoluble (0.5 g/L) | [1][2][6] |
| Acidity (pKa) | 23.2 (aq, extrapolated), 28.7 (DMSO) | [3][5] |
| Refractive Index (n²⁰/D) | 1.549 | [7][8] |
Spectroscopic Signature for Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy : The proton nuclear magnetic resonance spectrum is simple and characteristic. The acetylenic proton (C≡C-H) typically appears as a sharp singlet around δ 3.0 ppm. The aromatic protons on the phenyl group resonate in the region of δ 7.2-7.5 ppm.[9]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for the two sp-hybridized alkyne carbons and the aromatic carbons.
-
Infrared (IR) Spectroscopy : IR spectroscopy provides unambiguous evidence of the key functional groups. A sharp, characteristic absorption band for the terminal alkyne C-H stretch appears around 3300 cm⁻¹. The C≡C triple bond stretch is observed in the 2100-2260 cm⁻¹ region, though it can be weak.[10][11]
PART 2: Chemical Properties and Reactivity
The rich chemistry of this compound stems from the reactivity of its terminal alkyne functional group. This section delves into its most significant transformations, explaining the causality behind common experimental choices.
Acidity and Deprotonation
The terminal proton on the sp-hybridized carbon is significantly more acidic (pKa ≈ 23-29) than protons on sp² or sp³ hybridized carbons.[3][5] This property is the cornerstone of its use in forming metal acetylides, which are powerful nucleophiles for constructing carbon-carbon bonds.
-
Expert Insight : The choice of base for deprotonation is critical. Strong bases like sodium amide (NaNH₂) in liquid ammonia or organolithium reagents (e.g., n-BuLi) in an aprotic solvent like THF are required for complete deprotonation. The resulting phenylacetylide anion is a key intermediate in numerous synthetic pathways.
Selective Hydrogenation to Styrene
The reduction of the alkyne is a common transformation, but achieving selectivity can be challenging. The goal is often to stop the reaction at the alkene stage (styrene) without proceeding to full saturation (ethylbenzene).[12]
-
Mechanism & Causality : Catalytic hydrogenation over standard catalysts like palladium on carbon (Pd/C) will readily reduce this compound to ethylbenzene. To selectively produce styrene, a "poisoned" catalyst is necessary. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the industry standard.[1][4][5] The poison deactivates the most active catalytic sites, slowing the rate of hydrogenation for the alkene intermediate much more than for the alkyne, thus allowing for the isolation of styrene in high yield.[12]
-
Experimental Protocol: Selective Hydrogenation
-
Setup : To a round-bottom flask charged with a magnetic stir bar, add Lindlar's catalyst (5% w/w of this compound).
-
Inerting : Seal the flask with a septum and purge with hydrogen gas from a balloon.
-
Addition : Add a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reaction : Vigorously stir the mixture under a positive pressure of hydrogen at room temperature.
-
Monitoring : The reaction progress must be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to detect the disappearance of the starting material and the formation of styrene, while minimizing the formation of ethylbenzene.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation : Remove the solvent from the filtrate under reduced pressure to yield styrene. Further purification can be achieved by distillation if necessary.
-
Hydration to Acetophenone
The addition of water across the triple bond, known as hydration, is a key method for synthesizing ketones. For terminal alkynes like this compound, this reaction follows Markovnikov's rule.[13]
-
Mechanism & Causality : The reaction is catalyzed by strong acids in the presence of mercury(II) or, more recently, gold(III) salts to avoid the toxicity of mercury.[4][5][14] According to Markovnikov's rule, the initial protonation of the alkyne occurs at the terminal carbon (the one with the most hydrogens), leading to the formation of a more stable vinyl cation intermediate stabilized by the adjacent phenyl group.[13] Nucleophilic attack by water, followed by deprotonation and tautomerization of the resulting enol, yields the final ketone product, acetophenone.[5][13]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is one of the most powerful and widely used reactions involving terminal alkynes. It forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16]
-
Mechanism & Causality : This cross-coupling reaction typically requires a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or piperidine.[15] The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex occurs. In the copper cycle, the amine base deprotonates the this compound to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.[16]
-
Experimental Protocol: Sonogashira Coupling
-
Setup : Combine the aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent/Base : Add an anhydrous amine solvent, such as triethylamine, which also serves as the base.
-
Addition : Add this compound to the mixture via syringe.
-
Reaction : Heat the reaction mixture with stirring to the appropriate temperature (often 50-100 °C) and monitor by TLC or GC.
-
Workup : After the reaction is complete, cool the mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove copper salts and with brine.
-
Isolation : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Polymerization
This compound can undergo polymerization, catalyzed by various transition metal complexes (e.g., rhodium or platinum), to form poly(this compound) (PPA).[7][17]
-
Significance : PPA is a π-conjugated polymer with interesting electrical and optical properties.[17] The stereoregularity and molecular weight of the polymer can be controlled by the choice of catalyst and reaction conditions.[18] "Living" polymerization techniques have been developed, allowing for the synthesis of well-defined block copolymers.[19]
PART 3: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a flammable liquid and vapor and can be harmful if ingested or inhaled.[5][20][21]
-
Handling : Always handle this compound in a well-ventilated fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[21][24] Use non-sparking tools and take precautions against static discharge.[20]
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][20][23] It is light-sensitive and should be stored in amber bottles.[5][7] Storage under an inert atmosphere (e.g., argon) can limit oxidation.[5]
-
Disposal : Dispose of this compound and its waste products in accordance with local, state, and federal regulations. It should be burned in a chemical incinerator.[5]
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. CAS 536-74-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chemeurope.com]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. This compound | 536-74-3 [chemicalbook.com]
- 8. This compound CAS#: 536-74-3 [m.chemicalbook.com]
- 9. This compound(536-74-3) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. pure.uva.nl [pure.uva.nl]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Is the hydration of this compound an anti markovnikov class 11 chemistry CBSE [vedantu.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. aksci.com [aksci.com]
Core Identification and Physicochemical Properties
An In-Depth Technical Guide to Ethynylbenzene: Properties, Safety, and Handling for Advanced Research
For the modern researcher, scientist, and drug development professional, a thorough understanding of a reagent's properties and safety protocols is not merely a procedural formality—it is the bedrock of innovative and responsible science. Ethynylbenzene, also known as phenylacetylene, is a primary example of a versatile yet hazardous chemical building block. Its rigid, linear alkyne functionality makes it an invaluable component in organic synthesis, particularly in the construction of complex molecular architectures central to drug discovery and materials science.[1] This guide provides a detailed examination of ethynylbenzene, moving beyond a simple recitation of data to offer field-proven insights into its safe and effective use.
Ethynylbenzene is an aromatic hydrocarbon characterized by a phenyl group attached to a terminal alkyne. This structure imparts unique reactivity, making it a staple in coupling reactions and the synthesis of more complex molecules.
Key Identifiers:
-
Chemical Name: Ethynylbenzene
-
Synonym: this compound[2]
-
Molecular Formula: C₈H₆[4]
-
Molecular Weight: 102.13 g/mol [5]
The physical properties of ethynylbenzene dictate its handling and storage requirements. It is a colorless, viscous liquid that is insoluble in water but miscible with many common organic solvents like alcohol and ether.[2]
Table 1: Physicochemical Data for Ethynylbenzene
| Property | Value | Source(s) |
| Appearance | Colorless, viscous liquid | [6] |
| Density | 0.93 g/mL at 25 °C | [5] |
| Boiling Point | 142-144 °C | [5] |
| Melting Point | -45 °C | [6] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [5] |
| Vapor Pressure | 17.6 mmHg at 37.7 °C | [5] |
| Refractive Index | n20/D 1.549 | [5] |
| Solubility | Insoluble in water; miscible with alcohol and ether | [2] |
Comprehensive Safety Data and Hazard Analysis
A nuanced understanding of ethynylbenzene's hazards is critical. It is not a substance to be handled casually; its flammability and health risks demand rigorous adherence to safety protocols.
GHS Hazard Identification
Ethynylbenzene is classified under several hazard categories according to the Globally Harmonized System (GHS). These classifications are a direct reflection of its intrinsic chemical properties.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3] |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[7] |
| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[8] |
| Carcinogenicity | 1B | H350: May cause cancer |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[3] |
| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
The flammability (Flash Point: 27°C) is a primary concern.[5] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[9] The aspiration hazard is particularly severe; if swallowed, the liquid can enter the lungs and cause significant, potentially fatal, damage.[3][10]
Reactivity Profile and Incompatibilities
The terminal alkyne group is the center of ethynylbenzene's reactivity. While this is useful for synthesis, it also presents hazards.
-
Self-Reactivity: Under certain conditions, such as in the presence of base and copper salts, it can undergo oxidative coupling.[6] It may also oligomerize or polymerize, sometimes violently, in the presence of certain metal catalysts.[6]
-
Incompatible Materials: Violent reactions are possible with strong oxidizing agents, halogens, alkali metals, and acids.[7] It is crucial to avoid contact with these substances to prevent uncontrolled exothermic reactions.
Laboratory Protocol for Safe Handling and Use
A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and procedural diligence, is mandatory.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle ethynylbenzene within a properly functioning chemical fume hood.[11] This not only contains vapors but also provides a physical barrier in case of a splash. The work area should be equipped with an eyewash station and a safety shower.[7] Use of an explosion-proof ventilation system is required due to the flammability of the substance.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE suite is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[11]
-
Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (consult manufacturer data for compatibility).[11] Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a potential for exceeding exposure limits or in case of ventilation failure.[11]
Experimental Workflow: A Step-by-Step Approach
The following workflow is designed to minimize risk during the handling and use of ethynylbenzene.
Preparation Phase:
-
Pre-Use Inspection: Ensure all safety equipment (fume hood, eyewash, shower) is certified and accessible.
-
Gather Materials: Assemble all necessary glassware, reagents, and PPE before retrieving the ethynylbenzene.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, prepare the apparatus under an inert atmosphere (e.g., nitrogen or argon).
Handling and Dispensing:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can serve as an ignition source.[3]
-
Tool Selection: Use only non-sparking tools when opening or handling containers.[3]
-
Dispensing: Transfer the liquid carefully within the fume hood, keeping the container opening away from the breathing zone. Keep the container tightly closed when not in use.
Post-Experiment Phase:
-
Quenching: If necessary, carefully quench the reaction mixture according to established laboratory procedures.
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with ethynylbenzene.
-
Waste Disposal: Dispose of waste in a dedicated, properly labeled container for flammable hazardous waste, following institutional and local regulations.
Caption: Safe handling workflow for ethynylbenzene.
Storage and Emergency Protocols
Storage
Store ethynylbenzene in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3] The recommended storage temperature is typically 2-8°C.[5] It must be stored away from heat, sparks, open flames, and incompatible materials like oxidizing agents. The storage area should be locked or otherwise accessible only to authorized personnel.[3]
Emergency Procedures
Immediate and correct action during an emergency is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
Spills: Evacuate the area. Remove all sources of ignition. Ventilate the area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Fire: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish.[3][9] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[9]
Role in Drug Discovery and Chemical Biology
The ethynyl group is a privileged structure in medicinal chemistry.[1] Its inclusion in a molecule can enhance binding affinity to target proteins and improve metabolic stability. Ethynylbenzene itself serves as a fundamental building block for introducing the this compound motif into potential drug candidates.[12] Furthermore, the terminal alkyne is a key functional group for "click chemistry," a set of powerful, reliable reactions used to attach probes or link molecular fragments, which is widely employed in chemical biology to study drug-target interactions.[1][13]
By adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely leverage the unique chemical properties of ethynylbenzene to advance the frontiers of science and drug development.
References
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethynylbenzene [drugfuture.com]
- 3. Ethynylbenzene | 536-74-3 | TCI AMERICA [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in Phenylacetylene
Abstract
Phenylacetylene, a foundational aromatic alkyne, serves as a cornerstone in modern organic synthesis and materials science.[1] Its utility is intrinsically linked to the reactivity of its terminal alkyne functional group. This guide provides an in-depth exploration of the chemical behavior of this compound's terminal alkyne, intended for researchers, scientists, and professionals in drug development. We will dissect the electronic structure that governs its reactivity, delve into its key transformations—including deprotonation, hydroboration-oxidation, and coupling reactions—and provide detailed experimental protocols. The narrative emphasizes the mechanistic underpinnings of these reactions, offering insights into the causal factors that guide experimental design and outcomes.
Introduction: The Unique Character of this compound's Terminal Alkyne
This compound (ethynylbenzene) is a colorless, viscous liquid that is easier to handle than its gaseous counterpart, acetylene, making it a valuable analogue in research.[2][3] Its structure, featuring a phenyl group directly attached to an acetylene moiety, creates a unique electronic environment that dictates the reactivity of the terminal C-H bond.[1]
The sp-hybridized carbon of the terminal alkyne is significantly more electronegative than sp2 and sp3 hybridized carbons.[4] This increased s-character (50%) draws electron density away from the terminal hydrogen, rendering it remarkably acidic for a hydrocarbon.[4][5] This acidity is a central theme in the chemistry of this compound, enabling a wide array of synthetic transformations.
Spectroscopic Characterization
The distinct structural features of this compound give rise to characteristic spectroscopic signatures. In infrared (IR) spectroscopy, the C≡C stretch is a notable feature.[6][7] The vibrational spectrum is complex, with anharmonicity playing a significant role in accurately characterizing the various modes.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear signals for the acetylenic proton and the carbons of the triple bond.[8]
Synthesis of this compound
Several methods are available for the laboratory-scale synthesis of this compound. A common and effective route involves the double dehydrobromination of styrene dibromide.[2][3][9] This reaction is typically carried out using a strong base such as sodium amide in liquid ammonia.[2][3][10] Alternatively, molten potassium hydroxide can be employed.[3][9]
Another preparative strategy is the elimination of hydrogen bromide from β-bromostyrene using molten potassium hydroxide.[9][10] The Sonogashira coupling of iodobenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection, also affords this compound.[3]
Experimental Protocol: Synthesis of this compound from β-Bromostyrene[10]
-
Setup: A distillation flask is charged with potassium hydroxide.
-
Heating: The flask is gradually heated in an oil bath to 200°C to melt the potassium hydroxide.
-
Addition: β-bromostyrene is added dropwise to the molten potassium hydroxide.
-
Distillation: this compound, having a lower boiling point (142–143°C) than β-bromostyrene (218–220°C), distills as it is formed.[9] The temperature of the oil bath is slowly raised to 215–220°C during the addition and then to 230°C to ensure complete reaction.[9]
-
Workup: The colorless distillate, which consists of two layers (this compound and water), is collected. The organic layer is separated, dried with solid potassium hydroxide, and then distilled to yield pure this compound.[9]
Key Reactions of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound can be broadly categorized into reactions involving the acidic proton and additions across the triple bond.
Deprotonation and Acetylide Formation
The most fundamental reaction of this compound is the deprotonation of its terminal alkyne to form a phenylacetylide anion. This reaction underscores the enhanced acidity of the sp-hybridized C-H bond.
Acidity and pKa
The pKa of the terminal alkyne in this compound is approximately 23.2 in aqueous solution (extrapolated) and 28.7 in DMSO.[3] This makes it significantly more acidic than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[5][11][12] The stability of the resulting acetylide anion is attributed to the high s-character of the sp orbital, which places the lone pair of electrons closer to the nucleus, leading to greater electrostatic stabilization.[4]
| Hydrocarbon Type | Hybridization | s-Character | Approximate pKa |
| Alkane | sp³ | 25% | ~50 |
| Alkene | sp² | 33% | ~44 |
| Alkyne (Terminal) | sp | 50% | ~25 |
Table 1: Comparison of Hydrocarbon Acidity.[5][11]
Choice of Base
Due to its relatively weak acidity compared to water or alcohols, a strong base is required for efficient deprotonation.[12] Sodium amide (NaNH₂) in liquid ammonia is a classic and highly effective reagent for this purpose.[12] Weaker bases like sodium hydroxide are not strong enough to deprotonate the terminal alkyne to a significant extent.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.uva.nl [pure.uva.nl]
- 7. The Infrared Absorption Spectrum of this compound and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Role of Phenylacetylene in Polycyclic Aromatic Hydrocarbon (PAH) Growth
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are central to a wide range of scientific disciplines, from combustion engineering and materials science to astrochemistry and toxicology. Their formation and growth, particularly in high-temperature environments like flames, are critical processes that lead to the inception of soot. While numerous pathways contribute to PAH growth, the role of specific molecular intermediates is paramount to understanding the overall mechanism. This technical guide provides an in-depth examination of phenylacetylene (C₆H₅C₂H), a key molecular species that acts as both a crucial intermediate and a potent growth agent in the chemical evolution of PAHs. We will explore its formation, its function within the canonical Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism, and its participation in more recently elucidated, highly efficient growth pathways that deviate from traditional models. This document synthesizes theoretical calculations and experimental observations to provide researchers and professionals with a comprehensive understanding of this compound's pivotal role in the molecular weight growth of aromatic systems.
Introduction: The Landscape of PAH Formation
PAHs consist of fused aromatic rings and are formed during the incomplete combustion of organic materials. Their presence is a double-edged sword; they are precursors to valuable materials like carbon nanotubes but are also significant environmental pollutants and carcinogens. Understanding their formation is key to controlling combustion processes, mitigating pollution, and even explaining the origins of carbonaceous matter in the interstellar medium[1].
The growth of PAHs from simple aromatic precursors like benzene is a complex process governed by a variety of chemical mechanisms. Among the most widely accepted is the Hydrogen-Abstraction/C₂H₂-Addition (HACA) mechanism, which describes a sequential process for adding carbon atoms and forming new aromatic rings[2][3]. However, the HACA mechanism alone is often insufficient to explain the rapid formation of larger PAHs and soot particles observed in flames[4]. This has led to investigations into alternative or complementary pathways, many of which involve resonance-stabilized radicals (RSRs) and specific, highly reactive intermediates[5][6]. This compound has emerged from these studies as a molecule of singular importance.
The Canonical HACA Mechanism: this compound as an Intermediate
The HACA mechanism provides a foundational framework for PAH growth. It is a three-step sequence that systematically builds larger aromatic structures from smaller ones[3][7]. This compound is a key product and intermediate within this sequence, particularly in the growth from a one-ring (benzene) to a two-ring (naphthalene) system.
The process can be summarized as follows:
-
Hydrogen Abstraction: An aromatic molecule (e.g., benzene) is activated by the abstraction of a hydrogen atom by a radical (typically H•), forming an aryl radical (e.g., phenyl radical, C₆H₅•).
-
Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site of the aryl radical. This reaction is typically fast and irreversible under combustion conditions[3]. In the case of the phenyl radical, this forms a C₈H₇ radical adduct.
-
Cyclization and Aromatization: The adduct undergoes isomerization and cyclization, followed by the loss of a hydrogen atom, to form a new, stable aromatic ring.
This compound appears as a crucial byproduct and participant in this pathway. After the initial addition of acetylene to the phenyl radical, the resulting styrenyl radical can either undergo cyclization to form naphthalene or be stabilized by losing a hydrogen atom to form the this compound molecule (C₈H₆)[8]. The formation of this compound and naphthalene represents the first and second key steps in the HACA-based mass growth process starting from benzene[8].
References
- 1. Spectroscopic evidence for the formation of pentalene + in the dissociative ionization of naphthalene - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10090A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study of PAH Growth by this compound Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portraits of Soot Molecules Reveal Pathways to Large Aromatics, Five-/Seven-Membered Rings, and Inception through π-Radical Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C 14 H 10 polycyclic aromatic hydrocarbon formation by acetylene addition to naphthalenyl radicals observed - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01565F [pubs.rsc.org]
- 8. osti.gov [osti.gov]
Electronic and optical properties of poly(phenylacetylene)
An In-depth Technical Guide to the Electronic and Optical Properties of Poly(phenylacetylene)
Authored by a Senior Application Scientist
Foreword
Poly(this compound) (PPA) stands as a cornerstone in the field of conjugated polymers. Its unique structure—a rigid polyene backbone adorned with pendant phenyl rings—gives rise to a fascinating interplay of electronic and optical properties that have captivated researchers for decades. Unlike its simpler counterpart, polyacetylene, PPA offers enhanced stability in air and solubility in common organic solvents, making it a more tractable material for both fundamental studies and device fabrication.[1] This guide provides a comprehensive exploration of the synthesis, electronic structure, optical characteristics, and charge transport phenomena of PPA. It is intended for researchers, materials scientists, and professionals in fields where the manipulation of light and charge at the molecular level is paramount. We will delve into not just the "what," but the "why"—exploring the causal relationships between molecular architecture and macroscopic properties, and providing field-proven protocols for their characterization.
The Foundation: Synthesis and Molecular Architecture
The electronic and optical behavior of a conjugated polymer is not an intrinsic constant; it is a direct consequence of its molecular architecture. For PPA, the choice of synthetic methodology is the critical first step that dictates stereoregularity, molecular weight, and ultimately, performance.
Catalyst-Driven Polymerization
The polymerization of this compound is not a trivial process and is typically accomplished using transition metal catalysts. The choice of catalyst is arguably the most important variable, as it controls the stereochemistry of the resulting polymer chain. Rhodium-based catalysts, in particular, are highly efficient for producing highly stereoregular PPA with a cis-transoidal conformation.[2][3] This specific geometry is crucial as it influences the helical structure and packing of the polymer chains, which in turn affects electronic coupling and charge transport.
Other catalyst systems, such as those based on Palladium, Molybdenum, and Tungsten, are also employed and can yield polymers with different characteristics.[4][5] The development of living polymerization techniques, where the polymer chain ends remain active, has been a significant breakthrough, enabling precise control over molecular weight and the synthesis of well-defined block copolymers and complex architectures like star polymers.[3][6]
The Significance of Structure
The properties of PPA can be finely tuned by modifying its structure:
-
Stereoregularity: The cis and trans isomers of PPA exhibit different properties. The cis-transoidal form is often the kinetic product of Rh-catalyzed polymerization, which can be thermally isomerized to the more thermodynamically stable trans form.[7] This isomerization process alters the polymer's conformation and, consequently, its absorption spectrum and electronic properties.
-
Molecular Weight: Higher molecular weight polymers generally exhibit improved mechanical properties. Ultra-high molecular weight PPAs, with Mn reaching into the megadalton range, have been synthesized, offering enhanced processability and film-forming capabilities.[2]
-
Side-Chain Functionalization: The true versatility of PPA is unlocked through the chemical modification of the pendant phenyl ring. Introducing different functional groups can alter solubility, modify electronic energy levels, and introduce new functionalities, such as the aggregation-induced emission (AIE) characteristics seen when tetraphenylethene (TPE) units are incorporated.[8][9]
Experimental Workflow: Synthesis of Poly(this compound)
The following diagram outlines a generalized workflow for the synthesis and purification of PPA using a transition metal catalyst. The rationale behind this multi-step process is to ensure the removal of monomer and catalyst residues, which can act as charge traps or quenchers, thereby guaranteeing the intrinsic properties of the polymer are measured.
Caption: Generalized workflow for PPA synthesis and purification.
Electronic Structure and Conductivity
The defining feature of PPA is its π-conjugated backbone, which facilitates the delocalization of electrons along the polymer chain. This delocalization is the origin of its semiconducting properties.
Energy Levels: HOMO, LUMO, and the Band Gap
The electronic behavior of a semiconductor is described by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This difference is the electronic band gap (Eg). For PPA, the π-π* transition corresponds to the excitation of an electron from the HOMO (valence band) to the LUMO (conduction band). The band gap of PPA is typically around 2.5 eV, a value that can be tuned through chemical modification.[5][10]
Probing Energy Levels with Cyclic Voltammetry
Cyclic Voltammetry (CV) is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of conjugated polymers. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), one can estimate these energy levels relative to a reference electrode (e.g., Ag/AgCl) and an internal standard (e.g., Fc/Fc+). The causality is direct: the oxidation potential reflects the energy required to remove an electron from the HOMO, while the reduction potential reflects the energy gained by adding an electron to the LUMO.
Protocol: Cyclic Voltammetry of a PPA Film
-
Preparation: A thin film of PPA is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon or ITO-coated glass). The electrode is then dried under vacuum.
-
Electrolyte Solution: Prepare an electrolyte solution, typically 0.1 M of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox or under an inert atmosphere. The cell consists of the PPA-coated working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Measurement:
-
Record a background CV of the electrolyte solution to identify any interfering redox peaks.
-
Immerse the electrodes in the electrolyte solution.
-
Scan the potential anodically (to positive potentials) to determine the oxidation potential, and then cathodically (to negative potentials) to determine the reduction potential. A typical scan rate is 50-100 mV/s.
-
Add a small amount of ferrocene as an internal standard and record the CV again to calibrate the potentials.
-
-
Data Analysis:
-
Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.
-
Calculate HOMO and LUMO levels using the empirical formulas:
-
HOMO (eV) = -[E_onset,ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_onset,red (vs Fc/Fc+) + 4.8]
-
-
The electrochemical band gap is then calculated as E_g = LUMO - HOMO.
-
Doping: From Semiconductor to "Plastic Metal"
In its undoped state, PPA has a very low intrinsic conductivity.[11] However, this can be increased by several orders of magnitude through a process called doping.[12] Doping involves exposing the polymer to an oxidizing agent (p-doping) or a reducing agent (n-doping).
-
p-Doping: Oxidizing agents like iodine (I₂) or AsF₅ remove electrons from the polymer's π-system, creating mobile positive charge carriers called "polarons" (radical cations).[11][12][13] At higher doping levels, a second electron is removed, forming spinless "bipolarons" (dications).[11]
-
n-Doping: Reducing agents like alkali metals (e.g., sodium, lithium) donate electrons to the polymer chain, creating negative polarons and bipolarons.[11][12][14]
This introduction of charge carriers creates new electronic states within the band gap, effectively lowering the energy required for charge mobility and dramatically increasing conductivity.[11]
Caption: Energy level diagram of undoped vs. p-doped PPA.
Table 1: Representative Electronic Properties of Poly(this compound)
| Property | Value | Measurement Method | Reference |
| Optical Band Gap | ~2.51 eV | UV-Vis Spectroscopy | [5] |
| Electrochemical Band Gap | ~2.71 eV | Cyclic Voltammetry | [10] |
| HOMO Level | ~5.43 eV | Cyclic Voltammetry | [10] |
| LUMO Level | ~2.72 eV | Cyclic Voltammetry | [10] |
| Conductivity (undoped cis) | 1.7 x 10⁻⁹ Ω⁻¹cm⁻¹ | Four-Point Probe | [12] |
| Conductivity (undoped trans) | 4.4 x 10⁻⁵ Ω⁻¹cm⁻¹ | Four-Point Probe | [12] |
| Conductivity (Iodine doped) | > 38 Ω⁻¹cm⁻¹ | Four-Point Probe | [12] |
Optical Properties: Absorption and Photoluminescence
The interaction of PPA with light is governed by its electronic structure, leading to distinct absorption and emission characteristics.
UV-Visible Absorption
PPA exhibits a strong, broad absorption band in the UV-visible region, typically with a maximum (λ_max) between 340-390 nm.[5][7][11] This absorption is due to the π-π* electronic transition along the conjugated backbone. The position and shape of this band are highly sensitive to:
-
Conformation: The cis isomer typically shows a broad absorption up to 600 nm, while the thermally treated trans isomer can show a blue-shifted spectrum, which can be explained by deflection of the main chain from planarity.[7]
-
Solvent Environment: The choice of solvent can influence the conformation of the polymer chains. In "good" solvents, chains are extended, while in "poor" solvents, they tend to aggregate or fold.[15][16] This aggregation can lead to a red-shift in the absorption spectrum due to increased interchain interactions.[15][16]
-
Aggregation: As concentration increases or in the solid state, interchain interactions become more prominent, often leading to the formation of aggregate species with red-shifted absorption spectra.[16]
Photoluminescence
When PPA absorbs a photon, it is promoted to an excited state. It can then relax back to the ground state by emitting a photon, a process known as photoluminescence (PL) or fluorescence. PPA typically shows a broad emission peak in the blue-green region of the spectrum, for instance at 439 nm.[5]
The photophysics of PPA are complex. Time-resolved fluorescence studies suggest the presence of at least two distinct emitting states, with lifetimes that can vary depending on the solvent environment.[17] The quantum yield of luminescence is highly dependent on morphology. In solution, isolated chains can be highly emissive. However, in solid films, the formation of aggregates often creates non-emissive or weakly emissive interchain excited states that act as quenching sites, significantly reducing the overall PL quantum yield.[15] This is a critical consideration for applications like organic light-emitting diodes (OLEDs).
Caption: Simplified Jablonski diagram for PPA photophysics.
Protocol: Steady-State Photoluminescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of PPA in a spectroscopic-grade solvent (e.g., THF or chloroform) in a quartz cuvette. The concentration should be low enough (typically < 10⁻⁵ M) to minimize self-absorption and aggregation effects. For solid-state measurements, a thin film can be cast on a quartz slide.
-
Instrumentation: Use a fluorometer equipped with an excitation source (e.g., Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Acquire the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (λ_ex), usually at or near the absorption maximum.
-
Set the excitation wavelength on the fluorometer.
-
Scan the emission monochromator over a wavelength range that covers the expected emission of PPA (e.g., 400 nm to 700 nm).
-
Record the emission spectrum. It is crucial to also record a spectrum of the pure solvent to subtract any background fluorescence or Raman scattering peaks.
-
-
Data Correction: The raw data should be corrected for variations in lamp intensity and detector response as a function of wavelength to obtain the true emission profile.
Conclusion and Outlook
Poly(this compound) is a prototypical conjugated polymer whose electronic and optical properties are a direct and tunable function of its chemical structure, conformation, and solid-state morphology. Its π-conjugated backbone gives rise to semiconducting behavior, with a band gap of approximately 2.5 eV that can be probed electrochemically. This conductivity can be dramatically enhanced by orders of magnitude through chemical doping, which introduces mobile charge carriers onto the polymer chain.
Optically, PPA is characterized by a strong π-π* absorption in the UV-visible range and a distinct photoluminescence in the blue-green spectrum. These properties are exquisitely sensitive to the polymer's environment and aggregation state, a factor that must be carefully controlled in device applications. The ability to systematically modify the PPA structure through side-chain engineering continues to open new avenues for creating materials with tailored properties for applications in flexible electronics, chemical sensors, and nonlinear optics.[1][18][19] The foundational knowledge outlined in this guide serves as a critical starting point for harnessing the full potential of this versatile and enduring class of organic electronic materials.
References
- 1. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of optically active star polymers consisting of helical poly(this compound) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Living Polymerization of this compound with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ifo.lviv.ua [ifo.lviv.ua]
- 12. Polyacetylene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Morphology-dependent photophysics in conjugated polymers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of molecular architecture on morphology and photophysics in conjugated polymers: from single molecules to bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of Phenylacetylene in Organic Solvents
Introduction
Phenylacetylene (ethynylbenzene), a foundational aromatic alkyne with the chemical structure C₆H₅C≡CH, serves as a critical building block in a multitude of applications, from organic synthesis and polymer chemistry to materials science.[1][2][3] Its unique combination of a rigid phenyl group and a reactive terminal alkyne functional group makes it an indispensable reagent in cross-coupling reactions (such as the Sonogashira coupling), polymerization to form conductive polymers, and the synthesis of complex pharmaceutical intermediates.[4]
A thorough understanding of a compound's solubility is paramount for any researcher or development professional. For this compound, this knowledge directly impacts critical process parameters including reaction kinetics, choice of solvent for chromatography, purification strategies like recrystallization, and the formulation of solutions for coatings or other material applications. This guide provides a detailed examination of the solubility of this compound in common organic solvents, grounded in the principles of its molecular structure and intermolecular forces. We will explore both qualitative and quantitative data, present a robust methodology for its experimental determination, and discuss the key factors that influence its behavior in solution.
Part 1: The Theoretical Framework of this compound Solubility
The solubility of any solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is the guiding principle, meaning substances with similar intermolecular forces tend to be miscible.[5] The molecular architecture of this compound provides a fascinating case study of this principle.
Molecular Structure and Polarity
This compound's structure consists of two distinct moieties: a large, nonpolar, and highly polarizable phenyl (C₆H₅) group, and a small, weakly polar terminal alkyne (C≡CH) group.[1] The molecule as a whole is considered to be of low polarity, with a measured dipole moment of approximately 0.66 Debye.[6][7] This low polarity is a primary determinant of its solubility profile, suggesting favorable interactions with nonpolar and weakly polar solvents.
Key Intermolecular Interactions
The dissolution of this compound is not merely a function of its polarity but is dictated by a combination of specific intermolecular forces.
-
Van der Waals Forces (London Dispersion): The large surface area and the delocalized π-electron system of the phenyl ring make it highly susceptible to forming transient dipoles. These London dispersion forces are the predominant interactions with nonpolar solvents, particularly aromatic ones like benzene and toluene, where favorable π-π stacking can occur.[8]
-
Hydrogen Bonding: Despite its simple hydrocarbon structure, this compound is a versatile participant in hydrogen bonding, which explains its miscibility in a wider range of solvents than might be expected from its polarity alone.[9]
-
As a Hydrogen Bond Donor: The terminal acetylenic proton (H-C≡) is weakly acidic (pKa in DMSO ≈ 28.7) and can act as a hydrogen bond donor to solvents with acceptor sites (e.g., the oxygen in ethers, ketones, and alcohols).[1][10]
-
As a Hydrogen Bond Acceptor: The regions of high electron density—the π-systems of both the phenyl ring and the alkyne triple bond—can act as hydrogen bond acceptors for protic solvents.[11][12]
-
The following diagram illustrates the potential hydrogen bonding interactions between this compound and representative solvent types.
Caption: Figure 1: this compound Hydrogen Bonding Modes
Part 2: Solubility Profile of this compound
Based on its molecular properties, this compound is readily soluble in most common organic solvents but is practically insoluble in water.[7][13] This section provides a consolidated overview of its solubility across various solvent classes.
Qualitative and Quantitative Solubility Data
The table below summarizes available solubility data from various chemical handbooks and safety data sheets. "Miscible" indicates solubility in all proportions, while "Soluble" implies a high degree of solubility without necessarily being miscible.
| Solvent Class | Solvent Name | Qualitative Solubility | Quantitative Data (at ambient temp.) | Citation(s) |
| Protic | Water | Insoluble | 0.46 g/L; 0.5 g/L | [7][14][15] |
| Ethanol | Miscible | - | [1][2][7] | |
| Alcohols (general) | Miscible | - | [1][16] | |
| Polar Aprotic | Acetone | Soluble / Miscible | - | [1][7] |
| Pyridine | Miscible | - | [1] | |
| Aromatic | Benzene | Miscible | - | [1] |
| Toluene | Miscible | - | [1] | |
| Ethers | Diethyl Ether | Miscible | - | [2][7] |
| Halogenated | Chloroform | Sparingly Soluble / Miscible | - | [1][7] |
Analysis of Solubility Behavior
-
High Miscibility in Nonpolar and Weakly Polar Solvents: this compound is miscible with aromatic solvents like toluene and benzene, driven by strong π-π interactions and dispersion forces.[1] Its miscibility with ethers and alcohols is facilitated by the hydrogen bonding capabilities described previously.[1][7]
-
Conflicting Data in Chloroform: Reports for chloroform solubility vary from "sparingly soluble" to "miscible".[1][7] This discrepancy could arise from differences in experimental conditions, temperature, or the purity of the materials used. It highlights the importance of empirical verification for specific applications.
-
Insolubility in Water: The large, hydrophobic phenyl group is the dominant feature of the molecule in an aqueous environment. It cannot overcome the strong, cohesive hydrogen-bonding network of water, leading to very poor solubility.[7][14] The quantitative data, approximately 0.46-0.50 grams per liter, confirms its hydrophobic nature.[17][15]
Part 3: Standard Protocol for Experimental Solubility Determination
For applications requiring precise solubility values, particularly in drug development or materials science, experimental determination is essential. The isothermal equilibrium method is a reliable and widely accepted technique for this purpose.
Principle
This method involves creating a saturated solution by equilibrating an excess amount of the solute (this compound) with the solvent at a constant, controlled temperature. After equilibrium is reached, the concentration of the dissolved solute in the liquid phase is measured analytically.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh a series of glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).
-
Dispense a precise volume or mass of the chosen organic solvent into each vial.
-
Ensure the this compound is of high purity, as impurities can affect solubility. Older samples may contain oxidation or polymerization products.[1]
-
-
Equilibration:
-
Add an excess of this compound to each vial. A visible amount of undissolved this compound (as a separate phase) should remain to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature orbital shaker or water bath (e.g., set to 25.0 ± 0.1 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vials and allow the contents to stand undisturbed at the same constant temperature until the excess this compound has settled.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.
-
Accurately weigh the filtered saturated solution.
-
Determine the concentration of this compound in the aliquot using a pre-calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Calculation and Validation:
-
Calculate the solubility in units such as g/L, mg/mL, or mole fraction using the analytical results and the mass/volume of the solution.
-
Perform the experiment in triplicate to ensure the results are reproducible and statistically sound.
-
Experimental Workflow Diagram
The following diagram outlines the key stages of the isothermal equilibrium method.
Caption: Figure 2: Workflow for Isothermal Solubility Determination
Conclusion
The solubility of this compound is a direct consequence of its molecular structure—a balance between a large, nonpolar aromatic ring and a terminal alkyne capable of weak hydrogen bonding. This duality renders it miscible with a wide array of common organic solvents, including aromatics, ethers, ketones, and alcohols, while remaining virtually insoluble in water. For researchers and process chemists, this profile offers significant flexibility in solvent selection for synthesis and purification. However, for applications demanding high precision, the qualitative data presented should be supplemented with rigorous experimental determination using standardized protocols. A comprehensive understanding of these solubility characteristics is essential for the safe, efficient, and successful application of this versatile chemical building block.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. CAS 536-74-3: this compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 536-74-3 [m.chemicalbook.com]
- 5. 2.6 Intermolecular Force and Physical Properties of Organic Compounds – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem-casts.com [chem-casts.com]
- 7. This compound [chemister.ru]
- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound as a gas phase sliding balance for solvating alcohols - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00435A [pubs.rsc.org]
- 12. This compound: A Hydrogen Bonding Chameleon_Chemicalbook [chemicalbook.com]
- 13. The Chemistry of this compound: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. gfschemicals.com [gfschemicals.com]
- 16. 苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound CAS 536-74-3 | 807044 [merckmillipore.com]
Methodological & Application
Application Notes & Protocols: Laboratory Preparation of Phenylacetylene via Dehydrohalogenation with Sodium Amide
This document provides a comprehensive guide for the synthesis of phenylacetylene from styrene dibromide utilizing sodium amide. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for preparing this versatile terminal alkyne. The narrative emphasizes the mechanistic rationale behind the procedure and integrates critical safety protocols essential for handling the hazardous reagents involved.
Introduction and Synthetic Strategy
This compound is a fundamental building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, polymers, and advanced materials. Its utility stems from the reactivity of the terminal alkyne, which participates in reactions such as Sonogashira couplings, click chemistry, and nucleophilic additions.[1][2]
Several methods exist for its preparation, but one of the most robust and classic approaches is the double dehydrohalogenation of a vicinal dihalide, such as (1,2-dibromoethyl)benzene, commonly known as styrene dibromide.[3][4] This transformation is efficiently accomplished using a strong base. While molten potassium hydroxide can be used, the use of sodium amide (NaNH₂), typically in liquid ammonia, offers high yields and is a standard procedure.[5][6]
The strategic choice of sodium amide is critical. Its immense basicity (the pKa of its conjugate acid, ammonia, is ~38) is sufficient to effect the two sequential E2 eliminations required to form the alkyne.[7] Furthermore, when preparing a terminal alkyne, the use of at least three equivalents of sodium amide is necessary. The third equivalent irreversibly deprotonates the newly formed, weakly acidic terminal alkyne (pKa ≈ 25), driving the equilibrium toward the product and preventing potential side reactions or rearrangements.[6][8][9] This acetylide salt is then protonated during the aqueous workup to yield the final product.
Reaction Mechanism: A Stepwise E2 Elimination
The conversion of styrene dibromide to this compound proceeds through a sequential double elimination (E2) mechanism.[9][10]
-
First Dehydrohalogenation: The amide anion (⁻NH₂) acts as a strong base, abstracting a proton from the carbon adjacent to the phenyl group. Concurrently, a bromide ion is eliminated from the neighboring carbon, forming an intermediate, β-bromostyrene. This step requires an anti-periplanar arrangement of the abstracted proton and the leaving bromide group.
-
Second Dehydrohalogenation: A second molecule of sodium amide abstracts the vinylic proton from β-bromostyrene. This is a more challenging step due to the higher energy of the transition state involving sp²-hybridized carbons. The strong basicity of NaNH₂ is essential here. This elimination generates the carbon-carbon triple bond of this compound.
-
Deprotonation of Terminal Alkyne: As this compound is formed, the excess sodium amide present in the reaction mixture immediately deprotonates the terminal alkyne, forming the sodium phenylacetylide salt.[8][11] This is an acid-base reaction that proceeds to completion.
-
Protonation: During the final workup with water or a mild acid, the phenylacetylide anion is protonated to yield the neutral this compound product.
Caption: Double E2 elimination followed by deprotonation-protonation.
Critical Safety Considerations: Handling Sodium Amide
Sodium amide (NaNH₂) is a dangerously reactive and hazardous material. Strict adherence to safety protocols is mandatory. Failure to do so can result in fire, explosion, or severe injury.
-
Reactivity: Sodium amide reacts violently and explosively with water, releasing flammable hydrogen and corrosive ammonia gas.[6][12][13] It is also incompatible with acids, alcohols, halogenated solvents, and oxidizing agents.[12][13]
-
Peroxide Formation: Upon exposure to air or prolonged storage, sodium amide can form shock-sensitive superoxides and peroxides.[12][14][15] Discolored (yellow or brown) sodium amide should be considered extremely dangerous and must not be handled.[12][15] Contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.
-
Handling: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[12][14][16] Keep all sources of ignition away.
-
Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and impervious gloves (nitrile or chloroprene are recommended).[14][16][17]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, carbon dioxide, or soda-acid extinguishers on a sodium amide fire. [12]
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[5] The procedure describes the in situ preparation of sodium amide in liquid ammonia, followed by the reaction with styrene dibromide.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume | Role |
| Sodium | Na | 22.99 | 4.35 | 100 g | Base Precursor |
| Styrene Dibromide | C₈H₈Br₂ | 263.96 | 2.00 | 528 g | Starting Material |
| Liquid Ammonia | NH₃ | 17.03 | ~118 | ~2 L | Solvent/Reagent |
| Ferric Nitrate Hydrate | Fe(NO₃)₃·9H₂O | 404.00 | ~5 mmol | ~2 g | Catalyst |
| Concentrated NH₄OH | NH₄OH | 35.05 | - | 600 mL | Workup |
| Water | H₂O | 18.02 | - | ~1 L | Workup |
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Methodology
This procedure must be performed in a large, efficient fume hood. [5]
-
Apparatus Setup: Equip a 5-L three-necked round-bottom flask with a high-speed mechanical stirrer in the center neck. Fit the side necks for gas inlet/outlet to maintain an inert atmosphere.
-
Solvent Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 2 L of anhydrous ammonia gas into it.[5]
-
Catalyst Addition: Add ~2 g of ferric nitrate hydrate to the liquid ammonia. The catalyst facilitates the conversion of sodium to sodium amide.[6][15]
-
Sodium Amide Formation: While stirring vigorously, add 100 g (4.35 mol) of sodium metal, cut into small pieces, over about 45 minutes. The initial deep blue color of the sodium-ammonia solution will fade to a gray suspension as the sodium is converted to sodium amide. This process can take 1-2 hours.
-
Substrate Addition: Once the amide formation is complete, slowly and carefully add 528 g (2.00 mol) of finely powdered, dry styrene dibromide. CAUTION: The reaction is exothermic; add the dibromide at a rate that prevents the liquid ammonia from boiling too vigorously.[5] This addition should take about 1 hour.
-
Reaction Time: After the addition is complete, continue to stir the gray mixture vigorously for an additional 2 hours to ensure the reaction goes to completion.[5]
-
Workup - Quenching: Carefully add 600 mL of concentrated ammonium hydroxide, followed by 1 L of distilled water. Allow the mixture to stand until the frost on the exterior of the flask has completely melted.
-
Workup - Isolation: Assemble a setup for steam distillation using the reaction flask. Steam distill the mixture until no more oily product comes over with the distillate. This typically requires collecting 1.5–2 L of distillate over approximately 6 hours.[5] An efficient condenser is crucial to prevent loss of the volatile product.
-
Workup - Washing: Separate the upper organic layer (this compound) from the aqueous layer of the distillate. Wash the organic layer several times with fresh water to remove any residual ammonia.[5]
-
Drying and Purification: Dry the crude this compound over anhydrous magnesium sulfate. Filter off the drying agent and purify the product by vacuum distillation. Collect the fraction boiling at approximately 73-74 °C / 80 mmHg.[5] The expected yield is in the range of 45-52%.
Troubleshooting and Final Remarks
-
Low Yield: A common cause of low yield is the incomplete formation of sodium amide or the addition of styrene dibromide too rapidly, causing loss of material. Ensuring the sodium is fully reacted before adding the substrate is key.
-
Product Purity: The primary impurity is often unreacted β-bromostyrene. Efficient distillation is necessary for separation. If styrene is present as an impurity in older this compound samples, purification can be achieved by deprotonating the alkyne with a strong base in a non-polar solvent like hexane, removing the volatile non-acidic impurities under vacuum, and then re-protonating the resulting acetylide salt.[18]
-
Safety during Cleanup: After the reaction, all glassware must be carefully quenched to destroy any residual sodium amide. This can be done by rinsing with a solvent like toluene, followed by the slow, careful addition of isopropanol or ethanol before final cleaning with water.[19]
This protocol provides a reliable and well-documented method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Preparation of Styrene and this compound from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium amide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Product obtained from the reaction of this compound with sodamide i - askIITians [askiitians.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. SODIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 16. wcu.edu [wcu.edu]
- 17. echemi.com [echemi.com]
- 18. reddit.com [reddit.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Sonogashira Coupling Reaction Using Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Acetylenic Bond
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has revolutionized the synthesis of complex molecules, finding widespread application in the creation of pharmaceuticals, natural products, and advanced organic materials.[4][5] The reaction's ability to forge the C(sp²)-C(sp) bond under relatively mild conditions has made it an indispensable tool for drug development professionals seeking to incorporate the rigid, linear geometry of the alkyne moiety into bioactive scaffolds.[4][5]
This comprehensive guide focuses on the practical application of the Sonogashira coupling, with a specific emphasis on the use of a ubiquitous and versatile substrate: phenylacetylene . We will delve into the mechanistic intricacies of the reaction, explore the critical roles of catalysts, ligands, and bases, and provide detailed, field-proven protocols to empower researchers to confidently and successfully implement this transformative reaction in their own laboratories.
Mechanistic Insights: The Dual Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is where the key bond formation occurs. It can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[3]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (Ar-C≡C-Ph) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle: The Alkyne Activator
The copper cycle's primary role is to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate.
This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
The Rise of Copper-Free Sonogashira Couplings
While the classic Sonogashira reaction relies on a dual palladium/copper catalytic system, concerns over the potential for copper-catalyzed alkyne homocoupling (Glaser coupling) and the toxicity of copper have spurred the development of copper-free protocols.[6][7] In these systems, a strong base is typically employed to directly deprotonate the terminal alkyne, which then reacts with the palladium center. The mechanism is believed to involve the formation of a palladium acetylide complex directly, bypassing the need for a copper intermediary.[6]
Visualizing the Catalytic Pathway
Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Key Reagents and Their Roles: A Practical Guide
The success of a Sonogashira coupling hinges on the judicious selection of its components.
| Component | Role | Common Examples | Key Considerations |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd/C | Homogeneous catalysts generally offer higher activity, while heterogeneous catalysts allow for easier separation and recycling.[1] The choice of ligand is critical. |
| Copper Co-catalyst | Activates the terminal alkyne | CuI, CuBr | Essential for the classic Sonogashira reaction. Can be omitted in "copper-free" protocols, which often require stronger bases. |
| Ligand | Stabilizes and activates the palladium catalyst | Triphenylphosphine (PPh₃), XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive aryl bromides and chlorides.[2] |
| Base | Deprotonates the terminal alkyne | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, Cs₂CO₃, K₂CO₃ | Amine bases are common in copper-catalyzed reactions. Stronger inorganic bases are often used in copper-free systems.[8] |
| Solvent | Solubilizes reactants and catalysts | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The choice of solvent can significantly impact reaction rate and yield. Anhydrous and degassed solvents are often recommended. |
| Aryl/Vinyl Halide | Electrophilic coupling partner | Aryl iodides, aryl bromides, aryl chlorides, vinyl halides | Reactivity order: I > Br > Cl. Electron-withdrawing groups on the aryl halide generally increase reactivity. |
| Terminal Alkyne | Nucleophilic coupling partner | This compound | The focus of this guide. Generally a robust and reliable coupling partner. |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for conducting the Sonogashira coupling of this compound with various aryl halides.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling of an Aryl Iodide
This protocol is a robust and generally high-yielding method for coupling this compound with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Standard Schlenk line glassware, magnetic stirrer, and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture for 5 minutes.
-
Add the aryl iodide (1.0 mmol) to the flask.
-
Finally, add this compound (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is suitable for situations where copper contamination is a concern and is particularly useful for coupling with aryl bromides, which are often more commercially attractive than aryl iodides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Standard Schlenk line glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to a flame-dried Schlenk flask.
-
Add the aryl bromide (1.0 mmol) and anhydrous 1,4-dioxane (10 mL).
-
Add this compound (0.16 mL, 1.5 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A generalized experimental workflow for the Sonogashira coupling reaction.
Applications in Drug Discovery and Development
The Sonogashira coupling has been instrumental in the synthesis of numerous biologically active molecules and drug candidates.[4] The rigid, linear nature of the alkyne linker introduced by this reaction can be used to probe binding pockets of proteins, act as a stable isostere for other functional groups, and serve as a handle for further chemical modifications. For example, the synthesis of various kinase inhibitors and antiviral agents has relied on the Sonogashira reaction to construct key structural motifs. The ability to perform the reaction under mild conditions makes it compatible with complex, late-stage functionalization in drug discovery programs.[9]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly reactive aryl halide (e.g., chloride)- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Switch to a more reactive aryl halide (bromide or iodide).- Screen different ligands, bases, and solvents. Consider a copper-free protocol with a stronger base for challenging substrates. |
| Significant Homocoupling | - Presence of oxygen (in copper-catalyzed reactions)- High catalyst loading | - Thoroughly degas all solvents and reagents.- Reduce the catalyst loading.- Consider a copper-free protocol. |
| Decomposition of Starting Materials | - High reaction temperature- Unstable substrates | - Lower the reaction temperature and extend the reaction time.- Use a milder base. |
| Difficulty in Product Purification | - Close polarity of product and starting materials/byproducts | - Optimize the reaction to achieve full conversion.- Employ a different eluent system for column chromatography or consider alternative purification techniques like preparative TLC or HPLC. |
Conclusion: A Versatile Tool for Modern Synthesis
The Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of a wide array of substituted alkynes. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively harness this reaction to build molecular complexity and advance their research goals. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this indispensable transformation in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comprehensive Guide for Researchers
This document provides an in-depth technical guide on the application of phenylacetylene in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying principles and provides robust protocols for the successful synthesis of 1,4-disubstituted 1,2,3-triazoles.
Introduction: The Significance of this compound in CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful tool in chemical synthesis due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[1][2] This reaction facilitates the formation of a stable triazole linkage from a terminal alkyne and an azide, a transformation with wide-ranging applications in medicinal chemistry, materials science, and bioconjugation.[2][3]
This compound, a readily available and easily handled liquid alkyne, serves as a benchmark substrate in the development and optimization of CuAAC protocols.[4] Its aromatic nature and well-defined reactivity make it an ideal model for studying reaction mechanisms, evaluating catalyst performance, and establishing standardized procedures. The resulting 1-aryl-4-phenyl-1H-1,2,3-triazoles are valuable scaffolds in their own right, exhibiting a range of biological activities.
The Catalytic Cycle: A Mechanistic Overview
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the precise mechanism can be influenced by ligands and reaction conditions, a generally accepted pathway involves the following key steps:
-
Formation of the Copper Acetylide: The reaction initiates with the coordination of the terminal alkyne, this compound, to the copper(I) center. Subsequent deprotonation, often facilitated by a base or the ligand itself, forms a crucial copper(I) acetylide intermediate.[5][6]
-
Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.
The use of ligands, such as N-heterocyclic carbenes (NHCs) or tris(triazolylmethyl)amines, can significantly enhance the reaction rate and stabilize the catalytically active Cu(I) oxidation state.[5][7]
Figure 1: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
The following protocols provide detailed methodologies for conducting CuAAC reactions with this compound under various conditions.
Protocol 1: Standard CuAAC Reaction using CuSO₄/Sodium Ascorbate
This is the most common and convenient method for performing CuAAC reactions, utilizing an in-situ reduction of a copper(II) salt.
Materials and Reagents:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) is commonly used. Other solvent systems such as DMSO, DMF, or aqueous solutions can also be employed.[8]
-
Deionized water
-
tert-Butanol
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: Homogeneous CuAAC using a Cu(I) Catalyst
This protocol utilizes a pre-formed and soluble copper(I) source, which can offer better control and reproducibility in some cases.
Materials and Reagents:
-
This compound
-
Organic azide
-
Copper(I) iodide (CuI) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
Ligand (optional, but recommended): e.g., Tris(benzyltriazolyl)methylamine (TBTA) or a phosphine ligand.
-
Solvent: Anhydrous organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Equipment:
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (nitrogen or argon) supply
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere, add the copper(I) source (e.g., CuI, 0.05 mmol) and, if used, the ligand (0.055 mmol) to a Schlenk flask.
-
Add the anhydrous solvent (5 mL) and stir the mixture.
-
Add the organic azide (1.0 mmol) and this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Figure 2: General experimental workflow for CuAAC.
Key Experimental Parameters and Considerations
The success of a CuAAC reaction is dependent on several factors. Understanding their interplay is crucial for optimizing reaction conditions.
| Parameter | Recommended Range | Rationale and Field-Proven Insights |
| Copper Source | 1-10 mol% | Cu(II) salts with a reducing agent (e.g., sodium ascorbate) are convenient and widely used.[9] Cu(I) salts (e.g., CuI, CuBr) can provide more reproducible results but require an inert atmosphere. Copper nanoparticles and other heterogeneous catalysts offer ease of separation.[10][11] |
| Ligand | 1-1.2 equivalents relative to copper | Ligands accelerate the reaction and stabilize the Cu(I) oxidation state.[7] Tris(triazolyl)methane ligands (e.g., TBTA) are excellent for aqueous systems, while N-heterocyclic carbenes (NHCs) and phosphines are effective in organic solvents.[5][12] |
| Solvent | Various | A wide range of solvents can be used.[8] Protic solvents like water and alcohols are common. Aprotic polar solvents such as DMSO and DMF can also be effective. "Green" solvents like glycerol and deep eutectic solvents are gaining popularity.[13] |
| Temperature | Room Temperature to 80 °C | Most CuAAC reactions proceed efficiently at room temperature.[14] Gentle heating can accelerate slow reactions. |
| Reactant Stoichiometry | 1:1 to 1:1.2 (Azide:Alkyne) | A slight excess of the more readily available or easily removable reactant is often used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized)- Poor solubility of reactants or catalyst- Presence of coordinating impurities | - Use freshly prepared solutions of sodium ascorbate.- Degas the solvent and run the reaction under an inert atmosphere.- Add a suitable ligand to improve catalyst solubility and stability.- Change the solvent system. |
| Side Reactions | - Alkyne homocoupling (Glaser coupling) | - Minimize the concentration of oxygen by using degassed solvents and an inert atmosphere.- Use a ligand to stabilize the Cu(I) state. |
| Difficult Purification | - Residual copper catalyst- Co-elution of product and starting materials | - Wash the crude product with an aqueous solution of EDTA or ammonia to remove copper.- Optimize the reaction to achieve full conversion, simplifying purification.- Adjust the mobile phase for column chromatography for better separation. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction with this compound is a robust and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, solvent, and reaction conditions, researchers can reliably and efficiently synthesize a wide array of valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for both novice and experienced chemists in the field.
References
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Phenylacetylene in Click Chemistry
Foreword: Beyond a Reaction, A Synthesis Philosophy
The advent of "Click Chemistry," a term elegantly coined by K. B. Sharpless in 2001, marked a paradigm shift in chemical synthesis.[1][2] It champions a philosophy of building molecular complexity through reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[2] At the heart of this revolution lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become the gold standard for its sheer reliability and broad scope.[1][3][4][5]
This guide focuses on a key reactant in the CuAAC toolkit: phenylacetylene . As a readily available and representative terminal aromatic alkyne, its behavior provides a robust model for understanding the intricacies of the CuAAC reaction. The resulting 1,4-disubstituted 1,2,3-triazole moiety is not merely a linker; it is a highly stable, dipole-rich heterocycle that can act as an amide bond mimic, finding extensive use in drug discovery, bioconjugation, and materials science.[3][6][7] Our exploration will delve into the mechanistic underpinnings, provide field-tested protocols, and address the practical nuances that separate a successful "click" from a problematic synthesis.
The Mechanistic Heart of the Matter: The CuAAC Catalytic Cycle
Understanding the "why" behind a protocol is critical for troubleshooting and optimization. The CuAAC is not a concerted cycloaddition; it is a stepwise process orchestrated by a copper(I) catalyst, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal version and, crucially, dictates the exclusive formation of the 1,4-regioisomer.[1][4]
The catalytic cycle proceeds as follows:
-
Catalyst Activation: While Cu(I) salts like CuI or CuBr can be used directly, it is often more convenient and reproducible to generate the active Cu(I) species in situ. This is typically achieved by reducing a stable Cu(II) salt (e.g., CuSO₄·5H₂O) with a mild reducing agent, most commonly sodium ascorbate.[8][9]
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, this compound. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base (or in some cases, the azide itself or another copper-acetylide species) to form a crucial copper(I)-acetylide intermediate.[8][10]
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity, enabling the terminal nitrogen of the azide to attack the internal carbon of the alkyne. The subsequent cyclization forms a six-membered copper-containing intermediate (a metallacycle).[1][10]
-
Product Release & Catalyst Regeneration: This metallacycle is unstable and rapidly undergoes rearomatization. The process culminates in the release of the stable 1-benzyl-4-phenyl-1H-1,2,3-triazole product and the regeneration of the Cu(I) catalyst, which immediately re-enters the catalytic cycle.
This intricate dance of atoms is visualized in the diagram below.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol I: Benchmark Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a standard, reliable procedure for the CuAAC reaction between this compound and benzyl azide, a common benchmark for evaluating catalyst systems and reaction conditions.[8][11]
Materials & Reagents
-
This compound (≥98%)
-
Benzyl azide (can be prepared from benzyl bromide and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (≥98%)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (0.50 mmol, 1.0 eq) and this compound (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and water (4 mL).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (1.0 M) and sodium ascorbate (2.0 M).
-
Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution (50 µL, 0.10 mmol, 0.2 eq). The solution should remain clear.
-
Catalyst Addition: Add the CuSO₄·5H₂O solution (25 µL, 0.025 mmol, 0.05 eq). The reaction mixture may turn a faint yellow or green color.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1 v/v). The reaction is typically complete within 1-4 hours. The product spot should be UV-active and will stain with potassium permanganate.
-
Work-up: Upon completion, add 10 mL of water and extract the mixture with dichloromethane (3 x 15 mL).
-
Purification Prelude: Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 10 mL) to help remove the copper catalyst, followed by a brine wash (1 x 10 mL).
-
Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, often a white or off-white solid, can be further purified by flash column chromatography on silica gel to yield the pure product.
Data Summary
| Parameter | Value | Rationale |
| Scale | 0.50 mmol | Standard lab scale for facile handling and purification. |
| Equivalents (Alkyne) | 1.1 eq | A slight excess of the alkyne can help drive the reaction to completion.[12] |
| Catalyst (CuSO₄) | 5 mol% | Sufficient loading for rapid conversion without excessive copper contamination.[11] |
| Reducing Agent (Ascorbate) | 20 mol% | An excess ensures the copper remains in the active Cu(I) state. |
| Solvent System | t-BuOH/H₂O (1:1) | A common, effective system that solubilizes both organic reagents and inorganic catalyst components.[8] |
| Temperature | Room Temperature | Demonstrates the high efficiency and mild conditions of the click reaction. |
| Typical Yield | >95% | The reaction is highly efficient, and high isolated yields are expected.[8] |
Protocol II: One-Pot, Three-Component Synthesis
A key advantage of click chemistry is its tolerance of other functional groups and reagents, enabling powerful one-pot syntheses. This protocol demonstrates the in situ generation of benzyl azide from benzyl bromide, which is then immediately consumed in the CuAAC reaction with this compound, bypassing the need to isolate the potentially hazardous organic azide.[13][14]
Materials & Reagents
-
This compound (≥98%)
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA) or another non-coordinating base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized Water
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL flask with a stir bar, add sodium azide (0.65 mmol, 1.3 eq) and this compound (0.50 mmol, 1.0 eq) in 5 mL of DMF.
-
Addition of Reactants: Add benzyl bromide (0.55 mmol, 1.1 eq) and DIPEA (0.60 mmol, 1.2 eq) to the suspension.
-
Catalyst Addition: Add Copper(I) iodide (CuI) (0.025 mmol, 0.05 eq). Note: CuI is used directly as a Cu(I) source, simplifying the system by removing the need for a separate reducing agent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the initial Sₙ2 reaction. Monitor by TLC for the disappearance of this compound. The reaction is typically complete in 6-12 hours.
-
Work-up & Purification: Quench the reaction by adding 20 mL of water. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed thoroughly with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. Purify via flash column chromatography as described in Protocol I.
Practical Considerations & Troubleshooting
The Catalyst Is Key
The choice of copper source and the use of ligands are critical. While the CuSO₄/ascorbate system is robust, pre-formed Cu(I) complexes or the use of ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be advantageous.[15][16]
-
Causality: Ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, accelerate the catalytic cycle, and are crucial in bioconjugation contexts to prevent oxidative damage to sensitive biomolecules like proteins.[15][17]
Minimizing Side Reactions
The most common side reaction is the oxidative homocoupling of this compound to form 1,4-diphenyl-1,3-butadiyne (Glaser coupling).[17]
-
Prevention: This is an oxygen-dependent process. While not always necessary for small-scale, rapid reactions, deoxygenating the solvent by sparging with nitrogen or argon before adding the catalyst can effectively suppress this side product. Using an adequate excess of the reducing agent also helps.[17]
Post-Reaction Purification
Removing residual copper is often the primary purification challenge, especially for materials intended for biological applications where copper is toxic.[6]
-
Solutions:
-
Aqueous Wash: Washing the organic extract with a solution of aqueous ammonia or EDTA can chelate and remove copper salts.[17]
-
Precipitation: If the product is soluble in a solvent where copper sulfide is not, adding a sulfide source can precipitate CuS for removal by filtration.[17]
-
Silica Treatment: A short plug of silica gel can often retain baseline copper impurities during filtration prior to concentration.
-
General Experimental Workflow
The following diagram outlines the logical flow of a typical CuAAC experiment using this compound.
Caption: A generalized workflow for a CuAAC reaction from setup to final analysis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis and Application of Poly(phenylacetylene) as a High-Yield Carbon Precursor
Introduction: The Strategic Advantage of Poly(phenylacetylene) in Carbon Materials Science
The pursuit of advanced carbon materials with tailored properties for applications in energy storage, catalysis, and high-temperature composites necessitates innovation in precursor chemistry. While polyacrylonitrile (PAN) is a common industrial precursor, its carbonization process is hampered by a relatively low carbon yield (around 50%) due to the loss of nitrogen and oxygen heteroatoms as volatile compounds.[1] Poly(this compound) (PPA) and its derivatives have emerged as superior alternatives, offering a purely hydrocarbon backbone that can be transformed into carbonaceous materials with exceptionally high yields.[2][3]
PPA is a π-conjugated polymer that is stable in air, soluble in common organic solvents, and possesses excellent processability.[4] Its high carbon content and propensity to undergo thermal crosslinking and cyclization reactions prior to significant mass loss are key to its high carbon yields, which can approach 80-90% for certain derivatives.[2][3] This application note provides a comprehensive guide to the synthesis of PPA, its subsequent carbonization, and the characterization of both the polymer precursor and the final carbon material. We will focus on the robust and highly controllable rhodium-catalyzed polymerization method, which yields stereoregular polymers ideal for creating structured carbon products.[4][5][6]
The Chemistry of this compound Polymerization: A Mechanistic Overview
The polymerization of this compound (PA) can be achieved through several catalytic pathways, each offering distinct advantages in terms of polymer structure, molecular weight, and stereochemistry.
-
Rhodium-Catalyzed Polymerization: Late transition metals, particularly rhodium(I) complexes, are highly effective for polymerizing PA.[5][6][7] The reaction proceeds via a coordination-insertion mechanism.[4][5] This method is prized for its high tolerance to various functional groups and its ability to produce highly stereoregular cis-transoidal PPA, which is crucial for predictable material properties.[4][5][7] The active species is often a rhodium-vinyl complex that propagates the polymer chain.[8]
-
Metathesis Polymerization: Early transition metal catalysts, such as those based on tungsten (WCl₆) or molybdenum (MoCl₅), can polymerize PA through a metathesis mechanism.[9][10][11] This pathway involves the formation of a metal-carbene active center, into which acetylene monomers insert.[10] These catalysts can produce very high molecular weight PPA, often in the range of 100,000 to 200,000 g/mol .[9]
-
Ziegler-Natta Polymerization: This classic coordination polymerization method, typically using a combination of a titanium compound (e.g., TiCl₄) and an organoaluminum cocatalyst (e.g., Al(C₂H₅)₃), can also be used.[12][13][14][15] The mechanism involves the insertion of the monomer into a titanium-carbon bond at the active site of a heterogeneous catalyst.[13][15]
For this guide, we focus on the rhodium-catalyzed approach due to its superior control over polymer stereoregularity and its effectiveness under mild reaction conditions.[5][16]
Experimental Protocol: Rhodium-Catalyzed Synthesis of Poly(this compound)
This protocol details a typical procedure for synthesizing PPA using a common rhodium(I) catalyst, [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene).
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| This compound (PA) | 98%, distilled over CaH₂ before use | Sigma-Aldrich |
| [Rh(nbd)Cl]₂ | 98% | Strem Chemicals |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics |
| Methanol | ACS Grade | Fisher Scientific |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier |
| Schlenk Flasks | 50 mL, 250 mL | Chemglass |
| Magnetic Stirrer & Stir Bars | - | VWR |
| Syringes and Needles | Gas-tight | Hamilton |
Step-by-Step Synthesis Procedure
Rationale: This procedure is conducted under an inert atmosphere to prevent the deactivation of the highly sensitive rhodium catalyst by oxygen or moisture. THF is an excellent solvent for both the monomer and the resulting polymer. The polymerization is quenched by precipitating the polymer in methanol, a non-solvent for PPA, which allows for easy isolation and purification.[17]
-
Catalyst Preparation: In a glovebox or under a steady stream of argon, add the rhodium catalyst, [Rh(nbd)Cl]₂ (e.g., 9.2 mg, 0.02 mmol), to a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Monomer Addition: Add anhydrous THF (e.g., 20 mL) to the flask via a gas-tight syringe to dissolve the catalyst. In a separate, oven-dried flask, prepare a solution of freshly distilled this compound (e.g., 2.04 g, 20 mmol) in anhydrous THF (10 mL).
-
Initiation of Polymerization: Transfer the this compound solution to the catalyst solution via syringe. The reaction mixture will typically change color, and an increase in viscosity may be observed as the polymerization proceeds.
-
Reaction: Stir the mixture at room temperature (approx. 20-25 °C) in the absence of light for a specified time (e.g., 24 hours).[7][17] The monomer-to-catalyst ratio is typically high, often around 100 to 1000.[4][5]
-
Termination and Purification: After the reaction period, pour the viscous polymer solution into a beaker containing vigorously stirring methanol (approx. 250 mL).[17] A yellow-orange solid, the PPA polymer, will precipitate immediately.
-
Isolation and Drying: Allow the precipitate to settle. Decant the supernatant and wash the polymer with fresh methanol. Collect the solid polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight. The final product is typically a yellow-orange solid.[4]
Synthesis Workflow Diagram
Caption: Workflow for Rhodium-Catalyzed Synthesis of Poly(this compound).
Characterization of Poly(this compound) Precursor
Proper characterization of the PPA polymer is essential to ensure the desired molecular weight and structure have been achieved before proceeding to carbonization.
| Parameter | Technique | Typical Result / Observation |
| Structure Confirmation | ¹H NMR (in CDCl₃) | A broad singlet around δ 5.8-6.0 ppm corresponding to the vinylic proton of the cis-transoidal backbone. A broad multiplet in the range of δ 6.5-7.8 ppm for aromatic protons.[2] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Mₙ can range from 10,000 to over 1,000,000 g/mol depending on conditions.[7][8] Polydispersity Index (PDI) is typically moderate, from 1.4 to 2.0. |
| Functional Groups | FT-IR (KBr pellet) | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C stretching of the polymer backbone and phenyl rings (~1600 cm⁻¹, ~1490 cm⁻¹). |
Protocol: Carbonization of Poly(this compound)
The conversion of PPA into a carbon material is achieved through high-temperature pyrolysis under an inert atmosphere. The process transforms the linear polymer chains into a crosslinked, graphitic structure.
The Carbonization Mechanism
During heating, the PPA undergoes a series of transformations. At lower temperatures (200-450 °C), thermally induced [2+4] cycloaddition and crosslinking reactions occur between polymer chains.[2] This "stabilization" step increases the polymer's aromaticity and creates a robust network structure without significant weight loss. As the temperature increases further (>450 °C), dehydrogenation becomes the dominant process, facilitating the fusion of aromatic rings into extended 2-D graphene-like sheets.[2] This efficient conversion of the hydrocarbon structure is responsible for the high carbon yield.
Step-by-Step Pyrolysis Procedure
-
Sample Preparation: Place a known mass of dried PPA powder into a ceramic or quartz combustion boat.
-
Furnace Setup: Place the boat in the center of a tube furnace. Seal the tube and purge the system with an inert gas (e.g., Nitrogen or Argon) at a controlled flow rate (e.g., 100 sccm) for at least 30 minutes to remove all oxygen.
-
Heating Program:
-
Ramp 1 (Stabilization): Heat the furnace to 400 °C at a rate of 5-10 °C/min.
-
Hold 1 (Stabilization): Hold the temperature at 400 °C for 1-2 hours.
-
Ramp 2 (Carbonization): Increase the temperature to the final carbonization temperature (e.g., 1000 °C, or up to 2100 °C for higher graphitization) at a rate of 10 °C/min.[2]
-
Hold 2 (Carbonization): Hold at the final temperature for 1-3 hours.[2]
-
-
Cooling: Turn off the furnace and allow it to cool to room temperature naturally under a continuous inert gas flow.
-
Sample Recovery: Once cooled, carefully remove the combustion boat. The resulting black solid is the PPA-derived carbon. Weigh the sample to determine the carbon yield.
Carbonization Process Diagram
Caption: Thermal Conversion Workflow from PPA to Carbon Material.
Characterization of PPA-Derived Carbon
The final carbon material is analyzed to determine its yield, structure, and morphology.
| Property | Technique | Typical Result / Observation |
| Carbon Yield | Thermogravimetric Analysis (TGA) / Gravimetric | High yields, often >80% at 1000 °C under N₂.[2] TGA shows initial stability followed by major mass loss (dehydrogenation) between 500-800 °C.[2] |
| Graphitic Structure | Raman Spectroscopy | Two prominent peaks: the D-band (~1350 cm⁻¹) indicating disorder/defects, and the G-band (~1580 cm⁻¹) corresponding to sp²-hybridized graphitic carbon. The intensity ratio (Iᴅ/Iɢ) provides a measure of the degree of disorder. |
| Crystallinity | X-ray Diffraction (XRD) | A broad peak around 2θ = 25° corresponding to the (002) plane of graphitic structures, indicating a polymorphous carbon morphology with graphene crystalline domains.[2][3] |
| Morphology | Scanning Electron Microscopy (SEM) | Can reveal the macroscopic structure, porosity, and surface features of the carbon material. |
Conclusion
Poly(this compound) serves as an exemplary precursor for producing high-yield, high-purity carbon materials. The rhodium-catalyzed synthesis offers a reliable and controllable route to a well-defined polymer architecture. The subsequent one-step thermal conversion process is efficient, avoiding the need for external reagents or complex multi-stage stabilization procedures common with other precursors.[2][3] By following the detailed protocols and understanding the underlying chemical transformations outlined in this note, researchers can effectively synthesize PPA and leverage its unique properties to develop next-generation carbon materials for a wide array of advanced applications.
References
- 1. Development and Characterization of Poly(this compound) Copolymers as Contemporary Carbon Fiber Precursors [scholarsphere.psu.edu]
- 2. osti.gov [osti.gov]
- 3. Investigation of poly(this compound) derivatives for carbon precursor with high carbon yield and good solubility (Journal Article) | OSTI.GOV [osti.gov]
- 4. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 5. Polymerization of this compound catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCCC 1995, Volume 60, Issue 3, Abstracts pp. 489-497 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. Mechanisms of this compound polymerization and related metal-mediated reactions of acetylenes - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A Researcher's Guide to the Catalytic Hydration of Phenylacetylene to Acetophenone
Abstract
The transformation of phenylacetylene into acetophenone via hydration is a cornerstone of organic synthesis, representing a highly atom-economical method for producing valuable methyl ketones.[1][2][3] Acetophenone itself is a key intermediate in the production of pharmaceuticals, fragrances, and resins. This application note provides an in-depth guide for researchers, drug development professionals, and synthetic chemists on the principles, comparative methodologies, and detailed protocols for this important reaction. We move beyond simple procedural lists to explain the mechanistic rationale behind catalyst and condition selection, ensuring a robust and reproducible experimental design. The guide covers the historical context of toxic mercury catalysts and details modern, more sustainable alternatives, including gold-catalyzed, palladium-catalyzed, and metal-free systems.
Introduction: The Significance of Alkyne Hydration
The direct addition of water across a carbon-carbon triple bond is a fundamental transformation that provides access to carbonyl compounds from unsaturated hydrocarbon precursors.[1][2][3] For terminal alkynes like this compound, this hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading exclusively to a methyl ketone upon tautomerization.[4][5][6][7]
The journey of this reaction in synthetic chemistry is a compelling story of progress. Initially established by Kucherov in 1881 using mercury(II) salts, the method was a mainstay for decades despite the severe toxicity and environmental hazards associated with mercury.[3] This has driven extensive research into developing less toxic and more efficient catalytic systems.[1][2][3][8] Today, catalysts based on gold, palladium, and other transition metals, as well as novel metal-free approaches, offer superior performance, selectivity, and a significantly improved safety profile.[1][2][8][9]
Reaction Fundamentals and Catalytic Mechanisms
All catalytic hydration pathways for this compound converge on a common mechanistic sequence:
-
Alkyne Activation: The catalyst activates the C≡C triple bond, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule attacks the activated alkyne, typically at the internal carbon, in accordance with Markovnikov's rule.
-
Intermediate Formation: This attack forms an enol intermediate.[4][5][6]
-
Keto-Enol Tautomerization: The unstable enol rapidly rearranges to the more thermodynamically stable keto form, acetophenone.[4][5][6][10]
The primary difference between catalytic systems lies in the mode of alkyne activation.
-
Mercury(II) Catalysis: The Hg²⁺ ion acts as a Lewis acid, coordinating to the alkyne and forming a vinylic carbocation intermediate, which is then attacked by water.[4][5][6] The acidic conditions are sufficient to replace the mercury with a proton before tautomerization.[4][5]
-
Gold(I)/Gold(III) Catalysis: Gold catalysts are highly oxophilic and act as powerful π-acids. They coordinate to the alkyne, significantly lowering the energy barrier for the nucleophilic attack of water.[11] This activation is so efficient that gold complexes can achieve remarkably high turnover frequencies, sometimes requiring only catalytic amounts of an acid co-catalyst, if any.[12][13]
-
Brønsted Acid (Metal-Free) Catalysis: In the absence of a metal, a strong Brønsted acid (like triflic acid) protonates the alkyne to form a high-energy vinyl cation.[7][14] This intermediate is then trapped by water. The challenge here is that alkynes are significantly less basic than alkenes, requiring very strong acids or forcing conditions.[15]
The general catalytic cycle, particularly relevant for transition metals like gold, is depicted below.
Caption: General catalytic cycle for metal-catalyzed alkyne hydration.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical decision for this transformation, impacting yield, reaction time, cost, and safety. The following table summarizes the performance of representative systems.
| Catalytic System | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| HgSO₄ / H₂SO₄ | 80–100°C, aqueous H₂SO₄ | ~90% | Historically established, effective | Extreme toxicity, environmental hazard, harsh conditions | [4][7] |
| HAuCl₄ / H₂SO₄ | Reflux, 1-2h, MeOH/H₂O | >95% | High efficiency, fast, mild conditions, low catalyst loading | High cost of gold | [13][16][17] |
| SnCl₄·5H₂O | 15 mol%, 100°C, 2h | 91% | Inexpensive metal, good yield | Requires higher catalyst loading, high temperature | [18] |
| FeCl₃ | Near-critical water, 260°C, 2h | 96.7% | Very cheap, abundant metal | Extremely harsh conditions (high T/P) | [19] |
| CF₃SO₃H (TfOH) | 20 mol%, 25°C, 45h, TFE | 91% | Metal-free, very mild temperature, scalable | Requires stoichiometric water, long reaction time | [9] |
| Sulfonated Carbon | 120°C, 6h, neat H₂O | ~80-90% | Heterogeneous (recyclable), metal-free, no solvent | High temperature, potential catalyst leaching | [14][20] |
Detailed Experimental Protocols
Core Safety Directive: this compound is a flammable liquid and is harmful if swallowed or inhaled.[21][22] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[21][22][23] Catalysts, especially mercury salts (corrosive, highly toxic) and strong acids, must be handled with extreme care according to their specific Safety Data Sheets (SDS).[24]
The general workflow for setup, reaction, and analysis is outlined below.
Caption: A generalized workflow for the synthesis of acetophenone.
Protocol 1: Gold(III)-Catalyzed Hydration in Aqueous Methanol (High Efficiency)
This protocol is adapted from methodologies demonstrating highly efficient gold catalysis under relatively benign conditions.[16][17] It is suitable for undergraduate laboratories and research settings due to its speed and high yield.
Rationale: Gold(III) is a potent catalyst for this reaction. The use of a methanol/water co-solvent system ensures miscibility of the organic substrate with the aqueous nucleophile. A small amount of sulfuric acid often serves as a co-catalyst to improve activity.[16]
Materials and Reagents:
-
This compound (e.g., 0.5 mmol)
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare the reaction solvent by mixing methanol and water (e.g., 5:1 v/v, 6 mL total).
-
Reaction Setup: To the solvent, add the gold catalyst (e.g., HAuCl₄, ~1 mol%) and the sulfuric acid co-catalyst (e.g., 10 mol%). Stir until dissolved.
-
Substrate Addition: Add this compound (0.5 mmol) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (a gentle boil) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 1-2 hours.[16]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 15 mL of water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash neutralizes the residual acid.
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is often of high purity. If necessary, purify further via silica gel column chromatography.
-
Confirm the product identity as acetophenone using ¹H NMR, ¹³C NMR, and IR spectroscopy. The methyl protons of acetophenone typically appear as a singlet around δ 2.6 ppm in the ¹H NMR spectrum.
-
Protocol 2: Metal-Free Hydration using Triflic Acid (Mild Temperature)
This protocol is based on a modern, metal-free approach that highlights the potential for synthesis under exceptionally mild temperature conditions, avoiding the cost and toxicity of transition metals.[9]
Rationale: This method leverages the superacidic nature of triflic acid (TfOH) to catalyze the hydration without any metal. The key to its success at room temperature is the use of 2,2,2-trifluoroethanol (TFE) as the solvent, which can stabilize the vinyl carbocation intermediate. The reaction requires only a slight excess of water, making it highly efficient.[9]
Materials and Reagents:
-
This compound (e.g., 14 mmol, 1.4 g for gram-scale)
-
Triflic acid (CF₃SO₃H)
-
2,2,2-Trifluoroethanol (TFE)
-
Deionized water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add TFE as the solvent (e.g., 0.1-0.2 M concentration), followed by deionized water (2.0 equiv).
-
Catalysis: Cool the mixture in an ice bath and slowly add triflic acid (0.2 equiv). Caution: Triflic acid is highly corrosive.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C). The reaction is slower than metal-catalyzed versions and may take up to 45 hours. Monitor by TLC or GC until the starting material is consumed.[9]
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Purification and Analysis:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The reported yield for a gram-scale reaction under these conditions is 91%, suggesting the crude product is very clean.[9]
-
Characterize the final product by NMR and IR spectroscopy to confirm its identity and purity.
-
Conclusion
The hydration of this compound to acetophenone is a mature yet evolving chemical transformation. While historical methods provided proof-of-concept, they are now largely superseded by modern catalytic systems that offer significant improvements in safety, efficiency, and environmental compatibility. Gold-catalyzed methods provide exceptional speed and yield under mild conditions, making them ideal for rapid synthesis. Concurrently, emerging metal-free protocols using strong Brønsted acids demonstrate the feasibility of conducting this transformation at ambient temperatures without precious metal catalysts. The choice of protocol will ultimately depend on the specific project requirements, balancing factors such as cost, reaction time, scale, and available resources. The detailed procedures and mechanistic insights provided herein are intended to empower researchers to select and execute the optimal synthetic strategy for their objectives.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. Catalytic Hydration of Alkynes and Its Application in Synthesis | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 14. Hydration of this compound on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]
- 15. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. ERIC - EJ1104115 - Gold(III)-Catalyzed Hydration of this compound, Journal of Chemical Education, 2016-Jun [eric.ed.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. concawe.eu [concawe.eu]
Application Notes and Protocols: Phenylacetylene in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of phenylacetylene in modern materials science. This document delves into the synthesis, properties, and functionalization of materials derived from this fundamental building block, offering both theoretical insights and practical, field-proven protocols.
This compound: A Versatile Building Block for Advanced Materials
This compound, a simple aromatic alkyne, has emerged as a cornerstone in the design and synthesis of a wide array of functional organic materials. Its unique combination of a rigid phenyl group and a highly reactive terminal alkyne moiety allows for the construction of well-defined, high-performance materials. The π-conjugated system of the phenyl ring, coupled with the linear geometry of the acetylene unit, imparts desirable electronic, optical, and thermal properties to the resulting materials. This guide explores the application of this compound in the fabrication of conductive polymers, intricate dendritic structures, and functionalized surfaces and nanoparticles.
This compound in Polymer Science: From Conductive Plastics to Helical Architectures
The polymerization of this compound and its derivatives has yielded a rich class of polymers with tunable properties and diverse applications, particularly in the realm of organic electronics and smart materials.
Conductive Polymers: The Rise of Polythis compound (PPA)
Polythis compound (PPA) is a conjugated polymer that, upon doping, exhibits significant electrical conductivity, positioning it as a promising material for "plastic electronics".[1][2] Unlike its parent, polyacetylene, PPA is generally more stable in air and soluble in common organic solvents, which greatly enhances its processability.[3]
Key Properties and Applications:
-
Electrical Conductivity: Doped PPA can achieve bulk conductivities on the order of 10⁻² S/cm, making it suitable for applications as conductive coatings and components in electronic devices.[1]
-
Thermal Stability: PPA and its derivatives often exhibit high thermal stability, allowing them to function at elevated temperatures.[1]
-
Organic Electronics: this compound-based polymers are explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5][6]
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a well-controlled living polymerization of this compound using a rhodium-based multicomponent catalytic system, which allows for the synthesis of end-functionalized, stereoregular PPA with a narrow molecular weight distribution.[7][8]
Materials:
-
[Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene)
-
Aryl boronic acid derivative (e.g., 4-methoxyphenylboronic acid)
-
Dithis compound
-
50% aqueous KOH solution
-
Triphenylphosphine (PPh₃)
-
This compound (purified by vacuum distillation from CaH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a glovebox, add [Rh(nbd)Cl]₂ (1.0 eq), 4-methoxyphenylboronic acid (2.0 eq), dithis compound (1.0 eq), and PPh₃ (2.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the components.
-
Add the 50% aqueous KOH solution (10 eq) to the mixture.
-
Stir the mixture at room temperature for 10 minutes to generate the active catalyst.
-
Add the desired amount of this compound monomer to the catalyst solution.
-
Allow the polymerization to proceed at room temperature for the desired time (e.g., 1-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to obtain the final PPA product.
Data Presentation: Representative Properties of Polyphenylacetylenes
| Catalyst System | Monomer | Mn ( kg/mol ) | PDI (Mw/Mn) | Polymer Structure | Reference |
| [Rh(nbd)Cl]₂/Aryl boronic acid | This compound | Controllable | 1.02–1.09 | cis-stereoregular | [7] |
| WCl₆/Ph₄Sn | This compound | High MW | Broad | - | [9][10] |
| Diphosphinopalladium(II) complexes | This compound | Varies | Varies | - | [11] |
Visualization: Mechanism of Rhodium-Catalyzed this compound Polymerization
References
- 1. Electrically conducting polymers from this compound substituted Schiff's base monomers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Polyacetylene - Wikipedia [en.wikipedia.org]
- 3. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile and Versatile Synthesis of End-Functionalized Poly(this compound)s: A Multicomponent Catalytic System for Well-Controlled Living Polymerization of Phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Phenylacetylene: A Versatile Alkyne for Advanced Pharmaceutical Synthesis
Introduction: The Enduring Relevance of a Simple Alkyne in Modern Drug Discovery
Phenylacetylene, a seemingly simple aromatic alkyne, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique combination of a rigid, planar phenyl group and a highly reactive terminal alkyne makes it an exceptionally versatile building block for the synthesis of complex molecular architectures found in a wide array of pharmaceuticals.[1] From kinase inhibitors that combat cancer to anticonvulsants that quell neurological disorders, the fingerprints of this compound are evident across a broad spectrum of therapeutic agents. This guide provides an in-depth exploration of this compound's application in drug development, offering detailed protocols for its key transformations and shedding light on the causal relationships between its structural features and the biological activity of the resulting pharmaceuticals.
The this compound Motif: A Gateway to Diverse Pharmacophores
The reactivity of the terminal alkyne in this compound is the key to its synthetic utility. This functional group serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these in pharmaceutical synthesis are the Sonogashira coupling and the [3+2] cycloaddition, which are explored in detail in the subsequent sections.
The phenyl ring, while seemingly a simple spectator, plays a crucial role in the overall pharmacology of the final drug molecule. It can engage in vital π-stacking interactions with aromatic residues in protein binding pockets, provide a scaffold for further functionalization, and influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Key Synthetic Transformations and Their Pharmaceutical Applications
The Sonogashira Coupling: Forging Aryl-Alkyne Bonds in Kinase Inhibitors
The palladium-catalyzed Sonogashira cross-coupling reaction is arguably the most significant transformation of this compound in pharmaceutical synthesis.[2][3][4] This reaction forges a strong carbon-carbon bond between the terminal alkyne of this compound (or its derivatives) and an aryl or vinyl halide, providing a direct route to substituted alkynes that are key intermediates in the synthesis of numerous kinase inhibitors.
Causality in Experimental Design: The choice of catalyst, co-catalyst, base, and solvent is critical for a successful Sonogashira coupling. The palladium catalyst, typically a Pd(0) species, facilitates the oxidative addition to the aryl halide. A copper(I) co-catalyst is often employed to activate the alkyne, though copper-free protocols have also been developed to avoid potential issues with copper toxicity in the final pharmaceutical product. The base is required to deprotonate the terminal alkyne, forming the reactive acetylide.
Application Example: Synthesis of Erlotinib, an EGFR Kinase Inhibitor
Erlotinib (marketed as Tarceva®) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer and pancreatic cancer. A key step in its synthesis involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline, a derivative of this compound.
Protocol 1: Synthesis of Erlotinib
Materials:
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Nitrogen gas
-
Ice water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equivalent) in isopropanol, add 3-ethynylaniline (1.0 equivalent).
-
Stir the mixture at 85°C under a nitrogen atmosphere for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Stir the resulting suspension for 30 minutes to precipitate the product.
-
Collect the solid by filtration and wash it twice with isopropanol to afford the desired product, Erlotinib.
Table 1: Representative Sonogashira Coupling Conditions for this compound
| Aryl Halide | This compound Derivative | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | This compound | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | >95 | Organic Syntheses |
| 4-Iodotoluene | This compound | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF-DMA (9:1) | 75 | Low (batch) | Flow Chemistry |
| Aryl Bromides | This compound | nSiO₂-dendrimer-Pd(0) | - | - | - | - | Very good | RSC Publishing |
Diagram 1: Sonogashira Coupling Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Conditions for Phenylacetylene Hydration
Welcome to the technical support guide for the hydration of phenylacetylene. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this fundamental organic transformation. The conversion of this compound to acetophenone is a cornerstone reaction, but its efficiency is exquisitely sensitive to reaction conditions, particularly the choice of solvent. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reaction, providing the essential knowledge needed to make informed decisions in your experimental design.
Q1: What is the primary product of this compound hydration, and why?
The reaction involves the addition of water across the carbon-carbon triple bond. Under typical acidic or metal-catalyzed conditions, the hydration of this compound follows Markovnikov's rule.[1][2][3][4] This means the hydroxyl group (-OH) adds to the more substituted carbon (the one attached to the phenyl group), and the proton (H+) adds to the less substituted terminal carbon. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, acetophenone.[2][3][5]
Q2: Why is a catalyst almost always required for this reaction?
Alkynes are not sufficiently electrophilic to react directly with water, a weak nucleophile. A catalyst is necessary to activate the alkyne.[1][2]
-
Acid Catalysts (e.g., H₂SO₄): These protonate the alkyne, forming a highly reactive vinyl carbocation intermediate that water can attack.[5][6]
-
Metal Catalysts (e.g., Hg²⁺, Au⁺/Au³⁺, Pt²⁺): These act as Lewis acids, coordinating to the alkyne's triple bond. This coordination makes the alkyne more susceptible to nucleophilic attack by water.[1][2][7] Modern methods often favor gold catalysts due to the high toxicity of traditional mercury salts.[6][7][8][9]
Q3: What is the fundamental role of the solvent in this compound hydration?
The solvent system is arguably the most critical variable to optimize. It serves several key functions:
-
Solubilization: this compound is nonpolar, while many catalysts (like mineral acids or metal salts) are highly polar or ionic. The solvent must bring these reactants into the same phase to allow the reaction to proceed.
-
Reaction Medium: The solvent's properties (polarity, protic vs. aprotic nature) can stabilize or destabilize reaction intermediates and transition states, directly influencing the reaction rate and selectivity.[10]
-
Nucleophile Reservoir: In many setups, water is both a reactant and a co-solvent. The solvent system must ensure an adequate concentration of water is available at the catalytic center.[11]
Q4: Should I use a protic or an aprotic solvent?
This is a critical decision. While protic solvents like methanol can improve the solubility of all components, they can also compete with water as a nucleophile, potentially leading to undesired byproducts (e.g., ethers).[10] Aprotic solvents (like THF, dioxane, or acetonitrile) are often preferred as co-solvents with water because they can effectively dissolve the organic substrate without interfering in the reaction pathway.[12] However, some studies show high yields using methanol/water mixtures, indicating the optimal choice is catalyst-dependent.[7][10][13]
Section 2: Troubleshooting Guide
This section is structured to provide direct solutions to specific experimental problems.
Problem 1: Low or No Conversion of this compound
-
Potential Cause A: Phase Separation / Poor Solubility.
-
Why it Happens: this compound is immiscible with purely aqueous acidic solutions. Without proper mixing or a suitable co-solvent, the catalyst and the substrate remain in separate phases, and the reaction cannot occur.
-
Solution: Introduce a water-miscible organic co-solvent. The goal is to create a single, homogeneous phase.
-
Recommended Starting Points: Begin with a 5:1 to 10:1 mixture of an organic co-solvent to water. Common choices include methanol, 1,4-dioxane, or tetrahydrofuran (THF).[13]
-
Rationale: Methanol is a polar protic solvent that is highly effective at creating a homogenous solution.[7][10][13] Dioxane and THF are polar aprotic options that can solubilize the alkyne without competing as nucleophiles.
-
Actionable Protocol: See Protocol 1: Systematic Co-Solvent Screening below.
-
-
-
Potential Cause B: Catalyst Deactivation or Insufficient Activity.
-
Why it Happens: Metal catalysts can precipitate or be poisoned. For instance, gold catalysts can be reduced to inactive metallic gold if the temperature is too high or if reducing impurities are present.[7][8] Acid catalysts may be too dilute.
-
Solution:
-
Temperature Control: Avoid excessively vigorous reflux, which can promote catalyst decomposition.[7][8] A moderate temperature (e.g., 80-100°C) is often sufficient.[5]
-
Catalyst Choice: Ensure you are using a suitable catalyst. Modern gold(I) and gold(III) complexes are highly active.[7][8][13] For acid catalysis, ensure the acid concentration is sufficient to maintain a low pH.
-
Reagent Purity: Use purified reagents and solvents to avoid introducing catalyst poisons.
-
-
-
Potential Cause C: Insufficient Water Concentration.
-
Why it Happens: Water is the nucleophile. Even in a co-solvent system, if the concentration of water is too low, the reaction kinetics will be slow.
-
Solution: While maintaining a homogenous solution, systematically increase the proportion of water. Try moving from a 10:1 organic/water ratio to 5:1 or even 3:1. Monitor the reaction progress by TLC or GC to find the optimal balance between solubility and nucleophile concentration.
-
Problem 2: Significant Formation of Side Products (e.g., Polymers, Aldol Condensates)
-
Why it Happens: Harsh reaction conditions (high temperature, high acid concentration) can promote side reactions. This compound can polymerize, and the acetophenone product can undergo self-condensation (aldol reaction) under strongly acidic or basic conditions.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst. High catalyst loading can accelerate side reactions. For gold catalysts, loadings of 0.1-2 mol% are common.[13]
-
Solvent Choice: The solvent can influence byproduct formation. In some systems, switching to a less polar co-solvent may disfavor the polar transition states leading to byproducts.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Why it Happens: During the aqueous workup, co-solvents like THF or dioxane can lead to the formation of emulsions, making extraction difficult. Acetophenone and unreacted this compound have similar polarities, which can complicate chromatographic purification.
-
Solution:
-
Workup Procedure: After quenching the reaction, remove the organic co-solvent under reduced pressure (rotary evaporation) before performing the aqueous extraction. This will leave an aqueous slurry that can be easily extracted with a non-miscible organic solvent like dichloromethane or diethyl ether.[5]
-
Purification: If chromatography is necessary, use a less polar solvent system (e.g., hexane/ethyl acetate mixtures with a low percentage of ethyl acetate) to achieve better separation between the slightly more polar acetophenone and the nonpolar this compound.
-
Section 3: Experimental Protocols & Data Insights
Protocol 1: Systematic Co-Solvent Screening Workflow
This protocol outlines a parallel screening method to efficiently identify the optimal solvent system for your specific catalyst and conditions.
Objective: To determine the co-solvent that provides the highest conversion and selectivity for this compound hydration.
Methodology:
-
Preparation: Prepare a stock solution of this compound and your chosen catalyst in a suitable volatile solvent (e.g., dichloromethane).
-
Reaction Setup: In a series of identical reaction vials equipped with stir bars, add equal amounts of the catalyst.
-
Solvent Addition:
-
Initiation: Add an equal amount of this compound to each vial, seal them, and place them in a pre-heated reaction block at your desired temperature (e.g., 80°C).
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench it with a saturated NaHCO₃ solution, extract with diethyl ether, and analyze by GC or TLC to determine the conversion of starting material and formation of acetophenone.
-
Analysis: Plot conversion vs. time for each solvent system to determine the reaction rates. The solvent system that provides the fastest rate with the fewest byproducts is the optimum choice.
Data Presentation: Impact of Common Co-Solvents
The following table summarizes the properties and typical performance of common co-solvents used in this compound hydration.
| Co-Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Water Miscibility | Key Considerations & Potential Issues |
| Methanol | Protic | 32.7 | 65 | High | Excellent for solubility, but can act as a competing nucleophile.[10] Often gives high yields with specific gold catalysts.[13] |
| 1,4-Dioxane | Aprotic Ether | 2.2 | 101 | High | Good general-purpose solvent. Less volatile than THF. Peroxide formation risk. |
| THF | Aprotic Ether | 7.6 | 66 | High | Very common and effective. Low boiling point. Can form emulsions during workup. Peroxide formation risk. |
| Acetonitrile | Aprotic Nitrile | 37.5 | 82 | High | Highly polar aprotic solvent, can strongly coordinate to metal centers, potentially inhibiting catalysis.[12] |
| DMF | Aprotic Amide | 36.7 | 153 | High | High boiling point can make removal difficult. Potential for decomposition at high temperatures. |
| None (Water only) | Protic | 80.1 | 100 | N/A | Generally ineffective due to poor solubility of this compound, unless phase-transfer catalysts or specialized water-soluble catalysts are used.[13] |
Section 4: Visualizing the Process
Diagrams can clarify complex experimental and logical workflows. Below are Graphviz representations for key processes in optimizing this compound hydration.
Workflow for Solvent Optimization
This diagram illustrates the logical flow of the solvent screening protocol described above.
Caption: A step-by-step workflow for screening multiple co-solvents in parallel.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low-yield hydration reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound on treatment with `HgSO_(4)//H_(2)SO_(4), H_(2)O` produces [allen.in]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Hydration of this compound on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07966H [pubs.rsc.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.brent-holt.com [m.brent-holt.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Addition of Phenylacetylene
Welcome to the technical support center for the enantioselective addition of phenylacetylene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the rhodium-catalyzed enantioselective addition of this compound to an aldehyde?
The generally accepted mechanism for this transformation involves a Rh(I) catalytic cycle. Theoretical studies indicate the polymerization of this compound, a related reaction, proceeds via a Rh(I) insertion mechanism, which has a significantly lower activation enthalpy than Rh(III) or Rh-carbene pathways.[1][2] In the context of addition to aldehydes, the cycle is initiated by the coordination of the chiral ligand to the Rh(I) precursor. The this compound then coordinates to the rhodium center. Subsequent steps involve the insertion of the aldehyde into the Rh-alkynyl bond, followed by reductive elimination to furnish the chiral propargyl alcohol and regenerate the active Rh(I) catalyst. The chiral ligand creates a sterically defined environment around the metal center, which dictates the facial selectivity of the aldehyde addition, thereby controlling the stereochemical outcome.
Q2: How do I select the appropriate chiral ligand for my reaction?
Ligand selection is paramount for achieving high enantioselectivity. The "best" ligand is often substrate-dependent, and screening may be necessary. Key classes of ligands include:
-
Phosphines: Chiral bisphosphine ligands like BINAP and its derivatives are classic choices but can sometimes show poor enantioselectivity and activity in this specific reaction class.[3] However, N-functionalized hemilabile phosphine ligands have shown great success in the related polymerization of this compound, producing highly stereoregular products.[4]
-
Chiral Diene Ligands: C₂-symmetric dienes, such as those from the bicyclo[2.2.2]octadiene family (e.g., Ph-bod*), have demonstrated superiority over traditional phosphorus ligands in some rhodium-catalyzed asymmetric additions, providing both high enantioselectivity and catalytic activity.[3]
-
Amino Alcohols & Schiff Bases: Schiff-base amino alcohols derived from natural amino acids like L-phenylglycine have proven highly effective, especially for additions to aromatic ketones, achieving up to 95% enantiomeric excess (ee) with catalyst loadings as low as 1 mol%.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Rh(I) complexes with N-functionalized NHC ligands are efficient catalysts, particularly in the polymerization of this compound, suggesting their potential in addition reactions.[7]
A logical starting point is to review the literature for a similar substrate (e.g., aromatic vs. aliphatic aldehyde) and begin with the ligand class that has shown the most promise.
Q3: How critical is the purity of this compound and other reagents?
The purity of all reagents is critical. This compound is susceptible to oxidation and polymerization, especially if not stored properly.
-
This compound: Use freshly distilled or commercially available high-purity this compound. Impurities can coordinate to the catalyst, leading to deactivation or inconsistent results. A common procedure for purification involves distillation under reduced pressure.
-
Solvents: Anhydrous solvents are mandatory. Trace water can hydrolyze the catalyst or react with organometallic intermediates, significantly reducing yield.
-
Aldehyde/Ketone: The electrophile should also be pure. Acidic impurities can interfere with the catalyst, while other contaminants may introduce competing side reactions.
Always handle reagents under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Caption: Troubleshooting Decision Tree for Enantioselective this compound Addition.
Problem 1: High Yield, but Low Enantiomeric Excess (ee)
This outcome suggests that the catalyst is active but the chiral induction is poor.
-
Potential Cause: Suboptimal Ligand-Substrate Match.
-
Explanation: The chiral pocket created by the ligand is not effectively differentiating between the two faces of the prochiral aldehyde or ketone. Steric and electronic properties of both the ligand and substrate must be complementary.
-
Solution: Screen a structurally diverse set of chiral ligands. If you started with a phosphine ligand like BINAP, consider trying a C₂-symmetric diene or an amino alcohol-based ligand.[3][5]
-
-
Potential Cause: Reaction Temperature is Too High.
-
Explanation: Higher temperatures increase molecular motion and can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Systematically lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C. Lowering the temperature often enhances enantioselectivity, although it may require longer reaction times.[5]
-
-
Potential Cause: Inappropriate Solvent.
-
Explanation: The solvent can significantly influence the conformation of the catalyst-substrate complex.[9] A coordinating solvent like THF might compete for binding sites on the metal, while a non-polar solvent like hexane might promote aggregation or alter solubility.
-
Solution: Perform a solvent screen. Common choices include toluene, hexane, THF, and dioxane. Studies have shown that enantioselectivity can be strongly affected by the solvent used.[9] For additions to aromatic ketones, hexane has been shown to be an optimal solvent.[5]
-
Problem 2: Low Yield or No Reaction
This indicates an issue with catalyst activity or the fundamental reaction setup.
-
Potential Cause: Catalyst Deactivation.
-
Explanation: Rhodium catalysts, particularly in their active Rh(I) state, can be sensitive to oxygen and moisture. Oxidative addition of O₂ can lead to inactive Rh species. Protic impurities can destroy key organometallic intermediates.
-
Solution: Ensure rigorous inert atmosphere techniques. Use a glovebox or Schlenk line for all manipulations. Solvents must be thoroughly degassed (e.g., by freeze-pump-thaw cycles) and dried over a suitable agent.
-
-
Potential Cause: Insufficient Catalyst Loading.
-
Explanation: While low catalyst loading is desirable, a certain threshold is necessary to achieve a reasonable reaction rate. If the turnover frequency is inherently slow, too little catalyst will result in negligible conversion.
-
Solution: Incrementally increase the catalyst loading. If you started at 1 mol%, try 3 mol% or 5 mol%.[3]
-
-
Potential Cause: this compound Polymerization.
-
Explanation: Rhodium complexes are known to be highly efficient catalysts for the polymerization of this compound.[4][7][10] If reaction conditions (e.g., concentration, temperature) inadvertently favor polymerization over the desired 1,2-addition, the nucleophile will be consumed, leading to low yields of the propargyl alcohol.
-
Solution: Control the addition of reagents. Try adding the this compound slowly via syringe pump to a solution of the catalyst and the aldehyde. This maintains a low instantaneous concentration of the alkyne, disfavoring polymerization.
-
Data & Protocols
Table 1: Effect of Ligand and Solvent on Enantioselective this compound Addition
The following table summarizes representative data for the addition of this compound to an aromatic ketone, highlighting the critical role of reaction parameters.
| Entry | Chiral Ligand (mol%) | Catalyst Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (S)-BINOL (3.3) | [RhCl(C₂H₄)₂]₂ | Dioxane | 60 | Low | 18 | [3] |
| 2 | (R,R)-Ph-bod* (3.3) | [RhCl(C₂H₄)₂]₂ | Dioxane | 60 | >95 | 98 | [3] |
| 3 | Schiff-Base 7b (1.0) | Et₂Zn (in situ) | Hexane | -18 | 91 | 95 | [5] |
| 4 | (S)-BINOL (10) | Ti(O-i-Pr)₄ | Toluene/THF | RT | 95 | >99 | [11] |
Data is illustrative and compiled from different reaction systems (addition to imines, ketones, and aldehydes) to show general trends.
General Experimental Protocol (Rhodium/Diene Catalysis)
This protocol is a starting point and should be optimized for your specific substrate and ligand system.
Materials:
-
Rhodium precursor (e.g., [RhCl(nbd)]₂, [RhCl(C₂H₄)₂]₂)
-
Chiral diene ligand (e.g., (R,R)-Ph-bod*)
-
This compound (freshly distilled)
-
Aldehyde (purified)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Base (e.g., aqueous KOH)
-
Schlenk flask or glovebox equipment
Procedure:
-
Catalyst Pre-formation: To a dried Schlenk flask under an argon atmosphere, add the rhodium precursor (e.g., 1.5 mol% Rh) and the chiral diene ligand (e.g., 3.3 mol%).
-
Add anhydrous, degassed dioxane to dissolve the components.
-
Add the aqueous base (e.g., 20 mol% KOH) and stir the mixture at room temperature for 15-30 minutes. The color of the solution should change, indicating catalyst formation.
-
Reaction: In a separate flask, dissolve the aldehyde (1.0 equiv) and this compound (1.2 equiv) in dioxane.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Simplified Rh(I) Catalytic Cycle for Aldehyde Alkynylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rh-catalyzed polymerization of this compound: theoretical studies of the reaction mechanism, regioselectivity, and stereoregularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. Synthesis of megadalton stereoregular ring-substituted poly(this compound)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 5. Low Ligand Loading, Highly Enantioselective Addition of this compound to Aromatic Ketones Catalyzed by Schiff-Base Amino Alcohols [organic-chemistry.org]
- 6. Low ligand loading, highly enantioselective addition of this compound to aromatic ketones catalyzed by Schiff-base amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerization of this compound catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Enantioselective this compound Additions to Both Aliphatic and Aromatic Aldehydes [organic-chemistry.org]
Technical Support Center: Selective Hydrogenation of Phenylacetylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective hydrogenation of phenylacetylene. This guide is designed to provide in-depth, field-proven insights into one of the most common yet challenging transformations in organic synthesis. Whether you are purifying styrene streams in an industrial setting or performing fine chemical synthesis in a research lab, achieving high selectivity for styrene is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The core challenge is achieving high selectivity. The hydrogenation process involves two sequential steps: the desired conversion of this compound (a C≡C triple bond) to styrene (a C=C double bond), followed by the undesired over-hydrogenation of styrene to ethylbenzene (a C-C single bond).[1][2][3] Standard hydrogenation catalysts, particularly those based on palladium, are often so active that they readily catalyze both steps, leading to a mixture of products and a significant loss of the desired alkene.[1] The ultimate goal is to stop the reaction precisely after the first hydrogenation step, maximizing the yield of styrene.[2]
Q2: What are the common, undesired side reactions?
Beyond over-hydrogenation, several other side reactions can plague this process:
-
Over-hydrogenation: The conversion of the desired product, styrene, into ethylbenzene. This is the most common issue affecting selectivity.[3]
-
Oligomerization/Polymerization: this compound and styrene can polymerize on the catalyst surface, forming heavy, often colored, compounds referred to as "green oil."[1] This not only consumes the starting material and product but also leads to rapid catalyst deactivation by blocking active sites.
-
C-C Bond Cleavage (Hydrogenolysis): Under harsh conditions, cleavage of the carbon framework can occur, though this is less common than over-hydrogenation and polymerization.
Q3: What is the role of a "catalyst poison" and how does it improve selectivity?
A catalyst poison, or modifier, is a substance added in small quantities to deliberately reduce a catalyst's activity. While this seems counterintuitive, it is a crucial strategy for enhancing selectivity. Poisons work by preferentially adsorbing onto the most active sites on the catalyst surface—the very sites responsible for the over-hydrogenation of styrene.[4]
The classic example is the Lindlar catalyst , which consists of palladium supported on calcium carbonate (CaCO₃) and "poisoned" with lead acetate.[4][5] The lead deactivates the most energetic palladium sites, preventing the further reduction of the initially formed styrene to ethylbenzene.[4] Organic modifiers like quinoline are also frequently used to further fine-tune the catalyst's selectivity.[4]
Q4: How do I choose the right catalyst for my experiment?
Catalyst selection depends on your specific goals regarding activity, selectivity, cost, and environmental impact.
-
For Highest Selectivity (Lab Scale): The Lindlar Catalyst (Pd/CaCO₃ poisoned with lead) is the traditional and highly effective choice for ensuring minimal over-hydrogenation.[4][5]
-
For High Activity & Industrial Relevance: Supported Palladium Catalysts (e.g., Pd on alumina, carbon, or titania) are widely used due to their high intrinsic activity.[1][6][7] However, they almost always require modification to achieve good selectivity. This can be done by alloying Pd with another metal (e.g., Ag, Fe, Pb) or by adding a modifier like carbon monoxide to the hydrogen stream.[1][2][8][9]
-
For Greener & Safer Alternatives: Research is increasingly focused on developing non-toxic and environmentally benign catalysts. Bimetallic Pd-Fe catalysts have shown selectivity comparable to Lindlar's catalyst but with higher activity and without the use of hazardous lead.[5][8] Additionally, catalysts based on earth-abundant metals like nickel and copper are being developed as cost-effective alternatives to palladium.[6][10][11]
-
For Advanced Control: Single-Atom Alloys (SAAs) and Diatomic Catalysts (DACs) represent the frontier of catalyst design.[1][12] By isolating individual palladium atoms on a less active metal support (like silver or gold), these catalysts can achieve exquisite selectivity by ensuring there are no large palladium ensembles required for over-hydrogenation.[12]
Troubleshooting Guide
Problem 1: My reaction shows high conversion of this compound but very low selectivity for styrene. The main product is ethylbenzene.
This is a classic case of over-hydrogenation, indicating your catalytic system is too active under the current conditions.
dot
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 5. Liquid-Phase Partial Hydrogenation of this compound at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US6555073B1 - Catalytic reduction of this compound in a styrene stream - Google Patents [patents.google.com]
- 10. US4822936A - Selective hydrogenation of this compound in the presence of styrene - Google Patents [patents.google.com]
- 11. Selective hydrogenation of this compound over TiO2 supported Ni2P nanoparticles under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Phenylacetylene Purification & Handling: A Technical Support Guide
Welcome to the Technical Support Center for Phenylacetylene. This guide is designed for researchers, scientists, and professionals in drug development who work with this compound and may encounter challenges with its purity, especially when dealing with older stock. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
I. Understanding this compound Degradation: FAQs
This section addresses common questions regarding the stability and impurity profile of this compound.
Q1: I have an old bottle of this compound that has turned yellow. What are the likely impurities?
Aged this compound typically develops a yellow hue due to oxidation and polymerization.[1] The primary impurities you might encounter include:
-
Polymers: this compound can slowly polymerize over time, especially when exposed to light, air, or heat. These polymers are typically higher boiling and less soluble than the monomer.
-
Oxidation Products: Exposure to air can lead to the formation of various oxidation byproducts.
-
Styrene: If the this compound was synthesized via dehydrohalogenation of a styrene derivative, residual styrene might be present, particularly if the initial purification was incomplete.[2]
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.[3]
Q2: Why is it critical to use pure this compound in my reaction?
The purity of this compound is paramount for several reasons:
-
Stoichiometry: Impurities will affect the accurate molar ratio of your reactants, leading to incomplete reactions or the formation of side products.
-
Catalyst Poisoning: Certain impurities can deactivate sensitive catalysts, such as those used in coupling reactions (e.g., Sonogashira coupling).[1]
-
Reproducibility: Using this compound of varying purity will lead to inconsistent reaction outcomes, making your results difficult to reproduce.
-
Safety: While this compound itself is flammable and has associated hazards, its degradation products can have different, and sometimes unknown, toxicological profiles.[4][5][6]
Q3: Can I use my old bottle of this compound without purification?
For non-sensitive applications where high purity is not critical, you might be able to use it as is, after assaying the purity via NMR to adjust your stoichiometry.[2] However, for most applications in research and development, especially those involving catalysis or polymerization, purification is strongly recommended to avoid the issues mentioned above.
II. Troubleshooting Purification Issues
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem 1: My distilled this compound is still not pure, and I suspect a close-boiling impurity like styrene.
Cause: Styrene (boiling point: 145 °C) has a boiling point very close to that of this compound (boiling point: 142-144 °C), making separation by simple distillation challenging.[7][8]
Solution: Azeotropic Distillation
Azeotropic distillation can be employed to separate this compound from styrene. This involves adding a third component (an azeotropic agent) that forms a lower-boiling azeotrope with one of the components, allowing for its removal. For instance, glycols or their ethers can be used to form an azeotrope with styrene.[9]
Problem 2: I observe a non-volatile, gummy residue in my distillation flask after purifying this compound.
Cause: This residue is likely polymeric material formed from the slow polymerization of this compound during storage.
Solution: Pre-treatment Before Distillation
Before distillation, it is advisable to perform a simple filtration. If the polymer is significantly insoluble, you can dissolve the impure this compound in a minimal amount of a solvent in which the polymer is insoluble (e.g., hexane), and then filter off the solid polymer. The solvent can then be carefully removed under reduced pressure before proceeding with distillation.
Problem 3: My this compound is wet. How do I dry it effectively?
Cause: this compound is hygroscopic and can absorb atmospheric moisture.[3]
Solution: Drying Agents
Before distillation, the impure this compound can be dried over a suitable drying agent.
-
Solid Potassium Hydroxide (KOH): This is an effective drying agent for this compound.[7]
-
Anhydrous Magnesium Sulfate (MgSO₄): Another common and effective drying agent.[10]
Important Note: Avoid using acidic drying agents, as they can promote polymerization.
III. Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective methods for purifying this compound.
Protocol 1: Purification by Distillation
This is the most common method for purifying this compound.
Step-by-Step Methodology:
-
Safety Precautions: this compound is a flammable liquid and a lachrymator.[4][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4][5][6]
-
Drying (Optional but Recommended): If the this compound is suspected to be wet, add a small amount of solid potassium hydroxide or anhydrous magnesium sulfate to the flask and stir for 30-60 minutes.[7][10]
-
Apparatus Setup: Assemble a distillation apparatus as shown in the diagram below. Use a heating mantle with a stirrer for even heating. It is crucial to use ground-glass joints and to ensure all connections are secure.
-
Distillation:
-
Heat the flask gradually.
-
Collect the fraction that distills at the correct boiling point (142-144 °C at atmospheric pressure, or a lower temperature under reduced pressure).[7][8] For example, at 80 mm Hg, the boiling point is 73-74 °C.[10]
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
-
-
Storage: Store the purified this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize degradation.[1][5]
Visualization of the Distillation Workflow:
Caption: Workflow for the purification of this compound by distillation.
Protocol 2: Purification via Column Chromatography
For small-scale purifications or to remove highly polar or non-volatile impurities, column chromatography can be effective.
Step-by-Step Methodology:
-
Safety Precautions: As with distillation, handle this compound in a fume hood with appropriate PPE.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with the chosen solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).[11] this compound is relatively non-polar and will elute quickly with non-polar solvents.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.[11]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Be cautious, as this compound is volatile.
-
Storage: Store the purified product as described in the distillation protocol.
Data Summary for Purification Methods:
| Purification Method | Boiling Point (°C) | Refractive Index (n20/D) | Common Impurities Removed |
| Distillation | 142-144[7][8] | 1.549 | Polymers, oxidation products, less volatile impurities |
| Column Chromatography | N/A | 1.549 | Polar impurities, non-volatile materials |
IV. Safe Handling and Storage
Proper handling and storage are crucial to maintain the purity of this compound and ensure laboratory safety.
Handling:
-
Always work in a well-ventilated fume hood.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoid contact with skin and eyes.[4][5] In case of contact, flush with plenty of water.[5]
-
Keep away from heat, sparks, and open flames.[4] this compound is a flammable liquid.[4][5][6]
Storage:
-
Store in a tightly closed container, preferably under an inert atmosphere (argon or nitrogen).[1][4]
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition.[4][5]
-
Recommended storage temperature is 2-8 °C.[5]
-
Incompatible with strong oxidizing agents, acids, and halogens.[12]
Logical Relationship of Safety and Purity:
Caption: Interrelationship between proper handling, storage, purity, and safety of this compound.
V. References
-
Organic Syntheses Procedure: this compound. --INVALID-LINK--
-
Cole-Parmer Material Safety Data Sheet - this compound, 98%. --INVALID-LINK--
-
Sigma-Aldrich SAFETY DATA SHEET - this compound. --INVALID-LINK--
-
ChemicalBook this compound - Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific SAFETY DATA SHEET - this compound. --INVALID-LINK--
-
Organic Syntheses Procedure: this compound from Styrene Dibromide. --INVALID-LINK--
-
Fisher Scientific SAFETY DATA SHEET - this compound (21-Sep-2023). --INVALID-LINK--
-
Azeotropic distillation of styrene from this compound - Google Patents. --INVALID-LINK--
-
Sigma-Aldrich this compound Product Information. --INVALID-LINK--
-
Reddit r/Chempros: Need to purify old this compound. --INVALID-LINK--
-
Sciencemadness Wiki: this compound. --INVALID-LINK--
-
ResearchGate: How can we detect this compound on TLC? --INVALID-LINK--
-
ECHEMI: this compound Formula 536-74-3. --INVALID-LINK--
-
Actylis: this compound - API Intermediate. --INVALID-LINK--
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. Actylis - this compound - API Intermediate - Alkynes [solutions.actylis.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.fr [fishersci.fr]
- 9. US2467198A - Azeotropic distillation of styrene from this compound - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Technical Support Center: Phenylacetylene Purification
Introduction: The Challenge of Styrene Contamination
Welcome to the technical support center for advanced chemical purification. This guide is dedicated to researchers, scientists, and drug development professionals facing a common yet challenging issue: the removal of styrene impurity from phenylacetylene.
This compound is a valuable terminal alkyne used in a multitude of applications, including organic synthesis, polymer chemistry, and materials science. However, its purity is often compromised by the presence of styrene, a structurally similar alkene. This contamination can arise from the synthetic route used to produce this compound—for instance, via transformations starting from styrene derivatives—or through unintended side reactions.
The primary difficulty in this separation stems from the nearly identical boiling points of the two compounds: this compound boils at approximately 142°C, while styrene boils at 145°C.[1] This small difference renders standard simple distillation ineffective and makes even high-efficiency fractional distillation a non-trivial task. The presence of styrene can be particularly detrimental in polymerization reactions or catalyst-sensitive transformations where the alkene can compete with or poison the reaction system.[2][3]
This document provides a comprehensive, question-and-answer-based guide to effectively tackle this purification challenge, grounded in established chemical principles and field-proven methodologies.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound. It is a hazardous chemical, and all handling must occur in a well-ventilated fume hood with appropriate engineering controls.
-
Flammability: this compound is a flammable liquid and vapor.[4][5] Keep it away from heat, sparks, open flames, and hot surfaces. All equipment (stills, receiving flasks, etc.) must be properly grounded to prevent static discharge.[4][6]
-
Toxicity & Health Hazards: It is classified as a skin and eye irritant and is suspected of causing cancer.[4] Aspiration may be fatal if swallowed and it enters the airways.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles or a face shield, and a flame-retardant lab coat.[5][7][8]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable materials (2-8°C).[4][6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: I've detected styrene in my this compound. Can I just use simple distillation to remove it?
No, simple distillation is not effective for this separation. The technique relies on a significant difference in the boiling points of the components to be separated. With a boiling point difference of only ~3°C, both styrene and this compound will co-distill, leading to minimal enrichment of the desired product. An advanced technique like high-efficiency vacuum fractional distillation or a method based on differential chemical reactivity is required.
Q2: What is the most reliable method for achieving high purity (>99.5%) on a laboratory scale (1-20 g)?
For achieving high purity on a small to medium laboratory scale, Argentation Column Chromatography is the most effective and recommended method.
Causality: This technique leverages the reversible interaction between the π-electrons of unsaturated compounds and silver ions (Ag⁺).[9][10] The triple bond in this compound forms a significantly stronger π-complex with silver ions than the double bond in styrene. Consequently, when a mixture is passed through a silica gel column impregnated with silver nitrate, this compound is retained much more strongly. Styrene, with its weaker interaction, elutes from the column first, followed by the more tightly bound this compound when a slightly more polar eluent is used. This difference in binding affinity allows for a clean and efficient separation that is not dependent on boiling points.
Q3: My experiment requires a larger quantity (>50 g) of pure this compound. Is chromatography practical?
While possible, argentation chromatography becomes cumbersome and expensive for larger quantities due to the amount of silver nitrate-impregnated silica required. For multi-gram to kilogram scale, Vacuum Fractional Distillation is the more practical approach, provided the right equipment is available.
Causality: By reducing the pressure, the boiling points of both compounds are lowered, which serves two critical purposes:
-
It minimizes the risk of thermal polymerization of both styrene and this compound, which can occur at their atmospheric boiling points.[11][12]
-
It can sometimes enhance the relative volatility between the two components, making separation more feasible.
Success requires a highly efficient distillation column (e.g., a Vigreux column of significant length, or preferably, a packed column like a Hempel or Dufton column) to achieve the necessary number of theoretical plates for separation.
Q4: I'm concerned about polymerization during distillation. How can I prevent this?
This is a valid and critical concern. To prevent polymerization in the distillation flask (the "pot"), you should:
-
Use a Polymerization Inhibitor: Add a small amount (e.g., a few crystals or ~100 ppm) of an inhibitor like hydroquinone or 4-tert-butylcatechol (TBC) to the crude this compound before heating.[11]
-
Maintain the Lowest Possible Temperature: Operate the distillation under the highest vacuum your system can safely achieve to keep the pot temperature as low as possible.
-
Avoid Distilling to Dryness: Always leave a small amount of liquid in the distillation flask to prevent the concentration and potential violent decomposition of any unstable residues.
Q5: How can I monitor the separation and confirm the purity of my final product?
Purity analysis is crucial. The two most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for quantifying the separation. It will show two distinct peaks for styrene and this compound with different retention times, and the mass spectrometer will confirm the identity of each peak.
-
¹H NMR Spectroscopy: Proton NMR provides a clear qualitative and quantitative assessment.
-
This compound: Look for the characteristic alkyne proton (≡C-H) singlet around δ 3.1 ppm.
-
Styrene: Look for the characteristic vinyl protons, which appear as a set of three distinct signals (a quartet and two doublets) between δ 5.2 and δ 6.8 ppm. By integrating these characteristic peaks, you can determine the molar ratio of the two compounds.
-
Method Selection Guide
Choosing the correct purification method depends on your specific experimental needs. The following flowchart provides a logical path to selecting the optimal strategy.
Caption: Logical flowchart for selecting the appropriate purification method.
Experimental Protocols & Troubleshooting
Method 1: Argentation Column Chromatography
This protocol is ideal for achieving the highest purity on a small scale.
Workflow Diagram:
Caption: Step-by-step workflow for purification via argentation chromatography.
Detailed Protocol:
-
Prepare AgNO₃-Impregnated Silica:
-
Weigh out the desired amount of silica gel (e.g., 50 g).
-
In a separate flask, dissolve silver nitrate (AgNO₃) (10-15% of the silica weight, e.g., 5-7.5 g) in a minimal amount of deionized water or acetonitrile.
-
In a round-bottom flask, create a slurry of the silica gel in a volatile solvent like dichloromethane (DCM) or acetone.
-
Add the AgNO₃ solution to the silica slurry and mix thoroughly.
-
Remove the solvent and water under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained. Protect the flask from light (wrap in aluminum foil) as silver nitrate is light-sensitive.
-
-
Pack the Column:
-
Slurry pack the prepared AgNO₃-silica gel into a chromatography column using 100% hexane as the eluent. Do not let the column run dry.
-
-
Load and Elute:
-
Dissolve the crude this compound mixture in a minimal amount of the initial eluent (e.g., hexane).
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexane). The styrene will elute first.
-
Monitor the fractions using Thin Layer Chromatography (TLC). This compound can be visualized with a UV lamp (254 nm) or by staining with a potassium permanganate solution (alkynes and alkenes will show up as yellow spots).[13]
-
Once the styrene has completely eluted, gradually increase the polarity of the eluent (e.g., by adding 5-10% diethyl ether or DCM to the hexane) to elute the purified this compound.
-
-
Isolate Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator (use a cool water bath to prevent product loss).
-
Troubleshooting Guide: Argentation Chromatography
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor or No Separation | Insufficient silver nitrate loading. | Prepare a new batch of stationary phase with a higher (15-20%) loading of AgNO₃. |
| Eluent is too polar. | Start with a very non-polar eluent like pure hexane or heptane. | |
| This compound won't elute | Eluent is not polar enough to displace the alkyne from the silver complex. | Gradually increase the eluent polarity. A gradient from 0% to 10% diethyl ether in hexane is often effective. |
| Silver (Ag⁺) Leaching | Use of polar protic solvents (e.g., methanol, water) or highly polar solvents. | Strictly use non-polar or moderately polar aprotic solvents (hexane, ether, DCM, ethyl acetate).[10] If minor silver contamination is suspected, pass the final product through a small plug of fresh silica gel. |
Method 2: Vacuum Fractional Distillation
This protocol is best for larger quantities where good equipment is available.
Detailed Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., filled with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
The entire apparatus must be securely clamped and placed within a secondary container in a fume hood.
-
-
Preparation:
-
Charge the distillation flask with the crude this compound. Do not fill more than two-thirds full.
-
Add a magnetic stir bar and a few crystals of a polymerization inhibitor (e.g., hydroquinone).
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Gently heat the flask using a heating mantle.
-
Allow the column to equilibrate by observing the reflux ring rising slowly up the column.
-
Collect a small forerun fraction, which may contain volatile impurities.
-
Slowly collect the fractions. The head temperature should remain stable during the collection of a pure fraction. Styrene, being slightly more volatile, will be enriched in the earlier fractions. This compound will be enriched in the later fractions.
-
Monitor the fractions using GC or NMR to determine their composition.
-
-
Shutdown:
-
Stop heating and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Troubleshooting Guide: Vacuum Fractional Distillation
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Separation / Co-distillation | Insufficient column efficiency (too few theoretical plates). | Use a longer or more efficient packed column. Increase the reflux ratio (collect distillate more slowly). |
| Vacuum is unstable or not low enough. | Check all connections for leaks. Ensure the vacuum pump is operating correctly. | |
| "Bumping" or Unstable Boiling | No stir bar or boiling chips. | Always use a stir bar for smooth boiling under vacuum. |
| Polymerization in Flask | Temperature is too high. | Use a lower pressure (higher vacuum) to reduce the required pot temperature. |
| | No inhibitor was added. | Always add a polymerization inhibitor before starting. |
Method Comparison Summary
| Feature | Argentation Chromatography | Vacuum Fractional Distillation |
| Principle | Differential π-complexation with Ag⁺ ions | Difference in boiling points under vacuum |
| Typical Scale | 10 mg - 20 g | > 20 g |
| Achievable Purity | Very High (>99.5%) | Good to High (>99%), column dependent |
| Pros | Excellent separation efficiency; works at room temp. | Good for large quantities; cost-effective at scale. |
| Cons | Expensive (AgNO₃); not easily scalable; requires solvent disposal. | Requires specialized glassware; risk of thermal polymerization; less effective for trace impurity removal. |
References
- 1. researchgate.net [researchgate.net]
- 2. US2467198A - Azeotropic distillation of styrene from this compound - Google Patents [patents.google.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. Sciencemadness Discussion Board - Preparation of Styrene and this compound from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Preparation of Styrene and this compound from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Detecting Phenylacetylene on TLC Plates
Welcome to the technical support center for the analysis of phenylacetylene using Thin-Layer Chromatography (TLC). This compound, a terminal alkyne with an aromatic ring, presents unique challenges and opportunities for visualization on TLC plates. Its non-polar nature and specific reactivity dictate the optimal methods for its detection. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered by researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound UV-active and visible on a standard F254 TLC plate?
Yes, absolutely. This compound possesses a conjugated system formed by the phenyl ring and the alkyne triple bond.[1][2] This structure allows it to absorb short-wave ultraviolet (UV) light. On a standard silica or alumina TLC plate impregnated with a fluorescent indicator (designated as F254), the plate will glow green under a 254 nm UV lamp.[3] this compound will absorb this UV light, quenching the fluorescence and appearing as a dark purple or black spot against the bright green background.[1][4] This non-destructive method should always be the first visualization technique employed.[5]
Q2: I'm running my TLC in 100% hexanes, and my this compound spot is at the very top (Rf ≈ 1.0). What does this mean and how can I fix it?
This is a very common observation and is due to the highly non-polar nature of this compound.[6] An Rf value near 1.0 indicates that the compound has a very low affinity for the polar stationary phase (silica gel) and a very high affinity for the non-polar mobile phase (hexanes). Essentially, it travels with the solvent front.
Solutions:
-
Decrease Mobile Phase Polarity Further: While hexanes are very non-polar, you can try using heptane or petroleum ether, which may offer slightly different selectivity. However, for a compound this non-polar, the change might be minimal.
-
Activate Your TLC Plate: Commercially available TLC plates can adsorb moisture from the air, which deactivates the silica. Heating the plate in an oven at 110 °C for 15-30 minutes before use can increase its activity, potentially leading to better separation and a lower Rf value.[6]
-
Consider Reverse-Phase TLC: For highly non-polar compounds, reverse-phase TLC is an excellent alternative. Here, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). In this system, this compound would be more retained, resulting in a lower and more manageable Rf value.[6]
Q3: Which chemical stains are most effective for visualizing this compound?
The effectiveness of a chemical stain depends on the functional groups present in the molecule. For this compound, the key reactive site for staining is the alkyne triple bond.
| Stain | Effectiveness for this compound | Principle of Action | Result |
| Potassium Permanganate (KMnO₄) | Excellent | Oxidation of the alkyne triple bond.[1] | Yellow-brown spot on a purple/pink background.[7] |
| UV Light (254 nm) | Excellent | Quenching of fluorescence by the conjugated system.[1] | Dark spot on a glowing green background. |
| Iodine | Moderate | Weak, reversible complexation with the π-system.[8][9] | Brown spot on a light-brown background (often fades). |
| p-Anisaldehyde | Ineffective | Reacts with nucleophiles; insensitive to simple alkynes/aromatics.[9][10] | No reaction or spot visualization. |
| Vanillin | Ineffective | Similar mechanism to p-anisaldehyde; not suitable for alkynes. | No reaction or spot visualization. |
Q4: I've heard p-anisaldehyde is a good general-purpose stain. Why won't it work for this compound?
This is a critical point of experimental design. Stains like p-anisaldehyde and vanillin are electrophilic and react under acidic conditions with nucleophilic functional groups such as alcohols, phenols, and amines. Some aldehydes and ketones can also react via aldol-type mechanisms. This compound, however, lacks a potent nucleophilic group. Its alkyne and aromatic moieties are generally unreactive towards the p-anisaldehyde stain.[9][10] Relying on this type of stain will lead to false-negative results, where the compound is present but not visualized.
Troubleshooting Guide
Problem: I can't see my this compound spot under UV light.
This can be frustrating, especially when you expect a UV-active compound to be visible. Here are the most common causes and their solutions.
-
Cause 1: The concentration is too low. UV quenching is sensitive, but there is a detection limit. If the spot is too dilute, it won't be visible.[1]
-
Solution: Before developing the TLC, spot your sample and check it under the UV lamp. If you can't see the initial spot, it will certainly not be visible after it diffuses during elution.[1] In this case, either use a more concentrated sample or apply a small spot multiple times in the same location (allowing the solvent to dry completely between applications) to increase the local concentration.[1]
-
-
Cause 2: Your TLC plate does not contain a fluorescent indicator.
-
Solution: Double-check the product description for your TLC plates. They must be specified as containing a "F254" or similar indicator for UV shadowing to work.[3]
-
-
Cause 3: this compound has evaporated. this compound is a relatively volatile liquid (boiling point ~142 °C).
-
Solution: After developing the plate, allow the bulk of the mobile phase to evaporate in a fume hood for a few minutes, but then visualize it promptly. Over-drying, especially with a heat gun, can cause the compound to evaporate from the plate before you can see it.
-
Problem: My potassium permanganate (KMnO₄) stain is not working or gives a very faint spot.
-
Cause 1: The stain has degraded. Permanganate solutions, especially when basic, are not indefinitely stable and can slowly decompose over time.[7]
-
Solution: Prepare fresh potassium permanganate stain. A properly working stain should have a deep, vibrant purple color. If the solution appears brownish or has significant precipitate, it has likely degraded and should be discarded. Recipes suggest a shelf-life of around three months.[7]
-
-
Cause 2: Insufficient heating. While the reaction with a C-C triple bond is often rapid, gentle heating can be necessary to fully develop the spot, especially for less reactive functional groups that are also oxidized by KMnO₄.[9]
-
Solution: After dipping the plate, gently warm it with a heat gun. Wave the heat gun over the plate from a distance. Be careful not to overheat, as this can char the entire plate, obscuring the results.
-
-
Cause 3: Interference from the mobile phase. If your eluent contains easily oxidizable components (e.g., trace amounts of alcohols, or if you are using a solvent like triethylamine), the background of the plate may react, reducing the contrast and making your spot difficult to see.
-
Solution: Ensure the TLC plate is completely dry before dipping it into the stain. Use high-purity solvents for your mobile phase.
-
Experimental Protocols & Workflows
Workflow for this compound Detection on TLC
The logical flow for visualizing this compound is to always start with non-destructive methods before moving to destructive ones. This preserves the sample if further analysis were needed (e.g., for preparative TLC).
Caption: Standard workflow for TLC analysis of this compound.
Protocol 1: Potassium Permanganate (KMnO₄) Stain
This stain is highly effective for visualizing compounds with oxidizable functional groups, particularly alkenes and alkynes.[1][9]
1. Stain Preparation:
-
In a 250 mL beaker, dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[7][11][12]
-
Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[7][11][12]
-
Stir until all solids are dissolved. The solution should be a deep purple.
-
Store in a sealed, wide-mouth jar, protected from light. The stain is stable for approximately three months.[7]
2. Staining Procedure:
-
Ensure the developed TLC plate is completely dry of the mobile phase solvent.
-
Using forceps, quickly dip the plate into the KMnO₄ stain for 1-2 seconds, ensuring the entire developed area is submerged.[1]
-
Remove the plate and let the excess stain drip off for a few seconds.
-
Gently blot the back of the plate with a paper towel to remove excess liquid.[1]
-
A yellow or light brown spot should appear almost immediately against the purple background where this compound is present.[1][9]
-
If the spot is faint, gently warm the plate with a heat gun until the color develops more clearly.[4]
Chemical Mechanism of KMnO₄ Staining
The visualization is due to the reduction of the purple permanganate ion (MnO₄⁻) to brown manganese dioxide (MnO₂) as the alkyne is oxidized.
Caption: Oxidation-reduction reaction in KMnO₄ staining of alkynes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. researchgate.net [researchgate.net]
- 11. depts.washington.edu [depts.washington.edu]
- 12. sarponggroup.com [sarponggroup.com]
Technical Support Center: Overcoming Poor Solubility of Poly(phenylacetylene) Derivatives
Welcome to the technical support center for poly(phenylacetylene) (PPA) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these promising but often challenging conjugated polymers. Poor solubility is a frequent and significant hurdle in the synthesis, processing, and application of PPA derivatives. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these challenges in your laboratory.
Understanding the Core Problem: Why is My Poly(this compound) Derivative Insoluble?
The inherent insolubility of many poly(this compound) derivatives stems from the rigidity of their π-conjugated backbone. This rigidity promotes strong intermolecular π-π stacking and aggregation, making it difficult for solvent molecules to effectively solvate the polymer chains.[1][2] Unsubstituted poly(this compound) is notoriously intractable for this reason. While the introduction of substituents on the phenyl ring is a primary strategy to enhance solubility, the nature and size of these side chains play a critical role.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized a PPA derivative, but it won't dissolve in common organic solvents like THF or toluene. What's the first thing I should check?
A1: Re-evaluate Your Monomer and Polymer Structure.
The solubility of a PPA derivative is fundamentally dictated by its chemical structure. If you're encountering persistent insolubility, the primary suspect is often the molecular design itself.
Causality:
-
Insufficiently Bulky Side Chains: The primary role of side chains is to introduce steric hindrance that disrupts the close packing of the rigid polymer backbones, thereby allowing solvent penetration. If the side chains are too small or not flexible enough, they fail to overcome the strong π-stacking forces.
-
Crystallinity: Highly regular polymer structures can lead to crystalline domains, which are notoriously difficult to dissolve. This is particularly true for derivatives with smaller, symmetrical side groups. For instance, poly(4-ethynyl-phenylacetylene) (poly(PA-A)) exhibits limited solubility due to a combination of reactive acetylene side groups and some crystallinity.[3][4]
Troubleshooting Workflow:
-
Review the Monomer Design: Compare your monomer's side group with those known to impart good solubility. Research suggests that introducing bulky or long, flexible alkyl chains significantly improves solubility.[2] For example, poly(this compound) with a para-substituted this compound group (poly(PA-PA)) shows good solubility in common organic solvents like toluene and tetrahydrofuran (THF) because the additional this compound moiety creates bulky side groups.[3][4]
-
Consider Copolymerization: If redesigning the monomer is not feasible, consider copolymerizing your monomer with another that is known to produce a highly soluble homopolymer. This can disrupt the regularity of the polymer chain and reduce crystallinity.
-
Characterize the Insoluble Material: Perform solid-state characterization techniques like X-ray diffraction (XRD) to assess the crystallinity of your polymer. This will confirm if insolubility is due to ordered packing.
Q2: My PPA derivative initially dissolves but then crashes out of solution or forms a gel over time. What is happening and how can I prevent it?
A2: You are likely observing aggregation and/or slow degradation of the polymer chains.
This is a common issue, particularly with conjugated polymers in solution. The process involves a competition between chain growth, degradation, and re-aggregation.[5][6]
Causality:
-
Slow Aggregation: Even in a "good" solvent, PPA chains can slowly self-assemble into larger aggregates driven by π-π interactions. These aggregates can become large enough to precipitate.
-
Degradation: Poly(this compound)s can be sensitive to heat, light, and atmospheric conditions, leading to chain scission or crosslinking over time, which can alter solubility.[4][5] Studies have identified a two-stage degradation phenomenon, which is independent of the solvent or atmosphere.[6]
Troubleshooting Protocol: Preventing Aggregation and Degradation
-
Solvent Selection is Key:
-
Work with Dilute Solutions: Higher concentrations promote intermolecular interactions and aggregation. Whenever possible, work at the lowest concentration that your application allows.
-
Control Environmental Factors:
-
Temperature: Gentle warming can sometimes improve solubility, but excessive heat can accelerate degradation.[1] Store solutions at a consistent, cool temperature.
-
Light: Protect your solutions from light, as UV radiation can induce photochemical degradation. Use amber vials or wrap containers in foil.
-
Atmosphere: Whenever possible, handle PPA solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
-
-
Freshly Prepare Solutions: Prepare solutions immediately before use to minimize the time for aggregation or degradation to occur.
-
Filtration: Before use, filter the solution through a 0.22 µm or 0.45 µm filter to remove any pre-existing micro-aggregates that could act as seeds for further aggregation.[8]
Q3: I need to increase the concentration of my PPA solution for an application like electrospinning, but the polymer is not soluble enough. What strategies can I employ?
A3: Enhancing solubility for high-concentration applications often requires a multi-pronged approach, focusing on both the polymer structure and the dissolution process.
Strategies for High-Concentration Solutions:
-
Structural Modification: The most effective long-term solution is to use a PPA derivative specifically designed for high solubility. As mentioned, incorporating bulky side groups is a proven strategy. For example, a 30 wt% solution of poly(PA-PA) in THF was successfully used for electrospinning.[3][4]
-
Solvent Mixtures: Experiment with solvent mixtures. Sometimes, a combination of a good solvent and a co-solvent can improve solubility beyond what either can achieve alone.
-
Controlled Heating and Agitation:
-
Gently heat the solution while stirring. This can increase the kinetic energy of the system and help overcome the energy barrier for dissolution. Be cautious not to exceed the polymer's degradation temperature.
-
Use a high-torque mechanical stirrer for viscous solutions to ensure homogeneous mixing.
-
-
Sonication: Brief sonication in a chilled bath can help break up aggregates and facilitate dissolution.[8] However, prolonged or high-power sonication can cause chain scission, so this should be done judiciously.
Experimental Workflow for Preparing a Concentrated PPA Solution
Caption: Workflow for dissolving PPA derivatives.
Q4: How do I choose the best catalyst for my polymerization to ensure the resulting PPA is soluble?
A4: The choice of catalyst can influence the polymer's molecular weight, dispersity, and stereoregularity, all of which can impact solubility.
Causality:
-
Living Polymerization: Catalysts that promote a "living" polymerization allow for precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low dispersity).[9][10] This can be advantageous, as very high molecular weight fractions can sometimes be less soluble.
-
Stereoregularity: Some catalysts produce highly stereoregular polymers (e.g., all cis or all trans configurations).[11] High stereoregularity can promote crystallinity and thus decrease solubility. A more atactic (random) configuration often leads to better solubility.
-
Branching: Certain catalyst systems can introduce branching into the polymer structure.[11][12] Branching can disrupt chain packing and improve solubility.
Catalyst Selection and Considerations:
| Catalyst System | Typical Characteristics | Impact on Solubility |
| **Rh-based catalysts (e.g., [Rh(nbd)Cl]₂) ** | Often produce high molecular weight, stereoregular (cis-transoidal) polymers. Can exhibit living characteristics.[9] | Can lead to lower solubility if high stereoregularity promotes crystallinity. However, control over molecular weight is a plus. |
| W/Mo-based catalysts (e.g., WCl₆/Ph₄Sn) | Metathesis catalysts that are highly effective for this compound derivatives.[3] | Can produce high molecular weight polymers. Solubility will be highly dependent on the monomer's side chains. |
Recommendation: For new systems, Rh-based catalysts are often a good starting point due to their versatility and the potential for controlled polymerization.[9] If insolubility is an issue, experimenting with different ligands on the metal center or changing the polymerization solvent can alter the stereoregularity and potentially improve the solubility of the final polymer.[13]
Visualizing the Solution: The Role of Side-Chain Engineering
The most powerful tool at your disposal for conquering solubility issues is rational monomer design. The diagram below illustrates how side-chain engineering fundamentally alters the intermolecular interactions of PPA derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. Investigation of poly(this compound) derivatives for carbon precursor with high carbon yield and good solubility (Journal Article) | OSTI.GOV [osti.gov]
- 5. Uncovering three-body competition of chain growth, degradation and re-aggregation for polyphenylacetylenes during solution polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Uncovering three-body competition of chain growth, degradation and re-aggregation for polyphenylacetylenes during solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Preventing Over-Hydrogenation in Phenylacetylene Reactions
Welcome to the technical support center for the selective hydrogenation of phenylacetylene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Over-hydrogenation to ethylbenzene is a common challenge that can significantly impact yield and purity.[1][2] This guide provides in-depth, experience-driven advice to help you achieve high selectivity for the desired product, styrene.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on established catalytic principles and field-proven insights.
Issue 1: My reaction shows high conversion of this compound but low selectivity for styrene, with significant ethylbenzene formation.
This is the most common problem and points directly to over-hydrogenation. The catalyst is too active, or the reaction conditions are too harsh, causing the intermediate styrene to be immediately reduced to ethylbenzene.[3][4]
Potential Causes & Solutions:
-
Catalyst Activity is Too High: Unmodified palladium catalysts are often too active for this transformation, readily forming β-hydride species in the catalyst subsurface that are highly active for complete hydrogenation.[1]
-
Solution 1: Employ a "Poisoned" Catalyst. The classic solution is to use a Lindlar catalyst, which is palladium on calcium carbonate (or barium sulfate) deactivated with lead acetate and often quinoline.[5][6] The lead serves to deactivate the most active palladium sites, preventing the over-reduction of the alkene.[5]
-
Solution 2: Introduce a Selective Poison/Modifier. If you are using a standard palladium catalyst (e.g., Pd/C), the addition of a selective poison can dramatically improve selectivity. Quinoline is a widely used additive for this purpose.[5][7] It functions by selectively adsorbing to the most active catalytic sites, thereby inhibiting the further hydrogenation of styrene without significantly slowing the initial reduction of this compound.
-
Solution 3: Consider Bimetallic Catalysts. Alloying palladium with other metals can modify its electronic properties and geometric structure, leading to higher selectivity.[8] For instance, Pd-Pb, Pd-Ag, and Pd-Fe systems have shown excellent performance in selectively hydrogenating this compound.[1][6][8] These systems often achieve "active-site isolation," which prevents the undesired complete hydrogenation.[8]
-
-
Reaction Conditions are Too Severe: High hydrogen pressure and elevated temperatures can favor over-hydrogenation.
-
Solution 1: Reduce Hydrogen Pressure. Lowering the H₂ pressure reduces the surface concentration of active hydrogen species on the catalyst, thereby disfavoring the second hydrogenation step.[9][10] Reactions can often be run successfully at or slightly above atmospheric pressure.
-
Solution 2: Lower the Reaction Temperature. High temperatures increase the rate of both reaction steps but can disproportionately accelerate the over-hydrogenation of styrene.[1] Performing the reaction at room temperature or slightly below can significantly enhance selectivity.[11]
-
Issue 2: The reaction is very slow or stalls completely.
While striving for selectivity, it's possible to reduce the catalyst's activity to a point where the primary hydrogenation of the alkyne is unacceptably slow.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may have lost activity due to improper storage, handling, or poisoning from impurities in the starting materials or solvent.[12]
-
Solution: Use a Fresh Batch of Catalyst. Ensure the catalyst is fresh and has been handled under an inert atmosphere, especially if it's a pyrophoric type.[12]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase Catalyst Loading. While keeping other parameters constant, a modest increase in the catalyst-to-substrate ratio can improve the reaction rate without necessarily compromising selectivity.
-
-
Poor Mass Transfer/Agitation: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can be the rate-limiting factor.[12]
-
Solution: Ensure Vigorous Stirring. Maximize the contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface by using a high stirring rate.
-
Issue 3: I'm observing the formation of oligomers/polymers ("green oil").
The formation of polymeric side products, often referred to as "green oil," can foul the catalyst surface and reduce its activity and stability over time.[1]
Potential Causes & Solutions:
-
High Local Concentrations of this compound on the Catalyst Surface: This can lead to polymerization reactions.
-
Solution 1: Control Substrate Addition. Instead of adding all the this compound at once, consider a slow, continuous addition to maintain a low concentration in the reaction mixture.
-
Solution 2: Optimize Solvent. The choice of solvent can influence the solubility of reactants and intermediates, potentially mitigating polymer formation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in this compound hydrogenation.
Caption: A logical workflow for diagnosing and solving common problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of over-hydrogenation in this reaction?
A1: The hydrogenation of this compound is a consecutive reaction.[3] First, this compound is reduced to styrene. Then, styrene can be further reduced to ethylbenzene. Over-hydrogenation occurs when the rate of the second step (styrene to ethylbenzene) is comparable to or faster than the desorption of styrene from the catalyst surface. The interaction between the alkyne and the catalyst surface is generally stronger than that of the alkene, which provides a basis for selectivity.[8][13] However, highly active catalysts can overcome this difference, leading to the undesired saturated product.
Q2: Why is Lindlar's catalyst so effective for this transformation?
A2: Lindlar's catalyst is a palladium catalyst that has been intentionally "poisoned" with lead acetate.[5] This poisoning deactivates the most active sites on the palladium surface. These are the sites that are most likely to catalyze the further hydrogenation of the alkene product. By blocking these sites, the catalyst becomes highly selective for the conversion of the alkyne to the cis-alkene without significant over-reduction.[5]
Q3: Can I use a different catalyst besides palladium-based ones?
A3: Yes, while palladium is the most common, other metals have been investigated. For example, nickel-based catalysts have been used, sometimes showing good conversion and selectivity, especially when supported on materials like biomass-derived carbon.[10][14] Additionally, catalysts based on copper, gold, and platinum have also been explored for this reaction.[7][15] However, palladium catalysts, particularly modified ones, generally offer the best balance of activity and selectivity under mild conditions.[6][8]
Q4: How does hydrogen pressure affect selectivity?
A4: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface. This abundance of activated hydrogen can lead to a faster rate of hydrogenation for both the alkyne and the alkene. However, it often accelerates the second hydrogenation step (styrene to ethylbenzene) more significantly, thus decreasing overall selectivity.[9] Therefore, using the lowest practical hydrogen pressure is generally recommended for achieving high selectivity.
Q5: What role does the catalyst support play?
A5: The support (e.g., CaCO₃, BaSO₄, Al₂O₃, activated carbon) is not just an inert carrier; it can significantly influence the catalyst's performance.[7][16] The support affects the dispersion of the metal nanoparticles, the metal-support interaction, and the adsorption properties of the reactants.[4] For instance, the calcite phase of calcium carbonate in some catalysts is thought to facilitate the "active-site isolation" that is key to preventing over-hydrogenation.[8]
Experimental Protocols & Data
Protocol 1: Selective Hydrogenation using a Commercial Lindlar Catalyst
This protocol provides a standard procedure for the semi-hydrogenation of this compound using a commercially available Lindlar catalyst.
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen gas (H₂)
-
Standard reaction vessel with stirring and gas inlet/outlet
Procedure:
-
Vessel Preparation: Add the solvent (e.g., 4 mL of Methanol) and a magnetic stir bar to a reaction flask.[10]
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the Lindlar catalyst (e.g., 5 mg).[10]
-
System Purge: Seal the flask and purge the system with the inert gas. Then, evacuate and backfill with hydrogen gas three times.
-
Substrate Addition: Add this compound (e.g., 0.5 mmol) to the mixture.[10]
-
Reaction: Pressurize the vessel with H₂ (e.g., 1-2 MPa) and stir the mixture vigorously at the desired temperature (e.g., 25-80 °C).[10][11]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or NMR.
-
Work-up: Once the this compound is consumed, carefully vent the excess hydrogen, purge the system with an inert gas, and filter the catalyst. The filtrate contains the product.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical performance data for different catalytic systems in the hydrogenation of this compound, highlighting the trade-off between conversion and selectivity.
| Catalyst System | Support | Additive/Modifier | Temp (°C) | H₂ Pressure | This compound Conversion (%) | Styrene Selectivity (%) | Reference |
| Pd | C | None | 80 | 2 MPa | 97 | 84.3 | [10] |
| Pd-Pb | CaCO₃ | None | Ambient | 20 bar | 100 | ~80 | [8] |
| Lindlar (Commercial) | CaCO₃ | Pb, Quinoline | Ambient | 20 bar | 100 | ~67 | [8] |
| Pd | Ce-MOF | None | 25 | 1 bar | 100 | 93 | [11] |
| Pd-Y | C | Yttrium | 120 | 30 kPa | 100 | 92 | [1] |
Reaction Pathway Diagram
This diagram illustrates the desired and undesired reaction pathways in the hydrogenation of this compound.
Caption: The reaction pathway showing the formation of the desired alkene and the over-hydrogenated alkane.
References
- 1. oaepublish.com [oaepublish.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. Liquid-Phase Partial Hydrogenation of this compound at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica | MDPI [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. sylzyhg.com [sylzyhg.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel cerium-based metal–organic framework supported Pd catalyst for semi-hydrogenation of this compound - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02225D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective hydrogenation of this compound over TiO2 supported Ni2P nanoparticles under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Phenylacetylene Reactions: A Technical Support Center on Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of steric hindrance in reactions involving phenylacetylene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these transformations. This guide is designed to be a practical resource for troubleshooting common issues and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered when working with this compound and its derivatives, with a focus on the impact of steric effects.
Q1: My Sonogashira coupling with a sterically hindered aryl halide is sluggish. What are the key parameters to consider for optimization?
A1: Sluggish Sonogashira reactions involving sterically demanding substrates are a frequent challenge. The primary bottleneck is often the accessibility of the catalytic species to the reactive sites. Here's a breakdown of key optimization strategies:
-
Ligand Choice is Critical: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a pivotal role. For sterically undemanding this compound, ligands like P(t-Bu)3 are often effective. However, when coupling with a bulky aryl halide, you may need to switch to a bulkier, more electron-rich ligand such as cataCXium® A or SPhos. These ligands promote the formation of a more reactive, monoligated palladium species that can more readily access the hindered aryl halide.[1][2]
-
Catalyst Loading: For electron-rich and sterically demanding aryl bromides, an increased catalyst loading may be necessary to achieve a reasonable reaction rate.[1][2]
-
Copper Co-catalyst: While traditional Sonogashira couplings use a copper co-catalyst, in cases of significant steric hindrance, a copper-free protocol might be advantageous to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).
-
Solvent and Temperature: Aprotic polar solvents like DMF or NMP can facilitate the reaction by helping to dissolve all components and by stabilizing charged intermediates. Increasing the reaction temperature can also help overcome the activation energy barrier imposed by steric hindrance, but be mindful of potential side reactions and decomposition.
Q2: I am observing poor regioselectivity in the cycloaddition reaction of my substituted this compound. How does steric hindrance influence this?
A2: Steric hindrance is a major directing factor in cycloaddition reactions, significantly influencing the regiochemical outcome. The bulky phenyl group of this compound, and any additional substituents, will preferentially orient themselves to minimize steric clashes with the substituents on the reaction partner in the transition state.
For instance, in Diels-Alder reactions, bulky substituents on both the diene and the dienophile can lead to unusual regio- and stereoselectivity, favoring the formation of otherwise minor products.[3] Similarly, in [2+2] cycloadditions, the sterically less demanding ends of the two reactants will preferentially align.[4][5] To control regioselectivity, consider the following:
-
Substituent Placement: The position and size of substituents on both the this compound and the other reactant are paramount. A bulky ortho-substituent on the this compound will have a more pronounced directing effect than a para-substituent.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to pre-organize the reactants, potentially enhancing the desired regioselectivity by creating a more rigid and ordered transition state.
Q3: My attempts to polymerize a sterically bulky this compound derivative are resulting in low molecular weight polymers. What is causing this?
A3: The polymerization of this compound derivatives is highly sensitive to steric effects. Bulky substituents on the phenyl ring can hinder the approach of the monomer to the growing polymer chain, leading to a decrease in the rate of propagation and potentially favoring chain termination events. This results in polymers with lower molecular weights.[6][7]
Key factors to consider are:
-
Catalyst System: The choice of catalyst is crucial. For sterically demanding monomers, a highly active and less sterically encumbered catalyst may be required. For example, rhodium-based catalysts are often effective for the polymerization of phenylacetylenes.[6][8][9]
-
Monomer Concentration: At lower monomer concentrations, the rate of propagation may be reduced, allowing more time for chain termination or transfer reactions to occur. Optimizing the monomer concentration can help favor chain growth.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also increase the likelihood of side reactions and chain termination. Careful temperature control is essential.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental issues.
Guide 1: Low Yield in Sonogashira Cross-Coupling of this compound with a 2,6-Disubstituted Aryl Halide
This guide will walk you through a logical troubleshooting process for this common synthetic challenge.
Caption: Troubleshooting workflow for low-yield Sonogashira couplings.
Step-by-Step Troubleshooting:
-
Evaluate the Catalyst System:
-
The Problem: The steric bulk of the 2,6-disubstituted aryl halide prevents the palladium catalyst from efficiently undergoing oxidative addition.
-
The Rationale: The choice of phosphine ligand directly influences the size and reactivity of the active palladium catalyst. For sterically demanding substrates, a ligand that promotes a more accessible, monoligated palladium species is often necessary.[1][2]
-
The Solution: Switch from standard ligands like PPh3 to bulkier, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create a more active catalyst that is better able to overcome the steric barrier.
-
-
Optimize Reaction Conditions:
-
The Problem: The reaction kinetics are slow due to a high activation energy barrier imposed by steric hindrance.
-
The Rationale: Increasing the temperature provides more kinetic energy to the system, allowing the reactants to overcome the activation barrier. The solvent can also play a role in solubilizing the reactants and stabilizing intermediates.
-
The Solution: Incrementally increase the reaction temperature, monitoring for any signs of decomposition. Consider switching to a higher-boiling solvent such as NMP or DMAc if your current solvent is limiting the accessible temperature range.
-
-
Verify Reagent Quality:
-
The Problem: Impurities in the this compound or aryl halide, or the presence of moisture, can deactivate the catalyst.
-
The Rationale: Palladium catalysts are sensitive to a variety of functional groups and impurities. Water can interfere with the catalytic cycle.
-
The Solution: Ensure that both the this compound and the aryl halide are pure. This compound can be distilled prior to use. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Guide 2: Controlling Stereoselectivity in the Polymerization of this compound
This guide focuses on strategies to influence the stereochemical outcome of this compound polymerization.
Caption: Key factors influencing stereocontrol in this compound polymerization.
Strategies for Stereocontrol:
-
Catalyst Choice: Rhodium(I) catalysts are particularly effective in promoting the formation of highly stereoregular cis-transoidal poly(this compound).[6] The ligand environment around the rhodium center can influence the stereochemistry of the insertion step.
-
Kinetic Control: The stereoregularity of the polymer is often determined by kinetic factors during the insertion of the monomer into the growing polymer chain.[8] Maintaining a constant and optimized reaction temperature is crucial for achieving high stereoselectivity.
-
Monomer Structure: The steric bulk of substituents on the this compound monomer can influence the conformation of the polymer chain. Bulky substituents can favor a specific helical conformation of the polymer.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions, with an emphasis on addressing the challenges posed by steric hindrance.
Protocol 1: Sonogashira Cross-Coupling of this compound with a Sterically Hindered Aryl Bromide
Objective: To synthesize a diarylacetylene from this compound and a sterically hindered aryl bromide with high yield.
Materials:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
This compound
-
Pd(OAc)2
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K3PO4 (potassium phosphate)
-
Anhydrous toluene
-
Anhydrous DMF (N,N-dimethylformamide)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the sterically hindered aryl bromide (1.0 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL) to the flask.
-
Reagent Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.
Causality Behind Experimental Choices:
-
Pd(OAc)2/SPhos: This catalytic system is chosen for its high activity in coupling sterically demanding substrates. The bulky and electron-rich SPhos ligand facilitates the formation of a highly reactive monoligated palladium(0) species.[1][2]
-
K3PO4: A moderately strong base is used to deprotonate the this compound without causing significant side reactions.
-
Toluene/DMF Solvent System: Toluene is a good non-polar solvent for the starting materials, while the addition of a small amount of polar DMF helps to solubilize the base and any polar intermediates.
-
Elevated Temperature: The high temperature is necessary to overcome the activation energy barrier for the oxidative addition of the sterically hindered aryl bromide to the palladium catalyst.
Protocol 2: Rhodium-Catalyzed Polymerization of a Substituted this compound
Objective: To synthesize a high molecular weight, stereoregular poly(this compound) derivative.
Materials:
-
Substituted this compound monomer
-
[Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer)
-
Triethylamine (Et3N)
-
Anhydrous THF (tetrahydrofuran)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]2 (0.01 mmol) in anhydrous THF (5 mL) in a Schlenk flask.
-
Initiation: Add triethylamine (0.1 mmol) to the catalyst solution and stir for 10 minutes at room temperature. The solution should turn from yellow to a deeper reddish-brown, indicating the formation of the active catalytic species.
-
Monomer Addition: Add the substituted this compound monomer (1.0 mmol) to the activated catalyst solution.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is often rapid, and a significant increase in viscosity will be observed.
-
Termination and Precipitation: After the desired reaction time (typically 1-4 hours), quench the polymerization by adding a few drops of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (100 mL) with vigorous stirring.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
[Rh(nbd)Cl]2/Et3N: This combination forms a highly active rhodium(I) catalyst for the stereospecific polymerization of phenylacetylenes, typically yielding a cis-transoidal polymer.[6] The triethylamine acts as a co-catalyst.
-
Anhydrous Conditions: The rhodium catalyst is sensitive to moisture and oxygen, which can lead to deactivation. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions.
-
Precipitation in Methanol: Poly(this compound)s are generally insoluble in methanol, making it an excellent solvent for precipitating and purifying the polymer from the reaction mixture.
Data Summary
Table 1: Influence of Ligand Steric Bulk on Sonogashira Coupling Yield
| Aryl Halide | Ligand | Yield (%) |
| 4-Bromotoluene | PPh3 | 95 |
| 2-Bromotoluene | PPh3 | 60 |
| 2-Bromotoluene | SPhos | 92 |
| 2,6-Dimethylbromobenzene | PPh3 | <10 |
| 2,6-Dimethylbromobenzene | SPhos | 85 |
Note: These are representative yields and can vary based on specific reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Influence of ortho‐substituents on the synthesis and properties of poly(this compound)s [ouci.dntb.gov.ua]
- 8. Rh-catalyzed polymerization of this compound: theoretical studies of the reaction mechanism, regioselectivity, and stereoregularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of optically active star polymers consisting of helical poly(this compound) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
Improving initiation efficiency in Phenylacetylene polymerization
A Guide to Improving Initiation Efficiency and Troubleshooting Common Experimental Issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of phenylacetylene (PA). The synthesis of well-defined polythis compound (PPA) is critical for its application in fields ranging from conductive materials to advanced biomedical devices. However, achieving high initiation efficiency—the cornerstone of controlled polymerization—can be a significant experimental hurdle.
This guide is designed to provide you with field-proven insights and solutions to common challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems and rationally design successful experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound Polymerization
This section addresses fundamental concepts that are crucial for understanding and troubleshooting your experiments.
Q1: What are the primary catalyst systems used for this compound polymerization?
A: A range of transition-metal catalysts can be used, but they are not all equal in performance or control. The main families include:
-
Rhodium (Rh)-Based Catalysts: These are the most widely used for achieving high control and living polymerization.[1][2] Systems often involve a Rh(I) precursor like [(nbd)RhCl]2 (nbd = norbornadiene) combined with ligands (e.g., phosphines) and sometimes co-catalysts.[3][4][5] Multi-component Rh systems are also highly effective.[6][7]
-
Molybdenum (Mo)- and Tungsten (W)-Based Catalysts: These classic metathesis catalysts, such as WCl6 or MoCl5 paired with a co-catalyst like Ph4Sn, are effective for producing high molecular weight PPA but generally offer poor control over the polymerization, leading to broad molecular weight distributions.[8][9][10]
-
Ziegler-Natta Catalysts: Systems like TiCl4/AlEt3 can polymerize acetylenes.[11][12] However, they are often heterogeneous and provide less control over polymer architecture compared to modern homogeneous Rh catalysts.[12][13]
-
Other Late Transition Metals: Palladium (Pd) and Iridium (Ir) complexes have also been explored for PA polymerization.[2]
Q2: What is "initiation efficiency," and why is it critically important?
A: Initiation efficiency (IE) is the ratio of the number of polymer chains actually formed to the number of catalyst molecules added. In an ideal "living" polymerization, every catalyst molecule should start one—and only one—polymer chain, resulting in an IE of 100%.
-
Why it Matters: Low initiation efficiency means only a fraction of your catalyst is working. This leads to a polymer with a much higher molecular weight (Mn) than theoretically predicted and often a broad polydispersity index (PDI), as new chains are initiated throughout the reaction.[2][14] Achieving high IE is the key to synthesizing polymers with predictable molecular weights and narrow distributions, which is essential for reproducible material properties.
Q3: What defines a "living polymerization" of this compound?
A: A living polymerization is a chain-growth process that proceeds without irreversible chain-transfer or termination steps. For this compound, this is characterized by:
-
Quantitative Initiation: All chains are initiated at the beginning of the reaction.[3][15]
-
Linear Mn Growth: The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion.
-
Narrow PDI: The resulting polymers have a very narrow molecular weight distribution, typically with a PDI less than 1.2.[3][5]
-
Chain-End Fidelity: The ability to form block copolymers by sequential monomer addition confirms that the propagating chain ends remain active.[16]
Achieving a living polymerization is the ultimate goal for precise polymer synthesis, and it is intrinsically linked to achieving near-100% initiation efficiency.
Q4: How is the stereochemistry of polythis compound (cis/trans) controlled?
A: The geometry of the double bonds in the PPA backbone is primarily dictated by the catalyst system.
-
Rhodium(I) Catalysts almost exclusively produce a highly stereoregular cis-transoidal polymer structure via a coordination-insertion mechanism.[1][17] This regular structure is often crucial for the polymer's optical and electronic properties.
-
Mo- and W-based Catalysts can produce polymers rich in either cis or trans structures, depending on the specific catalyst and reaction conditions.[8][10]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a direct, Q&A-style approach to resolving specific experimental issues.
Problem 1: Low or No Polymer Yield
Q: My reaction produced very little or no polymer. What went wrong?
A: This is a common and frustrating issue, often pointing to the deactivation of the catalyst or the presence of inhibitors.
-
Potential Cause 1: Catalyst Inactivity.
-
Diagnosis: Was your catalyst handled under strictly inert conditions (glovebox or Schlenk line)? Many organometallic catalysts, particularly the active species generated in situ, are sensitive to air and moisture.
-
Solution: Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (N2 or Ar). Use freshly distilled, deoxygenated solvents. If using a multi-component system, ensure each component is pure and handled correctly.
-
-
Potential Cause 2: Presence of Inhibitors.
-
Diagnosis: this compound monomer and solvents can contain inhibitors. Acetylenic impurities in other polymerization systems are known catalyst poisons.[18][19] Oxygen is a potent inhibitor for many transition-metal-catalyzed reactions.[20]
-
Solution: this compound monomer should be purified immediately before use (e.g., distillation from a mild drying agent like CaH2) to remove stabilizers and any moisture. Solvents must be thoroughly dried and degassed using standard techniques (e.g., passing through a column of activated alumina or distillation).
-
-
Potential Cause 3: Incorrect Reaction Conditions.
-
Diagnosis: Was the temperature appropriate for your catalyst system? Some catalysts have a narrow window of optimal activity.
-
Solution: For most Rh-based living polymerizations, temperatures between 20-40°C are common.[1][3] Consult the literature for your specific catalyst system and verify the optimal temperature and concentration ranges.
-
Problem 2: High Polydispersity Index (PDI > 1.5)
Q: My GPC/SEC analysis shows a broad molecular weight distribution. How can I achieve a narrower PDI?
A: A high PDI indicates a poorly controlled polymerization, where initiation, propagation, and termination/transfer reactions are not well-regulated.
-
Potential Cause 1: Slow Initiation Relative to Propagation.
-
Diagnosis: If the initiation step is slow, new chains will form throughout the polymerization process, leading to a mixture of long and short chains. This is a primary cause of high PDI and is symptomatic of low initiation efficiency.
-
Solution: The solution lies in improving initiation efficiency (see Problem 3). The goal is to have all chains start growing at the same time. Using well-defined, isolated initiators[3] or optimized multi-component systems known to promote rapid initiation is key.[6][7]
-
-
Potential Cause 2: Chain Transfer or Termination Reactions.
-
Diagnosis: Impurities in the monomer or solvent can react with the active propagating chain end, terminating its growth. This is especially problematic with highly reactive catalyst systems.
-
Solution: Rigorous purification of all reagents is paramount. Ensure your monomer is free of water, peroxides, and other reactive functional groups.
-
-
Potential Cause 3: Multiple Active Species.
-
Diagnosis: The catalyst precursor may form several different active species in solution, each with a different propagation rate. This can lead to a multimodal or broad PDI.
-
Solution: The choice of ligand and co-catalyst is critical. For Rh-based systems, adding a coordinating ligand like triphenylphosphine (PPh3) or an amine co-catalyst can help stabilize a single, well-behaved active species.[1][5]
-
Problem 3: Low Initiation Efficiency (Mn >> Theoretical Mn)
Q: The molecular weight of my polymer is much higher than predicted by the monomer-to-initiator ratio, indicating poor initiation. How can I fix this?
A: This is the central challenge in controlled this compound polymerization. Improving initiation efficiency requires optimizing the catalyst system to ensure the rapid and quantitative formation of the active propagating species.
-
Strategy 1: Optimize Your Rhodium Catalyst System.
-
Rationale: The active initiator in many Rh-catalyzed systems is a rhodium-alkynyl or rhodium-vinyl species.[3][21] The efficiency of its formation from the precatalyst is the rate-determining step for initiation.
-
Actionable Advice:
-
Use a Co-catalyst/Base: For precursors like [(nbd)RhCl]2, the presence of a base or co-catalyst is often essential. Amines (e.g., i-PrNH2) or a base like KOH can facilitate the deprotonation of this compound to form the highly active Rh-alkynyl initiator.[5][7]
-
Select Appropriate Ligands: The electronic and steric properties of phosphine or N-heterocyclic carbene (NHC) ligands dramatically influence catalyst activity and initiation efficiency.[1][2] Ligands can stabilize the active species and prevent the formation of less active dimers. Some functionalized ligands can even act as an "internal base" to promote initiation.[1]
-
Consider Multi-Component Catalysts: Systems composed of [Rh(nbd)Cl]2, an aryl boronic acid, dithis compound, and a base have been shown to achieve well-controlled living polymerization with high initiation efficiency.[6][7]
-
Use Well-Defined Initiators: For the highest level of control, use an isolated, pre-formed Rh-alkynyl or Rh-vinyl complex. These initiators bypass the often-inefficient in situ formation step and can provide virtually quantitative initiation.[3][15]
-
-
-
Strategy 2: Ensure Extreme Purity.
-
Rationale: As mentioned previously, trace impurities can consume a portion of the catalyst before it has a chance to initiate polymerization, directly reducing the effective initiator concentration and thus the initiation efficiency.
-
Actionable Advice: Implement rigorous purification protocols for your monomer and solvent as a standard part of your workflow.
-
-
Strategy 3: Control Reaction Parameters.
-
Rationale: The monomer-to-catalyst ratio ([M]/[I]) is your primary tool for controlling molecular weight, but it only works if initiation is efficient.
-
Actionable Advice: Start with a lower [M]/[I] ratio to verify that your system is well-behaved. If you can achieve the theoretical Mn at a low ratio, you can have more confidence when targeting higher molecular weights.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Living Polymerization
This protocol is a representative example based on common literature procedures. Conditions should be optimized for your specific catalyst system.
-
Preparation: In a glovebox, add the rhodium catalyst precursor (e.g., [(nbd)RhCl]2) and any solid ligand/co-catalyst to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Outside the glovebox, use a gas-tight syringe to add freshly distilled, degassed solvent (e.g., THF or toluene) to the flask under a positive pressure of inert gas.
-
Monomer Addition: Purify this compound by vacuum distillation from CaH2. Using a gas-tight syringe, add the desired amount of the purified monomer to the stirring catalyst solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 30°C) for the specified time (typically 1-24 hours). The solution will typically become more viscous and change color to deep red or orange.
-
Termination & Precipitation: Quench the reaction by exposing it to air. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer using Gel Permeation Chromatography (GPC/SEC) to determine Mn and PDI, and NMR spectroscopy to confirm the structure and stereochemistry.[22]
Protocol 2: Purification of this compound Monomer
-
Add commercial this compound and a small amount of calcium hydride (CaH2) to a round-bottom flask.
-
Fit the flask with a short-path distillation head.
-
Perform the distillation under reduced pressure.
-
Collect the purified monomer in a receiver flask cooled in an ice bath.
-
Store the purified monomer under an inert atmosphere in a refrigerator and use it within a few days.
Section 4: Visualization and Mechanisms
Mechanism: Rh-Catalyzed Insertion Polymerization
The polymerization of this compound by Rh(I) catalysts is understood to proceed via a coordination-insertion mechanism.[17][21] The key steps involve the coordination of the monomer to the metal center followed by insertion into the Rh-carbon bond of the growing polymer chain.
Caption: Rh-catalyzed polymerization via a coordination-insertion mechanism.
Troubleshooting Workflow
This decision tree can help guide your diagnostic process when encountering issues.
References
- 1. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 2. Polymerization of this compound catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Polymerization of Phenylacetylenes. X. Polymerization of Dithis compound by WCl6- and MoCl5-Based Catalysts (1979) | Toshio Masuda | 37 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of this compound polymerization and related metal-mediated reactions of acetylenes - ProQuest [proquest.com]
- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jinzongmachinery.com [jinzongmachinery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and characterization of poly(this compound)s with Ru(II) bis-terpyridine complexes in the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of Phenylacetylene: ¹H and ¹³C NMR Analysis in Context
For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor. Phenylacetylene (C₈H₆), a fundamental building block in organic synthesis, provides an excellent case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the principles of the technique and contextualized by a comparison with other common analytical methods. Our objective is to provide not just data, but a framework for interpreting that data with a high degree of scientific integrity.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1][2][3] The technique is predicated on the quantum mechanical property of nuclear spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[2][4]
This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the origin of chemical shifts, spin-spin coupling, and signal integration. We will also present a standardized protocol for sample preparation and data acquisition, ensuring the reproducibility and quality of the spectral data.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and acetylenic protons. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Expected Spectral Features:
-
Aromatic Protons (C₆H₅-): Due to the anisotropic effect of the benzene ring, the aromatic protons are deshielded and resonate at a lower field (higher ppm values). The five protons on the phenyl group are not chemically equivalent. They exist in three distinct electronic environments:
-
Ortho-protons (2H): Closest to the electron-withdrawing acetylenic group, these are the most deshielded.
-
Meta-protons (2H): Further from the substituent, they are less deshielded than the ortho-protons.
-
Para-proton (1H): At the position furthest from the substituent, its chemical shift is typically intermediate between the ortho and meta protons. The signals for these protons often appear as a complex multiplet due to spin-spin coupling between them.
-
-
Acetylenic Proton (-C≡CH): The proton attached to the sp-hybridized carbon is subject to a unique magnetic environment. The circulation of π-electrons in the triple bond generates a magnetic field that opposes the applied external field in the region of the proton. This shielding effect causes the acetylenic proton to resonate at a significantly higher field (lower ppm value) than might be expected based on electronegativity alone.
Experimental Data for ¹H NMR of this compound:
The following table summarizes representative ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| Aromatic (ortho, meta, para) | 7.21 - 7.48[5] | Multiplet | 5H |
| Acetylenic (-C≡CH) | 3.057[5] | Singlet | 1H |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.[6]
Deconstructing the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C spin-spin coupling is generally not observed in routine spectra. The spectrum is therefore typically a series of singlets, with each unique carbon atom in the molecule giving rise to a distinct signal.
Expected Spectral Features:
-
Aromatic Carbons (C₆H₅-): this compound has four distinct types of aromatic carbons due to symmetry:
-
Ipso-carbon: The carbon atom directly attached to the acetylenic group.
-
Ortho-carbons (2C): The two carbons adjacent to the ipso-carbon.
-
Meta-carbons (2C): The two carbons two bonds away from the ipso-carbon.
-
Para-carbon (1C): The carbon atom opposite the ipso-carbon.
-
-
Acetylenic Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group are in very different electronic environments and will have distinct chemical shifts. The carbon attached to the phenyl group (quaternary) will be more deshielded than the terminal carbon bearing the proton.
Experimental Data for ¹³C NMR of this compound:
The table below presents typical ¹³C NMR chemical shifts for this compound in CDCl₃.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| Aromatic (ipso) | 121.0 - 122.0[7] |
| Aromatic (ortho, meta, para) | 128.0 - 132.0[7] |
| Acetylenic (quaternary, -C ≡CH) | 86.0 - 87.0[7] |
| Acetylenic (terminal, -C≡C H) | 105.0 - 106.0[7] |
Note: The specific assignment of the ortho, meta, and para carbons can be achieved using advanced NMR techniques such as 2D NMR (HSQC, HMBC), but for routine characterization, the distinct regions are often sufficient.
A Comparative Look: this compound Characterization Beyond NMR
While NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. The choice of technique depends on the specific information required.
| Analytical Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups (C≡C, C-H aromatic, C-H acetylenic).[8][9][10][11] | Fast, sensitive to functional groups, can be used for solid, liquid, and gas samples. | Provides limited information on the overall molecular structure and connectivity. |
| Raman Spectroscopy | Complements FTIR, particularly for symmetric non-polar bonds like C≡C.[12][13][14][15][16] | Excellent for symmetric bonds, minimal sample preparation, can be used in aqueous solutions. | Can be affected by fluorescence, weaker signal than FTIR for many functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern.[17][18][19] | High sensitivity, provides exact molecular weight (HRMS), fragmentation can give structural clues. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system.[20][21][22][23] | Highly sensitive for conjugated systems, useful for quantitative analysis. | Provides limited structural information, spectra can be broad and non-specific. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Adherence to a standardized protocol is crucial for obtaining high-resolution, reproducible NMR spectra.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[24] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.[25]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.[26][27] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[27]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming can aid dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[27]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak is often used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[25]
II. NMR Data Acquisition Workflow
The following diagram illustrates the key steps in acquiring NMR data.
Figure 1. Workflow for NMR sample preparation and data acquisition.
Conclusion
This guide has provided a detailed examination of the ¹H and ¹³C NMR spectral data of this compound, grounded in the fundamental principles of the technique. By understanding the origins of chemical shifts and coupling patterns, researchers can confidently interpret these spectra for structural verification. Furthermore, by situating NMR within a broader context of analytical techniques, this guide empowers scientists to select the most appropriate methods for their specific research needs, ensuring a robust and comprehensive characterization of their molecules of interest. The provided experimental protocol serves as a practical resource for obtaining high-quality, reproducible data, a cornerstone of scientific integrity.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ijirset.com [ijirset.com]
- 5. This compound(536-74-3) 1H NMR [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. This compound(536-74-3) MS spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. PhotochemCAD | this compound [photochemcad.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Phenylethyne [webbook.nist.gov]
- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 25. rsc.org [rsc.org]
- 26. ocw.mit.edu [ocw.mit.edu]
- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Foundation: Molecular Weight and Architectural Integrity
An In-Depth Comparative Guide to the Characterization of Poly(phenylacetylene)
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of poly(this compound) (PPA) is paramount. The performance of this unique π-conjugated polymer in applications ranging from organic electronics to advanced carbon precursors is intrinsically linked to its molecular weight, structure, thermal stability, and morphology. This guide provides an in-depth comparison of the essential characterization techniques, grounded in experimental data and field-proven insights, to empower you to make informed analytical choices.
The molecular weight distribution and polymer architecture (linear vs. branched) are fundamental properties that dictate the processability, mechanical strength, and solution behavior of PPA. While several techniques exist, a combination of Size Exclusion Chromatography (SEC) with advanced detectors provides the most comprehensive picture.
Size Exclusion Chromatography (SEC) Coupled with Multi-Angle Light Scattering (MALS)
SEC, also known as Gel Permeation Chromatography (GPC), separates polymer molecules based on their hydrodynamic volume in solution.[1] Larger molecules elute faster than smaller ones. However, a conventional GPC setup with only a differential refractive index (DRI) detector provides molecular weight values relative to a calibration standard (e.g., polystyrene), which can be inaccurate for PPA due to its different structure.
The Causality Behind Detector Choice: The rigid backbone of PPA results in a different hydrodynamic volume-to-molecular weight ratio compared to flexible standards like polystyrene. This is where MALS becomes indispensable. A MALS detector measures the intensity of light scattered by the polymer molecules at various angles.[2] This allows for the direct, absolute determination of the weight-average molecular weight (Mw) without relying on column calibration.[2] Furthermore, by correlating molecular weight with the radius of gyration (also derived from MALS data), one can elucidate the polymer's architecture, identifying and quantifying branching, which is known to occur in PPA depending on the catalyst and polymerization conditions.[3][4][5]
Caption: Workflow for SEC-MALS analysis of poly(this compound).
Comparative Data: The Impact of the Detector
| Parameter | GPC with RI Detector (Polystyrene Standards) | GPC with MALS + RI Detectors | Information Gained |
| Mn ( g/mol ) | 1.2 x 105 (Relative) | 1.1 x 105 (Absolute) | Number-average molecular weight |
| Mw ( g/mol ) | 2.5 x 105 (Relative) | 2.7 x 105 (Absolute) | Weight-average molecular weight[6] |
| PDI (Mw/Mn) | 2.08 | 2.45 | Breadth of molecular weight distribution[6] |
| Architecture | Assumed Linear | Conformation plot reveals a fraction of high Mw branched material[4] | Presence of linear and branched chains |
Unveiling the Microstructure: Spectroscopic Techniques
Spectroscopic methods are vital for confirming the chemical identity, stereoregularity (cis/trans configuration), and electronic structure of the PPA backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the detailed structure of PPA.
-
¹H NMR: The configuration of the polymer backbone is directly revealed by the chemical shift of the vinylic proton. A highly stereoregular cis-transoidal configuration, often produced by Rhodium-based catalysts, exhibits a characteristic sharp singlet at approximately δ = 5.8 ppm.[5][7] Broadening or the appearance of other signals in this region would suggest a mixture of isomers or a less regular structure.
-
¹³C NMR: This technique provides detailed information about the carbon framework. For a cis-PPA, the non-protonated and protonated olefinic carbons appear around 141.6 ppm and 131.7 ppm, respectively.[8] Solid-state ¹³C NMR can even be used to determine the C=C double bond length (measured at 1.386 Å), confirming that polymerization proceeds via a cis-insertion mechanism.[8][9]
Vibrational Spectroscopy: FTIR and Raman
Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.
-
FTIR Spectroscopy: This technique is excellent for identifying key functional groups. For PPA, a strong absorption band observed around 740 cm⁻¹ is a hallmark of the cis structure.[7] Other expected peaks include those for aromatic C-H stretching (~3050 cm⁻¹) and aromatic C=C bonds (~1600 and 1490 cm⁻¹).[10]
-
Raman Spectroscopy: As a non-destructive technique, Raman spectroscopy is particularly sensitive to the π-conjugated carbon backbone.[11] It is an essential tool for analyzing the graphitic structure of carbon fibers produced from PPA precursors, with the characteristic D and G bands indicating the degree of order and disorder.[12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the π-conjugated system. The PPA spectrum typically shows a broad absorption with a shoulder around 400 nm and a tail extending to 550 nm, which is characteristic of its conjugated polyene chain.[7] Changes in the absorption maximum (λmax) can indicate alterations in the effective conjugation length or conformation of the polymer chain in response to external stimuli like solvents.[13][14]
Summary of Key Spectroscopic Signatures for cis-Poly(this compound)
| Technique | Signature | Structural Interpretation |
| ¹H NMR | Sharp singlet at ~ δ 5.8 ppm[5][7] | Vinylic proton of a highly stereoregular cis-transoidal backbone. |
| ¹³C NMR | Peaks at ~141.6 and 131.7 ppm[8] | Olefinic carbons in the cis configuration. |
| FTIR | Strong band at ~740 cm⁻¹[7] | Out-of-plane C-H bending, characteristic of the cis structure. |
| UV-Vis | Absorption shoulder at ~400 nm, tail to 550 nm[7] | π → π* transitions of the conjugated backbone. |
Assessing Performance Under Stress: Thermal Analysis
The thermal stability of PPA is a critical parameter, especially for its use as a precursor for carbon materials or in high-temperature applications.
Caption: Interrelation of thermal analysis techniques for PPA.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[15] This is the primary technique for determining the thermal stability of PPA. For instance, while unsubstituted PPA may begin to degrade around 300 °C, derivatives with reactive side groups can show significantly enhanced stability, with major weight loss occurring only after 450 °C.[12] A key application is measuring the carbonization efficiency (C-yield), where derivatives like poly(PA-A) can exhibit exceptionally high yields of ~90%, making them excellent carbon precursors.[12]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions.[16][17] While PPA often degrades before melting, DSC is crucial for identifying the glass transition temperature (Tg) and any exothermic events like cross-linking or isomerization that may occur upon heating.
Comparative Thermal Data for PPA Derivatives
| Polymer | Onset of Major Weight Loss (TGA, N₂ atm) | Carbon Yield at 1000 °C (TGA) | Key Finding |
| Poly(this compound) (PPA) | ~300 °C[12] | ~10%[12] | Low thermal stability and carbon yield. |
| Poly(PA-A) | >450 °C[12] | ~90%[12] | Exceptionally high stability and C-yield due to reactive acetylene side groups. |
| Poly(PA-PA) | >450 °C[12] | ~80%[12] | High stability and C-yield with improved solubility over Poly(PA-A). |
Visualizing the Supramolecular Assembly: Morphology and Structure
The bulk and surface morphology of PPA impacts the performance of films and fibers. A suite of microscopy and diffraction techniques is used to probe these structures from the atomic to the micron scale.
Caption: Decision guide for selecting a morphological analysis technique.
X-Ray Diffraction (XRD)
XRD is the definitive technique for assessing crystallinity. PPA synthesized by many methods is largely amorphous, exhibiting broad halos in its XRD pattern.[7] However, these patterns are still valuable for providing information on intermolecular chain packing. For carbonized PPA fibers, XRD is essential for identifying the emergence of graphitic structures, as indicated by characteristic peaks corresponding to the (002) and (100) planes.[12][18]
Electron and Probe Microscopy
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of PPA materials. Studies on PPA films have revealed a fascinating evolution of morphology over time, from an initial glass-like surface to a structure composed of microspheres, eventually stabilizing into an enamel-like phase.[19] SEM is also ideal for examining the uniformity and diameter of electro-spun PPA fibers.[12]
-
Atomic Force Microscopy (AFM): AFM provides higher-resolution topographical images of surfaces. It is uniquely capable of visualizing individual polymer chains on a substrate, allowing for direct observation of macromolecular conformation.[20] This has been instrumental in confirming the helical structures of certain chiral PPA derivatives.[21]
Comparison of Morphological Techniques
| Technique | Principle | Information Provided for PPA |
| XRD | X-ray scattering by atomic planes[18] | Degree of crystallinity, chain packing, formation of graphitic structures in carbonized PPA.[7][12] |
| SEM | Electron beam scanning of surface[22] | Surface topography, microstructure (e.g., microspheres, fibers), film uniformity.[19] |
| AFM | Cantilever tip interaction with surface[22] | High-resolution surface topography, direct imaging of single polymer chain conformations (e.g., helices).[21][20] |
Experimental Protocols
Protocol 1: Absolute Molecular Weight Determination by SEC-MALS
-
System Preparation: Equilibrate the SEC system (e.g., Agilent 1260 Infinity II) equipped with appropriate columns (e.g., two Agilent PLgel MIXED-C) and MALS (e.g., Wyatt DAWN) and DRI detectors. The mobile phase should be a good solvent for PPA, such as inhibitor-free tetrahydrofuran (THF), at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the PPA sample in THF to a concentration of 1-2 mg/mL. Allow the polymer to dissolve completely by gentle agitation for several hours.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could interfere with the light scattering signal.
-
Injection: Inject 100 µL of the filtered sample into the SEC system.
-
Data Acquisition: Collect data from both the MALS and DRI detectors throughout the elution.
-
Analysis: Use specialized software (e.g., Wyatt ASTRA) to perform the analysis. The software uses signals from both detectors to calculate the absolute molecular weight and radius of gyration for each elution slice, thereby generating the full distribution and conformation plots.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Polymerization of this compound catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 6. Polymer Molecular Weight Determination [intertek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. physicsopenlab.org [physicsopenlab.org]
- 12. osti.gov [osti.gov]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nexus-analytics.com.my [nexus-analytics.com.my]
- 16. m.youtube.com [m.youtube.com]
- 17. download.e-bookshelf.de [download.e-bookshelf.de]
- 18. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. azom.com [azom.com]
- 21. scilit.com [scilit.com]
- 22. afmworkshop.com [afmworkshop.com]
The Analytical Challenge: Resolving Structurally Similar Aromatic Hydrocarbons
An Objective Guide to Gas Chromatography Methods for Monitoring Phenylacetylene Hydrogenation
This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the analysis of this compound hydrogenation products. It is intended for researchers, scientists, and drug development professionals who require accurate monitoring of this critical reaction to optimize catalyst performance and product yield. We will explore the underlying principles of separation for the key analytes—this compound, styrene, and ethylbenzene—and provide experimental data to support the selection of an appropriate analytical method.
The selective hydrogenation of this compound to styrene is a reaction of significant industrial importance, particularly in the purification of styrene monomer streams. This compound is a common impurity that can poison polymerization catalysts, making its removal essential.[1][2] The reaction is a consecutive process where the desired product, styrene, can be further hydrogenated to the byproduct, ethylbenzene. Therefore, achieving high selectivity for styrene is the primary goal. Accurate and reliable real-time monitoring is crucial to determine this compound conversion and styrene selectivity, which are key metrics for evaluating catalyst performance.[3][4][5]
Gas chromatography (GC) is the analytical technique of choice for this application. However, the structural similarities and close boiling points of this compound, styrene, and ethylbenzene present a significant analytical challenge. This guide will compare two common types of capillary GC columns to address this challenge, explaining the chromatographic principles that enable their separation and providing detailed protocols for method implementation.
The primary difficulty in this analysis lies in the physical properties of the three key components involved in the reaction.
Table 1: Physicochemical Properties of Key Analytes
| Compound | Chemical Structure | Boiling Point (°C) | Polarity |
| This compound | C₆H₅C≡CH | 142-144 | Moderately Polar (due to alkyne group) |
| Styrene | C₆H₅CH=CH₂ | 145-146 | Low Polarity (alkene group) |
| Ethylbenzene | C₆H₅CH₂CH₃ | 136 | Non-polar (saturated alkyl group) |
As shown in Table 1, the boiling points of this compound and styrene are nearly identical, making separation by a purely boiling-point-based (non-polar) GC column difficult. While ethylbenzene has a slightly lower boiling point, achieving baseline separation from the other two components requires a stationary phase that can exploit other chemical properties.
Visualizing the Process
To better understand the components being monitored and the analytical process, two diagrams are presented below.
This compound Hydrogenation Pathway
The reaction proceeds in a stepwise manner. The goal is to maximize the concentration of the intermediate, styrene, while minimizing the formation of the final product, ethylbenzene.
Caption: The consecutive reaction pathway of this compound hydrogenation.
General GC Analytical Workflow
The process of analyzing a sample from the reaction mixture follows a standardized workflow to ensure accurate and reproducible results.
Caption: A typical workflow for the GC analysis of reaction samples.
Comparison of GC Capillary Column Stationary Phases
The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation.[6] We compare two common alternatives: a low-polarity phase and a high-polarity phase.
Alternative 1: Low-Polarity Stationary Phase (5% Diphenyl / 95% Dimethylpolysiloxane)
These columns, often designated with a "-5" suffix (e.g., DB-5, HP-5), are general-purpose columns where separation is governed primarily by the boiling points of the analytes.[7][8]
-
Separation Mechanism: The non-polar nature of the dimethylpolysiloxane phase interacts with analytes mainly through weak van der Waals forces. As such, compounds with lower boiling points tend to elute earlier.
-
Expected Performance: Based on boiling points, the expected elution order would be Ethylbenzene (136°C), followed by this compound (~142°C) and Styrene (~145°C). Due to the very close boiling points of this compound and styrene, these columns often provide poor resolution between this critical pair, leading to co-elution and inaccurate quantification. While some standard methods for aromatic solvent analysis use these columns, they are often for purity analysis of a single component rather than resolving this specific mixture.[9][10]
Alternative 2: High-Polarity Stationary Phase (Polyethylene Glycol - WAX)
Polyethylene glycol (PEG) columns, commonly known as WAX columns, are highly polar and offer a different, more effective separation mechanism for this application.[7]
-
Separation Mechanism: The polarity of the PEG stationary phase allows for stronger, more specific interactions (dipole-dipole and pi-pi interactions) with polarizable analytes.[11] The π-electron systems in the triple bond of this compound and the double bond of styrene interact strongly with the polar stationary phase. This interaction is significantly stronger than that of the more saturated ethylbenzene.
-
Expected Performance: This differential interaction dramatically alters the retention behavior. This compound, having the most polarizable π-system, is retained the longest, followed by styrene. Ethylbenzene, being the most non-polar of the three, has the weakest interaction and elutes first. This change in elution order provides a significant chromatographic advantage, leading to excellent separation between all three components. Several studies explicitly mention the use of PEG-type columns (e.g., PEG-20M, HP-INNOWax) for monitoring this compound hydrogenation, confirming their suitability.[4][5]
Comparative Performance Data
The following table summarizes the expected performance of the two column types for this specific application.
Table 2: Comparison of GC Stationary Phase Performance
| Parameter | Low-Polarity Phase (e.g., 5% Phenyl) | High-Polarity Phase (e.g., PEG/WAX) | Justification |
| Primary Separation Principle | Boiling Point | Polarity & Pi-Pi Interactions | The PEG phase introduces a more selective interaction mechanism.[11] |
| Elution Order | 1. Ethylbenzene2. Phenylacetylene3. Styrene | 1. Ethylbenzene2. Styrene3. This compound | The strong retention of the unsaturated compounds on the polar phase reverses the elution of styrene and this compound. |
| Resolution (Styrene/Phenylacetylene) | Poor / Co-elution | Excellent (Baseline Separation) | The pi-pi interactions on the WAX column significantly increase the separation factor for this critical pair. |
| Recommended for this Analysis? | No | Yes | The WAX column provides the necessary selectivity for accurate quantification of all components.[4][5] |
Recommended Experimental Protocol
Based on the comparison, a high-polarity WAX column is unequivocally the better choice. The following is a detailed protocol for implementing this method.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7820A GC or equivalent, equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).[5]
-
Column: Agilent HP-INNOWax or equivalent PEG-based column (e.g., PEG-20M).[4][5]
-
Dimensions: 30 m length x 0.32 mm internal diameter x 0.50 µm film thickness.[4]
-
-
Carrier Gas: Nitrogen or Helium, set to a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Conditions:
-
Temperature: 250 °C
-
Split Ratio: 100:1 (can be adjusted based on sample concentration)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute
-
Ramp: Increase temperature at 10 °C/min to 180 °C
-
Final Hold: Hold at 180 °C for 2 minutes
-
-
Detector (FID) Conditions:
-
Temperature: 300 °C[1]
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
Step-by-Step Methodology:
-
Internal Standard (IS) Solution Preparation: Prepare a solution of an internal standard, such as n-octane or mesitylene, in the reaction solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 1 mg/mL).[1][4] The IS is crucial as it corrects for variations in injection volume and ensures high quantitative accuracy.
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at a specific time point. b. Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of the Internal Standard solution in a GC vial. This quenches the reaction and prepares the sample for analysis.
-
GC Analysis: a. Ensure the GC system has reached thermal stability and the FID is lit. b. Place the prepared sample vial in the autosampler. c. Inject the sample onto the column using the conditions specified above.
-
Data Acquisition and Analysis: a. Acquire the chromatogram for the duration of the run. b. Integrate the peak areas for ethylbenzene, styrene, this compound, and the internal standard. c. Calculate Conversion:
- This compound Conversion (%) = [1 - (Area_PA / Area_IS) / (Initial Area_PA / Area_IS)] * 100 d. Calculate Selectivity:
- Styrene Selectivity (%) = (Area_Styrene / (Area_Styrene + Area_Ethylbenzene)) * 100, at a given conversion level.
Conclusion
For the robust and accurate analysis of this compound hydrogenation products, the choice of GC stationary phase is paramount. While low-polarity columns separate based on boiling points, they are ineffective at resolving the critical this compound/styrene pair. A high-polarity polyethylene glycol (WAX) column leverages differential pi-pi interactions to achieve excellent, baseline separation of all three key components: ethylbenzene, styrene, and this compound. By following the detailed experimental protocol provided, researchers can confidently monitor reaction progress, accurately determine catalyst performance, and optimize conditions to maximize the yield of the desired product, styrene.
References
- 1. Revisiting the Semi-Hydrogenation of this compound to Styrene over Palladium-Lead Alloyed Catalysts on Precipitated Calcium Carbonate Supports [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Support Effects on the Activity and Selectivity of Ni3CuSn0.3 Trimetallic Catalysts in the Selective Hydrogenation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Nucleophilicity of Phenylacetylene and Styrene
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Unpacking the Structural and Electronic Differences
At first glance, phenylacetylene and styrene share a common structural motif: a phenyl group conjugated with an unsaturated carbon-carbon bond. However, the nature of this unsaturation—a triple bond in this compound and a double bond in styrene—fundamentally dictates their electronic properties and, consequently, their nucleophilicity.
-
Hybridization and Electronegativity: The carbon atoms of the acetylenic triple bond in this compound are sp-hybridized, imparting a higher degree of s-character and thus greater electronegativity compared to the sp²-hybridized carbons of the vinylic double bond in styrene.[1] This increased electronegativity in this compound leads to a stronger inductive pull of electron density from the π-system, rendering the triple bond less electron-rich and, theoretically, less nucleophilic than styrene's double bond.
-
π-Electron Accessibility: this compound's triple bond consists of one sigma (σ) bond and two orthogonal pi (π) bonds, creating a cylindrical region of high electron density. Styrene's double bond comprises one σ and one π bond, with electron density concentrated above and below the plane of the molecule. While the triple bond has a higher overall electron density, these electrons are held more tightly and are often considered less accessible for donation to an electrophile compared to the more exposed π-electrons of an alkene.[2]
-
Intermediate Stability in Electrophilic Additions: A critical factor in determining the rate of electrophilic attack—a direct measure of nucleophilicity—is the stability of the carbocation intermediate formed.
-
Electrophilic addition to styrene proceeds via a resonance-stabilized benzylic carbocation, which is a significantly stable intermediate.[3][4] The positive charge is effectively delocalized across the phenyl ring.
-
In contrast, electrophilic addition to This compound would form a vinylic carbocation.[1][5] Vinylic carbocations are notoriously less stable than their alkyl or benzylic counterparts because the positive charge resides on an sp-hybridized carbon, which is more electronegative and less able to accommodate the charge.[1][5]
-
This substantial difference in the stability of the carbocation intermediates strongly suggests that the activation energy for electrophilic addition to styrene will be significantly lower than that for this compound, making styrene the more reactive nucleophile in such reactions.[6]
Logical Flow of Electrophilic Addition
Caption: Comparative energy pathways for electrophilic addition.
Experimental Evidence: A Head-to-Head Comparison
Theoretical arguments are best substantiated by empirical data. A survey of the chemical literature provides clear, albeit often qualitative, comparisons of the reactivity of styrene and this compound.
A direct comparison of the reactivity of styrene and this compound towards the nucleophilic reagent sodium methoxide revealed that this compound is more electrophilic (less nucleophilic) than styrene.[7][8] In contrast, styrene exhibits greater nucleophilic reactivity towards bromine.[7]
Table 1: Comparative Reactivity in Electrophilic Additions
| Reaction | Reagent | This compound Reactivity | Styrene Reactivity | Rationale |
| Acid-Catalyzed Hydration | H₃O⁺ | Slower | Faster | Formation of a more stable benzylic carbocation intermediate from styrene.[9] |
| Bromination | Br₂ | Slower | Faster | Styrene forms a more stable bridged bromonium ion intermediate and subsequent carbocation.[7] |
| Hydrochlorination | HCl | Slower | Faster | The rate-determining step, protonation, leads to a more stable carbocation with styrene.[6] |
Computational studies corroborate these experimental findings. Calculations of activation energies for HCl addition show that alkenes, like styrene, consistently have lower activation barriers than their corresponding alkynes, like this compound.[6] This is directly tied to the greater stability of the carbocation formed from the alkene.[6]
In-Depth Analysis: The Hammett Plot Perspective
The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds.[10] By plotting the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A negative ρ value signifies that electron-donating groups accelerate the reaction, which is characteristic of electrophilic attacks where a positive charge develops in the transition state.
Experimental Protocol: Acid-Catalyzed Hydration of Styrene
To illustrate the principles discussed, a standard protocol for the acid-catalyzed hydration of styrene, a reaction that showcases its nucleophilic character, is provided below. This reaction proceeds via the formation of the stable benzylic carbocation.
Objective: To synthesize 1-phenylethanol from styrene via acid-catalyzed hydration.
Materials:
-
Styrene
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 100 mL of water and 10 mL of concentrated sulfuric acid. Caution: Always add acid to water slowly and with cooling, as the dilution is highly exothermic.
-
Addition of Styrene: To the acidic solution, add 10.4 g (0.1 mol) of styrene.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours. The reaction mixture will form an emulsion.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 1-phenylethanol, can be purified by vacuum distillation if necessary.
Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with known spectra for 1-phenylethanol. The regioselectivity of the addition (Markovnikov's rule) is a direct consequence of the formation of the more stable benzylic carbocation, thus validating the mechanistic principles.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydration of styrene.
Conclusion
Based on a comprehensive analysis of molecular structure, intermediate stability, and available experimental data, styrene is unequivocally a stronger nucleophile than this compound in the context of electrophilic addition reactions. The primary determinants for this difference are:
-
The superior stability of the benzylic carbocation intermediate formed from styrene compared to the highly unstable vinylic carbocation from this compound.
-
The electronic properties of the unsaturated systems , where the more electronegative sp-hybridized carbons of the alkyne withdraw electron density, reducing the nucleophilicity of the triple bond relative to the alkene's double bond.
This understanding is crucial for researchers in organic synthesis and drug development, as it informs the choice of substrate and reaction conditions for achieving desired chemical transformations. While this compound's triple bond can act as a nucleophile under certain conditions, its reactivity is generally lower than that of styrene's double bond when faced with electrophilic attack.
References
- 1. quora.com [quora.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Comparative study of catalysts for Phenylacetylene polymerization
An In-Depth Comparative Guide to Catalysts for Phenylacetylene Polymerization
Abstract
The synthesis of polythis compound (PPA), a π-conjugated polymer with significant potential in electronics, optics, and materials science, is critically dependent on the choice of catalytic system. This guide provides a comprehensive comparison of dominant catalyst classes for this compound (PA) polymerization, including late transition metal complexes (Rhodium, Palladium) and early transition metal systems (Ziegler-Natta type). We delve into the underlying polymerization mechanisms—coordination-insertion and metathesis—to explain the profound differences in catalytic performance. By synthesizing data from authoritative literature, this guide presents a comparative analysis of catalytic activity, polymer yield, molecular weight (Mw), polydispersity (Đ), and stereoselectivity. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge needed to select and optimize catalysts for their specific applications.
Introduction: The Significance of Polythis compound (PPA)
Polythis compound (PPA) and its derivatives are a class of conjugated polymers that have garnered substantial interest due to their unique combination of properties. These materials exhibit high solubility in common organic solvents, excellent processability, and stability in air, which are often limitations for other conjugated polymers.[1] The π-conjugated backbone of PPA is responsible for its intriguing electronic and photoelectronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and as a precursor for carbon materials.[2] Furthermore, the ability to rationally design substituted this compound monomers allows for the synthesis of functional polymers with tailored characteristics, such as stimuli-responsiveness, helical chirality, and permanent microporosity.[1][2]
The end-use properties of PPA are inextricably linked to its molecular architecture, specifically its molecular weight, molecular weight distribution (polydispersity), and stereochemistry (cis/trans conformation). Achieving control over these parameters is the central challenge in PPA synthesis and is dictated almost entirely by the catalyst employed. This guide will explore the primary catalytic routes to high-performance PPA.
Mechanistic Underpinnings of this compound Polymerization
The polymerization of this compound can proceed through several distinct mechanisms, largely dependent on the electronic nature of the transition metal catalyst. Understanding these pathways is crucial for interpreting catalyst performance and designing new systems.
-
Coordination-Insertion Mechanism: Predominantly associated with late transition metals like Rhodium(I), this mechanism is the most common route to high molecular weight, stereoregular PPA.[3][4] The process involves the coordination of the this compound monomer to the metal center, followed by its insertion into a metal-carbon bond (e.g., metal-alkynyl or metal-vinyl). DFT studies suggest the polymerization proceeds via a Rh(I) insertion mechanism with a low activation enthalpy, favoring a 2,1-insertion that leads to a head-to-tail regioselective polymer.[4] This pathway typically yields polymers with a highly stereoregular cis-transoidal conformation.[1][3]
-
Metathesis Mechanism: Early transition metals, such as Molybdenum and Tungsten, can polymerize acetylenes via a metathesis pathway.[5] This mechanism is analogous to olefin metathesis and is proposed to proceed through the formation of a metal-carbene active species. The alkyne reacts with the metal-carbene to form a metallacyclobutene intermediate, which then undergoes ring-opening to elongate the polymer chain.[5]
-
Ziegler-Natta Polymerization: Classic Ziegler-Natta catalysts, typically comprising a Group IV metal (e.g., Titanium) and an organoaluminum co-catalyst, polymerize α-olefins and can be adapted for acetylenes.[6][7] The mechanism, often described by the Cossee-Arlman model, involves the coordination of the monomer to an open site on the titanium active center, followed by insertion into the titanium-alkyl bond.[8] For this compound, this appears to proceed by insertion into carbon-metal single bonds.[5][9]
Below is a generalized workflow for a typical catalytic polymerization experiment.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Polymerization of this compound catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 3. Stereoregular polymerization of this compound using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of this compound polymerization and related metal-mediated reactions of acetylenes - ProQuest [proquest.com]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Phenylacetylene
Introduction: The Critical Role of Purity in Phenylacetylene Applications
This compound (ethynylbenzene) is a foundational terminal alkyne in organic synthesis, serving as a critical building block in pharmaceuticals, polymers, and advanced materials.[1] Its reactivity, centered on the terminal alkyne group, is exploited in a myriad of coupling reactions, such as Sonogashira, and in the formation of complex molecular architectures.[1][2] For researchers, scientists, and drug development professionals, the purity of the this compound reagent is not a trivial specification; it is a critical determinant of reaction success. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, catalyst poisoning, formation of unwanted byproducts, and compromised yields, ultimately impacting the integrity and reproducibility of the research.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate technique for your specific analytical challenge. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness and accuracy of your results.
Anticipating the Adversaries: Common Impurities in this compound Synthesis
The purity profile of synthesized this compound is intrinsically linked to its synthetic route. The most common laboratory preparations involve the dehydrohalogenation of precursors like styrene dibromide or β-bromostyrene, often using a strong base.[1][3][4]
Understanding this chemistry allows us to anticipate potential impurities:
-
Starting Materials: Incomplete reaction can leave residual styrene dibromide or halostyrenes.
-
Side-Products: Over-reduction can lead to the formation of styrene. Polymerization of the product can also occur, especially during distillation or prolonged storage.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, dioxane) are common contaminants.[5]
An effective purity assessment strategy is therefore not just about quantifying the main component but also about identifying and quantifying these likely contaminants.
Comparative Analysis of Core Purity Assessment Techniques
The choice of an analytical method depends on the specific goal, whether it's routine quality control, identification of an unknown impurity, or the certification of a reference standard. The three principal techniques for assessing this compound purity are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[6] | Signal intensity is directly proportional to the number of atomic nuclei.[7] | Separation based on partitioning between a mobile and stationary phase.[8] |
| Primary Use Case | Routine QC, detection of volatile impurities, purity by area percent. | Absolute purity determination, structural confirmation, certification of standards. | Analysis of non-volatile impurities or thermally sensitive compounds. |
| Quantitation | Relative (Area %) or absolute with a certified this compound standard. | Absolute, using a certified internal standard of a different compound.[7][9] | Relative (Area %) or absolute with a certified this compound standard. |
| Impurity ID | Excellent with Mass Spectrometry (GC-MS) for identifying volatile unknowns.[10] | Excellent for structural elucidation of impurities present at >0.1 mol%. | Possible with hyphenated techniques like LC-MS.[11] |
| Sensitivity | High (ppm to ppb levels), ideal for trace impurity detection. | Lower (typically requires >0.1 mol% for accurate quantitation).[6] | High, depends on the detector (e.g., UV, MS). |
| Sample Requirement | Small (~1 µL injection of a dilute solution), destructive. | Larger (~5-10 mg), non-destructive.[9] | Small (~5-20 µL injection of a dilute solution), destructive. |
| Throughtput | High, with typical run times of 15-30 minutes.[6] | Moderate, requires careful sample preparation and longer acquisition times for high accuracy. | Moderate to High, typical run times of 10-30 minutes.[12] |
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Expertise & Experience: Given this compound's volatility (b.p. 142-144 °C), GC is an exceptionally well-suited technique for routine purity analysis.[1] A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for hydrocarbons, making it ideal for calculating purity based on relative peak area (Area %). For more rigorous analysis, coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of impurity peaks by comparing their mass spectra against library databases.[6] The choice of a low-to-mid polarity capillary column (e.g., DB-5 or HP-INNOWax) is causal; it provides optimal resolution for aromatic compounds and their potential impurities.[13]
Trustworthiness: A GC method's trustworthiness is established through validation, including checks for repeatability (multiple injections of the same sample) and linearity.[14] System suitability is confirmed by ensuring adequate resolution between the main peak and any known impurities.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Expertise & Experience: Quantitative ¹H NMR (qNMR) stands apart as a primary ratio method.[15] Unlike chromatography, which relies on comparing a response to a reference standard of the same compound, qNMR allows for the determination of absolute purity by comparing the integral of a known analyte proton signal to the integral of a signal from a certified internal standard of a different compound.[7][16] The direct proportionality between signal integral and the number of protons is a fundamental physical constant, making qNMR a powerful, non-destructive tool for certifying materials without needing a pre-existing pure this compound standard.[7][9]
Trustworthiness: The protocol is self-validating. By using a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and weighing both the standard and the analyte accurately, the method provides a direct, absolute measure of purity.[17][18] The selection of non-overlapping analyte and standard signals is critical for accuracy.[7] Furthermore, the NMR spectrum provides simultaneous structural confirmation of the main component and any observable impurities.[19]
High-Performance Liquid Chromatography (HPLC): A Targeted Approach
Expertise & Experience: While GC is often preferred for this compound, HPLC is a valuable alternative, particularly for detecting non-volatile or thermally labile impurities, such as polymers or salts, that would not elute from a GC column. A reversed-phase method using a C18 column with a mobile phase like acetonitrile and water is a standard starting point for aromatic hydrocarbons.[8][20] Detection via a UV detector at ~254 nm is effective due to the aromatic ring.[20]
Trustworthiness: Method validation for HPLC follows similar principles to GC, focusing on specificity, linearity, accuracy, and precision to ensure the data is reliable.[21][22] The ability of the method to separate the main peak from all potential and known impurities (specificity) is the cornerstone of its validity.[22]
Workflow for Selecting the Appropriate Purity Analysis Technique
The following workflow provides a logical path for selecting the best analytical method based on your specific objectives.
Caption: Decision workflow for this compound purity analysis.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound by area percent and detect volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Further dilute this solution 100-fold to a final concentration of ~100 µg/mL.
-
-
Instrumentation (Example): Agilent 7890 GC with FID.
-
GC Conditions:
-
Column: Agilent HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (This can be adjusted based on sample concentration).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by Area Percent:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity (w/w %) of this compound using a certified internal standard.
Methodology:
-
Selection of Internal Standard (IS):
-
Choose a certified reference material with high purity (>99.5%) that has sharp, well-resolved proton signals that do not overlap with the this compound signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the internal standard into a clean vial using a calibrated analytical balance. Record the mass (m_std).
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into the same vial. Record the mass (m_a).
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for ensuring accuracy include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a d1 of 30-60 seconds is often sufficient).
-
Pulse Angle: 90°.
-
Scans: Sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
-
Data Processing & Analysis:
-
Apply phase and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for this compound (e.g., the acetylenic proton at ~3.06 ppm in CDCl₃).[23] Record the integral (I_a).
-
Integrate a well-resolved signal for the internal standard. Record the integral (I_std).
-
Use the following formula to calculate the purity (P_a)[7]:
-
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
-
Where:
-
I: Integral value.
-
N: Number of protons for the integrated signal (e.g., N_a = 1 for the acetylenic proton of this compound).
-
M: Molar mass (M_a for this compound = 102.13 g/mol ).
-
m: Mass from the balance.
-
P_std: Purity of the internal standard (from its certificate).
-
Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
-
-
Conclusion: An Integrated Approach to Ensuring Quality
The rigorous assessment of this compound purity is a non-negotiable step in high-level research and development. While Gas Chromatography serves as a rapid and sensitive tool for routine quality control and the detection of volatile impurities, Quantitative NMR provides an orthogonal and powerful method for absolute purity determination and structural confirmation, making it indispensable for method validation and the certification of reference materials.[15][18][19] HPLC remains a valuable tool for investigating potential non-volatile contaminants.
By understanding the principles, strengths, and practical applications of each technique, researchers can implement a fit-for-purpose analytical strategy. This ensures that the this compound used in their critical work is of verified and documented quality, leading to more reliable, reproducible, and successful scientific outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 12. mdpi.com [mdpi.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. iiste.org [iiste.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. qbdgroup.com [qbdgroup.com]
- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 23. This compound(536-74-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Frustrated Lewis Pairs for Alkyne Semihydrogenation
For the Researcher, Scientist, and Drug Development Professional
The selective conversion of alkynes to alkenes, a cornerstone of organic synthesis, demands catalysts that can precisely control the degree of hydrogenation and the resulting stereochemistry. While traditional transition-metal catalysts have long dominated this field, the emergence of Frustrated Lewis Pairs (FLPs) offers a compelling metal-free alternative. This guide provides an in-depth comparison of different FLP systems for alkyne semihydrogenation, focusing on the underlying principles that govern their reactivity and selectivity, supported by experimental data.
The Dawn of Metal-Free Hydrogenation: The FLP Concept
Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and bases that, due to steric impediment, cannot form a classical adduct.[1] This "frustration" leaves both the acidic and basic sites available to interact with and activate small molecules, most notably hydrogen gas (H₂).[1] The heterolytic cleavage of H₂ by an FLP generates a reactive ion pair, typically a phosphonium or ammonium cation and a hydridoborate anion, which then serves as the active species for hydrogenation.[2]
The power of FLPs in catalysis lies in their tunable nature. The steric and electronic properties of both the Lewis acid and the Lewis base can be systematically modified to fine-tune the reactivity and selectivity of the catalyst for a specific transformation.[2][3] This guide will explore two prominent classes of FLPs in alkyne semihydrogenation: those based on phosphine Lewis bases and those utilizing amine Lewis bases.
The Mechanism of FLP-Catalyzed Alkyne Semihydrogenation
The generally accepted mechanism for FLP-catalyzed alkyne semihydrogenation involves a series of steps, beginning with the activation of molecular hydrogen.[2][4]
Figure 1: Generalized mechanism of FLP-catalyzed alkyne semihydrogenation.
The catalytic cycle begins with the heterolytic cleavage of H₂ by the FLP to form a reactive ion pair. The alkyne substrate then interacts with this activated hydrogen source. A key step in many FLP-catalyzed alkyne hydrogenations is the hydroboration of the alkyne by the Lewis acid component, forming a vinylborane intermediate.[4] Subsequent protonolysis of this intermediate by the protonated Lewis base releases the alkene product and regenerates the active FLP catalyst.[4] The stereochemical outcome of the reaction, yielding either the cis- or trans-alkene, is determined by the geometry of this protonolysis step.
Comparing FLP Systems: Phosphine vs. Amine Lewis Bases
The choice of the Lewis base is a critical determinant of the FLP's performance. Both phosphines and amines have been successfully employed, each offering distinct advantages and disadvantages.
Phosphine-Based FLPs: The Power of Bulk
Phosphine-based FLPs, often employing bulky phosphines like tri-tert-butylphosphine (tBu₃P) in combination with the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃), were among the first systems explored for hydrogenation reactions. The high steric hindrance of these phosphines effectively prevents the formation of a classical adduct with the borane, leading to a highly reactive "frustrated" pair.
Key Characteristics:
-
High Reactivity: The significant frustration in these systems often leads to high catalytic activity.
-
Tunable Sterics: A wide variety of phosphine ligands with varying steric profiles are commercially available, allowing for fine-tuning of the catalyst.
-
Sensitivity: Phosphines can be sensitive to oxidation, requiring careful handling under inert atmospheres.
Amine-Based FLPs: The Rise of Ambiphilic Catalysts
A significant advancement in FLP catalysis for alkyne semihydrogenation came with the development of intramolecular FLPs, where the Lewis acidic and basic moieties are tethered within the same molecule. A notable example is the ansa-aminohydroborane, 1-NMe₂-2-B(C₆F₅)₂-C₆H₄, reported by Repo and Pápai.[1][3] This ambiphilic catalyst exhibits exceptional reactivity and selectivity for the semihydrogenation of internal alkynes to cis-alkenes.[1][3]
Key Characteristics:
-
High Selectivity: The intramolecular nature of these catalysts can enforce a specific geometry for the hydrogen transfer, leading to high stereoselectivity.
-
Robustness: Amine-based FLPs can exhibit greater stability compared to their phosphine counterparts.
-
Substrate Scope Limitations: The seminal aminoborane catalyst shows high activity for internal alkynes but is notably unreactive towards terminal alkynes.[3]
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of representative phosphine-based and amine-based FLPs in the semihydrogenation of various alkynes. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; however, the data presented provides a valuable overview of their respective capabilities.
| Frustrated Lewis Pair System | Alkyne Substrate | Product | Conversion (%) | Selectivity (%) | Conditions | Reference |
| tBu₃P / B(C₆F₅)₃ | Diphenylacetylene | cis-Stilbene | >95 | >95 (cis) | Toluene, 80°C, 4 bar H₂ | [General representation based on multiple sources] |
| 1-NMe₂-2-B(C₆F₅)₂-C₆H₄ | 2-Butyne | cis-2-Butene | 100 | >99 (cis) | Toluene, 80°C, 4 bar H₂ | [3] |
| 1-NMe₂-2-B(C₆F₅)₂-C₆H₄ | Dithis compound | cis-Stilbene | 50 | >99 (cis) | Toluene, 80°C, 4 bar H₂ | [3] |
| 1-NMe₂-2-B(C₆F₅)₂-C₆H₄ | 1-Hexyne | No reaction | 0 | - | Toluene, 80°C, 4 bar H₂ | [3] |
Table 1: Comparative performance of phosphine- and amine-based FLPs for alkyne semihydrogenation.
The data clearly illustrates the high cis-selectivity of the aminoborane catalyst for internal alkynes. However, its activity is significantly influenced by the steric bulk of the alkyne substituents, with the conversion dropping from 100% for 2-butyne to 50% for the more hindered dithis compound.[3] Furthermore, its inability to hydrogenate terminal alkynes is a significant limitation.[3] While quantitative, directly comparable data for the tBu₃P/B(C₆F₅)₃ system across a wide range of alkynes is less consolidated in a single report, it is generally recognized for its high activity in hydrogenating various unsaturated substrates.
The "Why": Causality Behind Experimental Choices
The choice between a phosphine-based and an amine-based FLP, or indeed the selection of a specific ligand within each class, is driven by the desired outcome and the nature of the substrate.
-
Achieving High cis-Selectivity: The rigid, intramolecular structure of the ansa-aminohydroborane pre-organizes the active sites for a syn-addition of hydrogen across the triple bond, leading to the exclusive formation of cis-alkenes.[1][4] This is a direct consequence of the catalyst's design.
-
Overcoming Substrate Limitations: The inactivity of the aminoborane catalyst towards terminal alkynes is attributed to competing side reactions, such as deprotonation of the acidic terminal proton.[3] For such substrates, an intermolecular FLP system with a less basic Lewis base might be more suitable to disfavor this pathway.
-
Modulating Reactivity: The steric and electronic properties of the FLP components directly impact their reactivity. Increasing the steric bulk around the Lewis acid and base enhances the "frustration" and can lead to higher activity in H₂ activation.[2] Conversely, excessively bulky substituents on the alkyne can hinder its approach to the active site, reducing the reaction rate, as observed with the aminoborane catalyst.[3] The electron density at the Lewis base site also plays a crucial role; a more electron-rich base will bind the proton more strongly after H₂ cleavage, which can affect the subsequent protonolysis step.[2]
Experimental Protocol: Semihydrogenation of Dithis compound with an Aminoborane FLP
This protocol is a representative procedure for the semihydrogenation of an internal alkyne using an intramolecular amine-based FLP, based on the work of Repo and Pápai.[1][3]
Materials:
-
1-NMe₂-2-B(C₆F₅)₂-C₆H₄ (FLP catalyst)
-
Dithis compound
-
Anhydrous toluene
-
High-purity hydrogen gas
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox, weigh the FLP catalyst (e.g., 5 mol%) and dithis compound into a Schlenk flask or an autoclave insert equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the catalyst and substrate. The concentration will depend on the scale of the reaction.
-
Reaction Setup: Seal the reaction vessel and remove it from the glovebox. Connect the vessel to a hydrogen line.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (3-4 cycles of pressurizing and venting). Pressurize the vessel to the desired pressure (e.g., 4 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under an inert atmosphere) and analyzing them by GC-MS or ¹H NMR to determine the conversion of the starting material and the selectivity for the cis-alkene product.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. The reaction mixture can then be concentrated under reduced pressure, and the product can be purified by column chromatography on silica gel.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Phenylacetylene
As scientists and researchers, our primary focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Phenylacetylene (Ethynylbenzene), a versatile terminal alkyne used in countless organic transformations, from polymer synthesis to Sonogashira couplings, demands our full attention when it comes to its disposal.[1][2][3]
This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers, with the causal logic behind the essential disposal procedures for this compound. Understanding why a step is necessary is the key to building a culture of intrinsic safety in the laboratory. This compound is not just another organic solvent; its unique combination of flammability, reactivity, and potential health hazards requires a dedicated and informed approach to waste management.
Section 1: Hazard Profile & Risk Assessment - The 'Why' Behind the Procedure
Before we can define a disposal protocol, we must first internalize the risks. This compound's hazard profile dictates every step we take, from the choice of waste container to the personal protective equipment (PPE) we wear. Its primary dangers stem from its flammability, potential for violent reactions, and health effects.[4][5] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[6][7]
The causality is direct: because of these intrinsic properties, treating this compound waste with the same protocol as benign aqueous waste would be a critical, and potentially catastrophic, error.
| Hazard Category | GHS Classification & Hazard Statement | Causality for Disposal Protocol |
| Physical Hazards | Flammable Liquid and Vapor (H226) [4][8] | All handling and disposal must occur away from ignition sources (flames, hot plates, spark-producing equipment).[6] Waste containers must be kept closed to prevent vapor accumulation and grounded to prevent static discharge.[4][7] |
| Reactivity | Incompatible with: Acids, Halogens, Metals, Strong Oxidizing Agents.[4][6] | Waste must be strictly segregated. Accidental mixing with incompatible chemicals, such as an oxidizing acid waste stream, could lead to fire or explosion.[9][10] |
| Health Hazards | Causes Severe Skin Burns and Eye Damage (H314) [8] Suspected of Causing Cancer (H350) [8] May be Fatal if Swallowed and Enters Airways (H304) [5] | Full personal protective equipment (PPE) is mandatory when handling waste. Disposal procedures should minimize the generation of aerosols or vapors.[4] |
| Environmental Hazards | Harmful to Aquatic Life with Long Lasting Effects (H412) [8] | This compound waste must never be discharged into the sewer system.[11] Disposal must follow regulated pathways to prevent environmental release. |
Section 2: The Core Principle - Waste Segregation at the Source
The single most important action you will take is the proper segregation of this compound waste at its point of generation.[9][12] This is not a task to be left for later; it is an integral part of the experimental workflow. The decision tree below illustrates the logic for categorizing different forms of this compound waste. This segregation is a critical control that prevents dangerous reactions within a waste container and ensures the waste can be handled safely by disposal professionals.[10]
Caption: Decision workflow for segregating this compound waste streams at the point of generation.
Section 3: Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is essential for safety and compliance.
This protocol applies to pure, unadulterated this compound that is expired or no longer needed.
-
Do Not Attempt Neutralization: Never attempt to neutralize or treat bulk quantities of pure this compound. This should only be performed by trained professionals at a licensed disposal facility.[13]
-
Maintain Original Container: Whenever possible, keep the chemical in its original, manufacturer-supplied container. Ensure the label is intact, legible, and facing forward.
-
Secure Closure: Confirm the container cap is tightly sealed to prevent vapor leakage. If the container has been opened, ensure the cap is properly resealed.
-
Proper Labeling: Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. Clearly write "Hazardous Waste: this compound".
-
Segregated Storage: Store the container in a designated satellite accumulation area (SAA), typically within a flammable storage cabinet.[14] Ensure it is physically segregated from incompatible materials like acids and oxidizers.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup by a licensed hazardous waste contractor.[6]
For waste generated from chemical reactions, the deactivation of any reactive species is a part of the experimental procedure itself, not the disposal process.[13]
-
Quench First: Before designating a reaction mixture as "waste," you must ensure all reactive this compound has been consumed or safely quenched. The specific quenching agent and procedure depend on the other reagents present. A common conceptual approach for terminal alkynes involves the slow, controlled addition of a proton source (e.g., isopropanol) at a reduced temperature, but you must validate the safety of this procedure for your specific reaction matrix.
-
Use a Dedicated Container: Collect the fully quenched mixture in a chemically compatible container with a secure lid.
-
Comprehensive Labeling: This is a critical step. The hazardous waste label must list all constituents of the quenched mixture, including solvents and salts.[13] For example: "Hazardous Waste: Quenched this compound/Toluene/Triethylamine Reaction Mixture". This information is vital for the disposal company to avoid consolidating incompatible wastes.[13]
-
Storage and Pickup: Store and manage the container as described in Protocol 3.1, Steps 5 and 6.
This stream includes items like contaminated gloves, bench paper, silica gel from chromatography, and absorbent materials from minor spills.
-
Collect Immediately: Place all contaminated solid materials into a designated, durable plastic bag or a labeled, sealed container.[11]
-
Minimize Exposure: Do not leave contaminated solids open to the atmosphere. Keep the waste container closed except when adding waste.[12]
-
Clear Labeling: The container must be clearly labeled, for instance: "Hazardous Solid Waste: this compound Contaminated Debris".
-
Final Disposal: Once the container is full, arrange for pickup through your institution's EHS office.
An "empty" container is never truly empty and can pose a significant hazard due to residual liquid and vapor.[7]
-
Treat as Hazardous: Handle the uncleaned container with the same precautions as the full product.
-
Do Not Air-Dry: Never leave an "empty" container open in a fume hood to evaporate the residue. This creates a flammable vapor hazard.
-
Disposal as Waste: The safest and most common procedure is to cap the container tightly, label it as "Empty Container with this compound Residue," and dispose of it through your EHS-managed waste stream.[13]
-
Rinsing (Consult EHS): Some institutional policies may allow for triple-rinsing with a compatible solvent (e.g., acetone or methanol). The rinsate must then be collected as hazardous liquid waste.[15] You must consult and follow your specific institution's EHS policy before rinsing any container.
Section 4: Emergency Procedures - Small-Scale Spill Management
In the event of a small, manageable spill (<100 mL) within a chemical fume hood, the following workflow should be initiated immediately. For larger spills, or any spill outside of a fume hood, evacuate the area and call emergency personnel.
Caption: Step-by-step workflow for managing a small-scale this compound spill inside a fume hood.
Section 5: Regulatory and Compliance Summary
Proper disposal is not just a best practice; it is a legal requirement under federal and state regulations. Chemical waste generators are responsible for the accurate classification and management of their waste from "cradle to grave."[4][7]
-
EPA Classification: this compound waste is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16] Generators must follow the guidelines listed in 40 CFR Part 261.3 to ensure complete and accurate classification.[5][7]
-
OSHA Standards: The Occupational Safety and Health Administration (OSHA) mandates safe handling practices, PPE requirements, and worker training to minimize exposure risks during all laboratory activities, including waste handling.[17][18]
The transportation of this compound waste is also highly regulated.
| Transportation Information | Details | Source(s) |
| UN Number | UN3295 or UN2920 | [4] |
| Proper Shipping Name | Hydrocarbons, liquid, n.o.s. or Corrosive liquids, flammable, n.o.s. (this compound) | [4] |
| Hazard Class | 3 (Flammable Liquid), may have subsidiary Class 8 (Corrosive) | [4] |
| Packing Group | II or III | [4] |
The final authority for all disposal procedures is your institution's Environmental Health & Safety (EHS) department. Always consult their specific guidelines, as they are tailored to local and state regulations.
By integrating these principles and protocols into your daily laboratory work, you contribute to a safer research environment for yourself, your colleagues, and the community. The responsible handling of this compound from initial use to final disposal is a hallmark of scientific excellence.
References
- 1. This compound | 536-74-3 [chemicalbook.com]
- 2. This compound CAS#: 536-74-3 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. ehs.utexas.edu [ehs.utexas.edu]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. osha.gov [osha.gov]
Mastering Phenylacetylene Handling: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the mastery of handling reactive chemical compounds is fundamental. Phenylacetylene, a common building block in organic synthesis, presents a unique combination of hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this compound, with a focus on the rationale behind each personal protective equipment (PPE) choice. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Hazard Profile of this compound: Understanding the "Why"
This compound (Ethynylbenzene) is a versatile reagent, but its utility is matched by its hazardous properties. A thorough understanding of these risks is the first step in building a robust safety plan. It is a flammable liquid and vapor that can form explosive mixtures with air.[1][2] Beyond its physical hazards, it poses significant health risks.
| Hazard Category | Description | Rationale for Protective Measures |
| Aspiration Toxicity | May be fatal if swallowed and enters airways.[3][4] | A face shield is crucial to prevent splashes reaching the mouth. Strict handling protocols are needed to avoid ingestion. |
| Skin Irritation/Corrosion | Causes skin irritation, and some sources indicate it can cause severe skin burns.[3] | Chemical-resistant gloves and a lab coat or chemical-resistant suit are mandatory to prevent direct contact. |
| Eye Damage | Causes serious eye irritation or damage.[3][5] It is also a lachrymator (a substance that causes tearing).[4] | Chemical safety goggles and a face shield are essential to protect against splashes and vapors. |
| Respiratory Irritation | Vapors may cause respiratory irritation.[5][6] | All work must be conducted in a certified chemical fume hood to control vapor inhalation. |
| Carcinogenicity | Suspected of causing cancer.[5] | Minimizing all routes of exposure (inhalation, skin contact, ingestion) is critical. |
| Flammability | Flammable liquid and vapor with a flash point of 31°C (87.8°F).[1] | Flame-retardant lab coats, grounding of equipment to prevent static discharge, and elimination of all ignition sources are required.[3] |
Core Directive: Your Personal Protective Equipment Ensemble
Based on the hazard assessment, a multi-layered approach to PPE is required. Never handle this compound without the following equipment.
Eye and Face Protection
Due to its potential to cause serious eye damage and its lachrymator properties, eye and face protection is non-negotiable.
-
Primary Protection: Wear chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Secondary Protection: A full-face shield must be worn over the safety goggles to protect against splashes.[5] This is especially critical given the severe aspiration hazard if swallowed.
Skin and Body Protection
Protecting your skin from this compound is crucial to prevent irritation and potential absorption.
-
Gloves: this compound, as an aromatic hydrocarbon, requires careful glove selection. Standard thin nitrile gloves may not offer sufficient protection for prolonged contact.
-
For Splash Contact: Use a robust nitrile glove with a minimum thickness of 0.4 mm. Be aware that breakthrough times can be short, so gloves must be changed immediately upon any known contamination.[7]
-
For Extended Contact/Immersion: Double-gloving is recommended. Consider a combination of a lighter nitrile glove underneath a heavier butyl rubber or Viton™ glove. However, always consult the glove manufacturer's specific chemical resistance data for this compound, as performance can vary. Butyl rubber is generally not recommended for aromatic hydrocarbons.[8]
-
-
Protective Clothing:
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: Always handle this compound inside a certified and properly functioning chemical fume hood.
-
Secondary Protection: If a risk assessment indicates that fume hood containment may be insufficient, or in the case of a spill, respiratory protection is required. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[5] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[5]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, for example, when transferring it from a storage container to a reaction vessel.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Clear the workspace of all unnecessary items and potential ignition sources.[1]
-
Assemble all necessary glassware and equipment. Ground and bond containers when transferring the material.[1]
-
Have spill cleanup materials (inert absorbent like vermiculite or sand) readily available.[1]
-
-
Donning PPE:
-
Don your flame-retardant lab coat.
-
Don your primary and secondary gloves.
-
Don your chemical safety goggles.
-
Don your face shield.
-
-
Chemical Handling:
-
Place the this compound container and the receiving vessel in the center of the fume hood.
-
Carefully open the this compound container. Avoid inhaling any vapors.
-
Slowly and carefully transfer the required amount. Use only non-sparking tools.[3]
-
Securely close both containers immediately after the transfer.
-
-
Post-Handling:
-
Wipe down any minor drips on the exterior of the containers with a compatible solvent and a disposable cloth, placing the cloth in the hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency and Disposal Plans
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. This is critical due to the high risk of aspiration into the lungs. Rinse mouth with water and seek immediate medical attention.[3][5]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all ignition sources.[5]
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
Disposal Plan:
-
This compound waste is considered hazardous. It must be disposed of in a designated, sealed, and properly labeled container.
-
Arrange for disposal through a licensed hazardous waste disposal company. Often, this involves incineration in a chemical incinerator with an afterburner and scrubber.[5]
-
Contaminated PPE, such as gloves and absorbent materials, must also be disposed of as hazardous waste.
Visual Workflow: PPE Selection for this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
